Perampanel
Description
Properties
IUPAC Name |
2-(2-oxo-1-phenyl-5-pyridin-2-ylpyridin-3-yl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O/c24-15-17-8-4-5-11-20(17)21-14-18(22-12-6-7-13-25-22)16-26(23(21)27)19-9-2-1-3-10-19/h1-14,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMWGUBFXWROHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=C(C2=O)C3=CC=CC=C3C#N)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80191501 | |
| Record name | Perampanel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80191501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Practically insoluble in water. | |
| Details | From FDA label. | |
| Record name | Perampanel | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08883 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
380917-97-5 | |
| Record name | Perampanel | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=380917-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perampanel [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0380917975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perampanel | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08883 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Perampanel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80191501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile hydrate(4:3) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERAMPANEL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H821664NPK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Perampanel on AMPA Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Perampanel (Fycompa®) is a first-in-class, selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory neurotransmission in the central nervous system (CNS).[1] Its unique mechanism of action sets it apart from many other anti-epileptic drugs (AEDs).[1] This guide provides a detailed examination of this compound's interaction with AMPA receptors, focusing on its molecular mechanism, quantitative binding and inhibition data, and the experimental protocols used to elucidate these properties. By targeting the principal mediators of fast excitatory synaptic transmission, this compound effectively reduces neuronal hyperexcitability, which is a hallmark of epileptic seizures.[2][3] This document is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development who are focused on glutamate (B1630785) receptor modulation.
Introduction: The Role of AMPA Receptors in Neuronal Excitation
Glutamate is the primary excitatory neurotransmitter in the CNS.[3] Its effects are mediated by ionotropic and metabotropic glutamate receptors. AMPA receptors are ionotropic receptors that, upon binding glutamate, open a transmembrane channel permeable to sodium (Na+) and, in some cases, calcium (Ca2+) ions.[3][4] This influx of positive ions leads to the depolarization of the postsynaptic neuron, bringing it closer to the threshold for firing an action potential.[3] This rapid synaptic transmission is fundamental for most aspects of brain function. However, excessive activation of AMPA receptors can lead to neuronal hyperexcitability and excitotoxicity, which are implicated in the pathophysiology of epilepsy.[2][3]
This compound's Core Mechanism: Non-Competitive Antagonism
This compound exerts its therapeutic effect by acting as a negative allosteric modulator of the AMPA receptor.[5] This means it binds to a site on the receptor that is distinct from the glutamate-binding site (an allosteric site).[2] This non-competitive mechanism is a key feature of this compound's action.[2]
Binding Site and Molecular Interactions
Structural studies, including cryo-electron microscopy, have revealed that this compound binds to a pocket within the transmembrane domain (TMD) of the AMPA receptor, at the interface between the ligand-binding domain (LBD) and the TMD.[5][6] This binding site is formed by residues in the pre-M1 linker and the M3 and M4 transmembrane helices of each of the four subunits that make up the receptor.[5][6] By binding to this site, this compound stabilizes the closed state of the AMPA receptor channel, thereby reducing the probability of channel opening even when glutamate is bound to the receptor.[5] This action effectively dampens the excitatory postsynaptic current.
Impact on Channel Kinetics
This compound's binding does not completely block the AMPA receptor but rather modulates its gating properties.[5] Single-channel recording studies have shown that in the presence of this compound, the AMPA receptor channel is more likely to open to lower conductance states.[5] this compound does not appear to affect the desensitization kinetics of the AMPA receptor.[7] The rates of block and unblock of AMPA receptor currents by this compound have been determined to be approximately 1.5 x 10^5 M⁻¹s⁻¹ and 0.58 s⁻¹, respectively.[8]
Quantitative Analysis of this compound's Interaction with AMPA Receptors
The potency and binding characteristics of this compound have been quantified through various in vitro and cellular assays. The following table summarizes key quantitative data from the literature.
| Parameter | Value | Experimental System | Agonist (Concentration) | Reference |
| IC50 | 93 nM | AMPA-induced Ca2+ influx in cultured rat cortical neurons | AMPA | [7] |
| 0.23 µM | Field EPSPs in rat hippocampal slices | Electrical stimulation | [9] | |
| 692 ± 94 nM | Whole-cell voltage-clamp in cultured hippocampal neurons | Kainate (3, 10, and 100 µM) | [7] | |
| 0.4 µM | Peak AMPA-induced current in cultured hippocampal neurons | AMPA (3 µM) | [8] | |
| 0.8 µM | Peak AMPA-induced current in cultured hippocampal neurons | AMPA (30 µM) | [8] | |
| 0.9 µM | Peak AMPA-induced current in cultured hippocampal neurons | AMPA (100 µM) | [8] | |
| 2.6 - 7.0 µM | AMPA receptor-mediated ion currents in reconstituted Xenopus oocytes | AMPA | [10] | |
| Kd | 59.8 ± 5.2 nM | [3H]this compound binding to rat forebrain membranes | N/A | [9] |
| Bmax | 3.2 ± 0.1 pmol/mg | [3H]this compound binding to rat forebrain membranes | N/A | [9] |
| Rate of Block | 1.5 x 10^5 M⁻¹s⁻¹ | Whole-cell voltage-clamp in cultured hippocampal neurons | AMPA/Kainate | [8] |
| Rate of Unblock | 0.58 s⁻¹ | Whole-cell voltage-clamp in cultured hippocampal neurons | AMPA/Kainate | [8] |
Key Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize this compound's mechanism of action.
Whole-Cell Voltage-Clamp Recording
This electrophysiological technique is used to measure the ion flow across the membrane of a single neuron while holding the membrane potential at a set level.[11][12] It is crucial for determining how a compound like this compound affects the function of ion channels such as the AMPA receptor.[12]
Objective: To measure the effect of this compound on AMPA receptor-mediated currents.
Methodology:
-
Cell Preparation: Primary hippocampal or cortical neurons are cultured on coverslips.[7]
-
Recording Setup: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the intracellular ionic composition and brought into contact with a neuron.[13]
-
Seal Formation: A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.[13]
-
Whole-Cell Configuration: The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior.[11]
-
Voltage Clamp: The membrane potential is clamped at a holding potential (e.g., -70 mV) to record excitatory postsynaptic currents (EPSCs).[12][13]
-
Agonist Application: An AMPA receptor agonist (e.g., glutamate or AMPA) is applied to the cell using a fast perfusion system to evoke a current.[7]
-
This compound Application: this compound is co-applied with the agonist at various concentrations to determine its inhibitory effect on the AMPA receptor-mediated current.[7]
-
Data Analysis: The peak and steady-state current amplitudes are measured and plotted against the this compound concentration to calculate the IC50 value.[8]
Radioligand Binding Assay
This technique is used to quantify the binding of a radiolabeled ligand (in this case, [3H]this compound) to its receptor. It allows for the determination of binding affinity (Kd) and receptor density (Bmax).
Objective: To determine the binding characteristics of this compound to AMPA receptors.
Methodology:
-
Membrane Preparation: Brain tissue (e.g., rat forebrain) is homogenized, and the cell membranes containing the AMPA receptors are isolated by centrifugation.
-
Binding Reaction: The membrane preparation is incubated with increasing concentrations of [3H]this compound.
-
Competition Assay: To determine the specificity of binding, a parallel experiment is conducted where a high concentration of unlabeled this compound or other non-competitive antagonists like GYKI 52466 is added to displace the [3H]this compound.[9]
-
Separation: The membrane-bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (radioactivity in the presence of excess unlabeled ligand) from the total binding. The data is then analyzed using Scatchard analysis to determine the Kd and Bmax values.[9]
Visualizing the Mechanism and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the signaling pathways, experimental workflows, and logical relationships central to this compound's action.
Caption: this compound non-competitively antagonizes the AMPA receptor, preventing channel opening.
Caption: Workflow for a whole-cell voltage-clamp experiment to test this compound.
Caption: Workflow for a radioligand binding assay to characterize this compound.
Conclusion
This compound's mechanism as a selective, non-competitive antagonist of the AMPA receptor represents a targeted approach to reducing neuronal hyperexcitability. Its action at a distinct allosteric site allows for the modulation of AMPA receptor function rather than complete inhibition, which may contribute to its therapeutic window. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for understanding this compound's core mechanism of action and for guiding future research into AMPA receptor modulators. This in-depth understanding is critical for the development of next-generation therapeutics for epilepsy and other neurological disorders characterized by excessive glutamatergic signaling.
References
- 1. This compound: Novel Mechanism for the Management of Epilepsy [practicalneurology.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. AMPA receptor - Wikipedia [en.wikipedia.org]
- 5. Modulation of AMPA Receptor Gating by the Anticonvulsant Drug, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BLOCKING-MECHANISM-OF-THE-AMPA-RECEPTOR-ANTAGONIST-PERAMPANEL [aesnet.org]
- 8. This compound Inhibition of AMPA Receptor Currents in Cultured Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical pharmacology of this compound, a selective non-competitive AMPA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, an antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors, for the treatment of epilepsy: studies in human epileptic brain and nonepileptic brain and in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. homepages.gac.edu [homepages.gac.edu]
- 12. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
The Genesis of a First-in-Class Antiepileptic: A Technical Timeline of Perampanel's Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide chronicles the discovery and development of perampanel (Fycompa®), a first-in-class, non-competitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist. From initial high-throughput screening to global regulatory approvals, this document details the key milestones, experimental methodologies, and quantitative data that underpinned the successful clinical translation of this novel antiepileptic drug (AED).
Executive Summary
This compound, developed by Eisai, represents a significant advancement in epilepsy treatment by selectively targeting the glutamatergic system. Its unique mechanism of action, involving allosteric modulation of the AMPA receptor, provides a valuable therapeutic option for patients with refractory partial-onset seizures and primary generalized tonic-clonic seizures. This guide provides a comprehensive technical overview of its journey from a chemical template to a globally approved medication.
Discovery and Preclinical Development
The quest for a novel AED with a mechanism distinct from existing therapies led researchers at Eisai to target the AMPA receptor, a key mediator of fast excitatory neurotransmission in the central nervous system.[1][2]
High-Throughput Screening and Lead Optimization
This compound's discovery was the culmination of high-throughput screening campaigns designed to identify potent and selective AMPA receptor antagonists.[3] These efforts focused on overcoming the limitations of earlier compounds in this class, such as poor blood-brain barrier permeability and off-target toxicity.[3] The initial chemical template was refined through structure-activity relationship (SAR) studies, leading to the identification of the 2,3'-bipyridin-6'-one core structure that characterizes this compound.[2]
Mechanism of Action: Non-Competitive AMPA Receptor Antagonism
This compound functions as a selective, non-competitive negative allosteric modulator of the AMPA receptor.[1][2] It binds to an allosteric site on the receptor, distinct from the glutamate (B1630785) binding site, which is believed to be on the linker peptide segments of the AMPA receptor subunits that transduce agonist binding into channel opening.[2][4] This binding induces a conformational change in the receptor, reducing its response to glutamate and thereby decreasing excitatory neurotransmission.[1] This targeted action on postsynaptic AMPA receptors helps to reduce the neuronal hyperexcitation associated with seizures.[5]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Preclinical pharmacology of this compound, a selective non-competitive AMPA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The discovery and development of this compound for the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical pharmacology of this compound, a selective non-competitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: Novel Mechanism for the Management of Epilepsy [practicalneurology.com]
An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Perampanel
For Researchers, Scientists, and Drug Development Professionals
Abstract
Perampanel (marketed as Fycompa®) is a first-in-class, selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3][4] As a novel antiepileptic drug (AED), its unique mechanism of action offers a targeted approach to modulating excitatory neurotransmission, which is crucial in the pathophysiology of epilepsy.[1][5] This technical guide provides a comprehensive overview of this compound's molecular structure, core chemical properties, mechanism of action, and the experimental methodologies used for its characterization. All quantitative data are summarized in structured tables for clarity and comparative analysis, and key pathways and workflows are visualized using diagrams.
Molecular Structure and Physicochemical Properties
This compound, chemically identified as 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile, is a structurally novel pyridone derivative.[6][7] Its non-chiral structure is fundamental to its pharmacological activity.[8] The molecule's lipophilicity, as indicated by its XLogP3 value, facilitates its passage across the blood-brain barrier.
Table 1: Molecular and Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 2-(2-Oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile | [9] |
| Chemical Formula | C₂₃H₁₅N₃O | [7][10][11] |
| Molecular Weight | 349.4 g/mol | [10][11] |
| Monoisotopic Mass | 349.121512110 Da | [10][11] |
| pKa | 3.24 | [12] |
| XLogP3 | 3.4 | [10][11] |
| Topological Polar Surface Area | 57 Ų | [10][11] |
| Hydrogen Bond Donors | 0 | [13] |
| Hydrogen Bond Acceptors | 3 | [11][13] |
| Rotatable Bonds | 3 | [11][13] |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Reference(s) |
| Water | Practically insoluble | [10][14] |
| Aqueous Solutions (pH 2-11) | Practically insoluble | [15] |
| 0.1 M HCl | Very slightly soluble | [15] |
| Acetonitrile | Soluble (>1 mg/ml) | [7][14] |
| Acetone | Soluble | [14] |
| Methanol | Sparingly soluble | [14] |
| Ethanol | Sparingly soluble | [14] |
| DMSO | Slightly soluble | [7] |
| Chloroform | Slightly soluble | [7] |
| Heptane | Insoluble | [14] |
Mechanism of Action and Signaling Pathways
This compound exerts its antiepileptic effects by acting as a negative allosteric modulator of the ionotropic AMPA glutamate (B1630785) receptor.[12] Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its action on AMPA receptors is critical for fast synaptic transmission.[3] In pathological conditions like epilepsy, excessive glutamatergic activity leads to neuronal hyperexcitability and seizure generation.[3][16]
Unlike competitive antagonists that bind to the glutamate recognition site, this compound binds to an allosteric site on the AMPA receptor.[3] This non-competitive binding induces a conformational change in the receptor, which reduces its response to glutamate, thereby decreasing the influx of sodium and calcium ions and suppressing neuronal hyperexcitability.[1][3] Whole-cell voltage clamp studies have demonstrated that this compound is a selective antagonist for AMPA receptors, with no significant effect on NMDA receptor currents.[2][6]
Recent studies indicate that this compound's effects extend to the regulation of downstream signaling pathways involved in AMPA receptor functionality. In epileptic models, this compound has been shown to modulate the phosphorylation of the GluA1 subunit of the AMPA receptor at serine sites S831 and S845.[17] This involves influencing the activity of upstream kinases and phosphatases such as Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), protein kinase A (PKA), c-Jun N-terminal kinase (JNK), and protein phosphatase 2B (PP2B, also known as calcineurin).[17]
Chemical Synthesis
The synthesis of this compound has been achieved through various routes, with a notable method featuring two Suzuki-Miyaura coupling reactions and a copper(II) acetate-catalyzed N-arylation.[9] This approach allows for the efficient construction of the complex biaryl and N-aryl pyridone core structure from readily available starting materials.[18]
Pharmacokinetics and Pharmacodynamics
This compound exhibits favorable pharmacokinetic properties for a once-daily dosing regimen.[12] It is rapidly and almost completely absorbed after oral administration, with a bioavailability of approximately 100%.[19][20] The pharmacokinetics are linear over the clinically relevant dose range of 2-12 mg.[12][20]
Table 3: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Reference(s) |
| Bioavailability | ~100% | [20] |
| Time to Peak (Tₘₐₓ) | 0.5 - 2.5 hours (fasting) | [19][20] |
| Protein Binding | 95 - 96% (to albumin and α₁-acid glycoprotein) | [10][20] |
| Metabolism | Extensive hepatic oxidation via CYP3A4 and CYP3A5, followed by glucuronidation | [10][12][19][21] |
| Terminal Half-life (t₁/₂) | ~105 hours (can be reduced by CYP3A4 inducers) | [2][12][20] |
| Clearance | ~12 mL/min | [10] |
| Route of Elimination | ~70% in feces, ~30% in urine (as metabolites) | [2][19] |
Pharmacodynamic modeling has established a direct relationship between this compound plasma concentration and the reduction in seizure frequency.[12][22] Higher plasma concentrations are correlated with increased efficacy but also a higher incidence of dose-dependent, reversible adverse effects such as dizziness and somnolence.[12][22] Concomitant use of potent CYP3A4 inducers like carbamazepine (B1668303) can significantly reduce this compound's half-life and plasma exposure, potentially impacting efficacy.[20][22]
Table 4: In Vitro and In Vivo Potency of this compound
| Assay/Model | Parameter | Result | Reference(s) |
| AMPA-induced Ca²⁺ influx (rat cortical neurons) | IC₅₀ | 93 nM | [6][23] |
| Whole-cell voltage clamp (rat hippocampal neurons) | IC₅₀ (vs. Kainate) | 692 ± 94 nM | [6] |
| Maximal Electroshock Seizure (mouse) | ED₅₀ (p.o.) | 1.9 mg/kg | [12] |
| Pentylenetetrazol (PTZ) Seizure (mouse) | ED₅₀ (p.o.) | 4.8 mg/kg | [12] |
| 6 Hz Seizure (mouse, 32 mA) | ED₅₀ (p.o.) | 1.1 mg/kg | [12] |
| Audiogenic Seizure (DBA/2 mouse) | ED₅₀ (p.o.) | 0.58 mg/kg | [12] |
| Motor Impairment (Rotarod, rat) | TD₅₀ | 9.14 mg/kg | [12] |
Experimental Protocols
The characterization of this compound's pharmacological profile relies on a range of established in vitro and in vivo experimental protocols.
In Vitro Assay: AMPA-Induced Calcium Influx
This assay quantifies the inhibitory effect of this compound on AMPA receptor function.
-
Objective: To determine the concentration-dependent inhibition of AMPA-induced intracellular calcium increase by this compound.
-
Methodology:
-
Cell Culture: Primary cortical neurons are harvested from E19 rat embryos and cultured for 10-25 days.[6]
-
Fluorescent Dye Loading: Neurons are loaded with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM).
-
Compound Application: Cells are pre-incubated with varying concentrations of this compound or vehicle control.
-
Receptor Stimulation: An AMPA receptor agonist (e.g., AMPA or kainate) is applied to stimulate the receptors.[6]
-
Data Acquisition: Changes in intracellular calcium concentration are measured by detecting the fluorescence signal using a fluorometric imaging plate reader.
-
Analysis: The concentration of this compound that inhibits 50% of the maximal agonist-induced calcium influx (IC₅₀) is calculated. This compound demonstrated an IC₅₀ of 93 nM in this assay.[6][23]
-
Electrophysiology: Whole-Cell Voltage-Clamp Recording
This technique provides a detailed characterization of the mechanism of receptor blockade.
-
Objective: To investigate the effects of this compound on AMPA receptor currents and determine its mode of antagonism.
-
Methodology:
-
Cell Preparation: Cultured hippocampal neurons from E19 rat embryos are used for recordings.[6]
-
Recording Setup: Whole-cell patch-clamp recordings are performed. The neuron is voltage-clamped at a negative holding potential (e.g., -60 mV) to measure inward currents.
-
Agonist Application: A fast perfusion system is used to apply AMPA receptor agonists (e.g., kainate, AMPA) to evoke inward currents.[6]
-
This compound Application: this compound is co-applied with the agonist or pre-applied to assess its effect on the evoked currents.
-
Data Analysis: The inhibition of the peak and steady-state components of the AMPA-evoked current is measured. The lack of effect on the current's decay time course or dependence on agonist concentration confirmed this compound as a selective, non-competitive antagonist that does not influence channel desensitization.[2][6]
-
In Vivo Model: Maximal Electroshock (MES) Seizure Test
A standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures.
-
Objective: To evaluate the anticonvulsant efficacy of this compound in an acute seizure model.
-
Methodology:
-
Animal Model: Male ICR mice are typically used.[24]
-
Drug Administration: this compound is administered orally (p.o.) at various doses.
-
Seizure Induction: A short-duration (e.g., 200 msec) electrical stimulus (e.g., 50 mA, 60 Hz) is delivered via corneal electrodes approximately 30-60 minutes post-dosing.[12][24]
-
Endpoint Measurement: The primary endpoint is the presence or absence of a tonic hindlimb extension seizure.
-
Data Analysis: The dose that protects 50% of the animals from the tonic hindlimb extension (ED₅₀) is calculated using probit analysis.
-
Bioanalytical Method: LC-MS/MS for Plasma Quantification
The gold standard for accurately measuring drug concentrations in biological matrices.
-
Objective: To develop and validate a sensitive and selective method for quantifying this compound in human plasma for pharmacokinetic studies.
-
Methodology:
-
Sample Preparation: A simple protein precipitation is performed. An internal standard (e.g., a stable isotope-labeled this compound-d5) and a precipitation solvent (e.g., acetonitrile) are added to the plasma sample.[25][26] The mixture is vortexed and centrifuged to pellet the precipitated proteins.
-
Chromatographic Separation: The supernatant is injected into a liquid chromatography system. Separation is achieved on a reverse-phase column (e.g., ZORBAX Eclipse XDB-Phenyl) using a gradient mobile phase of an aqueous buffer (e.g., water with ammonium (B1175870) acetate (B1210297) and formic acid) and an organic solvent (e.g., acetonitrile).[26]
-
Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Quantification: Detection is performed using Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for this compound (e.g., m/z 350.2 → 247.4) and the internal standard (e.g., m/z 355.0 → 248.2).[25]
-
Validation: The method is validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, recovery, and stability. Linearity is typically established over a range of 2.0 to 500 ng/mL.[25][26]
-
Conclusion
This compound represents a significant advancement in epilepsy treatment due to its novel mechanism as a selective, non-competitive AMPA receptor antagonist. Its well-defined molecular structure and favorable physicochemical and pharmacokinetic properties underpin its clinical utility. The comprehensive experimental data, from in vitro receptor binding and electrophysiology to in vivo seizure models, provide a robust foundation for its characterization. This technical guide consolidates this information to serve as a valuable resource for researchers and professionals in the field of neuroscience and drug development, facilitating further investigation into the therapeutic potential of AMPA receptor modulation.
References
- 1. This compound: Novel Mechanism for the Management of Epilepsy [practicalneurology.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. The AMPA receptor antagonist this compound in the adjunctive treatment of partial-onset seizures: clinical trial evidence and experience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The broad-spectrum activity of this compound: state of the art and future perspective of AMPA antagonism beyond epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BLOCKING-MECHANISM-OF-THE-AMPA-RECEPTOR-ANTAGONIST-PERAMPANEL [aesnet.org]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. This compound | C23H15N3O | CID 9924495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound [USAN:INN] | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 12. Preclinical pharmacology of this compound, a selective non-competitive AMPA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. CN106389367B - this compound coated tablet pharmaceutical composition - Google Patents [patents.google.com]
- 15. tga.gov.au [tga.gov.au]
- 16. PHARMACOKINETICS-OF-PERAMPANEL--A-HIGHLY-SELECTIVE-AMPA-TYPE-GLUTAMATE-RECEPTOR-ANTAGONIST [aesnet.org]
- 17. This compound Affects Up-Stream Regulatory Signaling Pathways of GluA1 Phosphorylation in Normal and Epileptic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A practical, laboratory-scale synthesis of this compound | RTI [rti.org]
- 19. This compound (Fycompa): A Review of Clinical Efficacy and Safety in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The clinical pharmacology profile of the new antiepileptic drug this compound: A novel noncompetitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Concentration-effect relationships with this compound in patients with pharmacoresistant partial-onset seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Clinical efficacy of this compound for partial-onset and primary generalized tonic–clonic seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Secure Verification [machinery.mas.bg.ac.rs]
- 26. Simple and Rapid LC-MS/MS Method for Determination of this compound ...: Ingenta Connect [ingentaconnect.com]
The Pharmacological Profile of Perampanel: A Technical Guide to its Non-competitive Antagonism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perampanel, marketed under the brand name Fycompa, is a first-in-class anti-epileptic drug with a novel mechanism of action.[1][2][3] It is distinguished as a selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in mediating fast excitatory neurotransmission in the central nervous system.[4][5] This technical guide provides an in-depth exploration of the pharmacological profile of this compound, focusing on its non-competitive antagonism, supported by quantitative data, detailed experimental protocols, and visualizations of relevant pathways.
Core Mechanism of Action: Non-Competitive AMPA Receptor Antagonism
Glutamate (B1630785) is the primary excitatory neurotransmitter in the brain, and its effects are largely mediated by ionotropic receptors, including AMPA receptors.[5] These receptors are critical for synaptic plasticity and the propagation of excitatory signals.[1] In pathological conditions such as epilepsy, excessive activation of AMPA receptors can lead to neuronal hyperexcitability and seizure generation.[5]
This compound exerts its therapeutic effect by negatively modulating AMPA receptor activity.[4][6] Unlike competitive antagonists that bind to the glutamate recognition site, this compound binds to an allosteric site on the AMPA receptor.[4][5] This binding induces a conformational change in the receptor, which reduces its response to glutamate without directly competing with the agonist for its binding site.[5] This non-competitive mechanism allows this compound to inhibit AMPA receptor function regardless of the concentration of glutamate.[7]
Radioligand binding studies have suggested that this compound's binding site is distinct from the glutamate binding site and may overlap with that of other non-competitive antagonists like GYKI 52466.[4][6] Furthermore, this compound is highly selective for AMPA receptors, showing little to no significant activity at NMDA or kainate receptors at therapeutic concentrations.[4][7][8]
Mechanism of this compound's non-competitive antagonism at the AMPA receptor.
Quantitative Pharmacological Data
The potency and efficacy of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: In Vitro Potency of this compound
| Assay Type | Preparation | Agonist | IC50 | Reference |
| Inhibition of AMPA-induced Ca2+ influx | Cultured rat cortical neurons | AMPA | 93 nM | [4][7] |
| Inhibition of AMPA receptor currents | Cultured rat hippocampal neurons | Kainate | 692 ± 94 nM | [7] |
| Inhibition of AMPA receptor currents | Cultured rat hippocampal neurons | Kainate | 0.56 µM | [2][8] |
| Inhibition of AMPA receptor-mediated ion currents | Native rat and human AMPA receptors reconstituted into Xenopus oocytes | AMPA | 2.6 - 7.0 µM | [9][10] |
Table 2: Preclinical Antiseizure Activity of this compound
| Seizure Model | Animal Model | Route of Administration | ED50 | Reference |
| Audiogenic seizures | DBA/2 mice | Oral | Not specified, but high potency noted | [4] |
| Maximal electroshock seizure (MES) | Mice | Oral | Not specified, but effective | [4] |
| Subcutaneous pentylenetetrazol (PTZ) | Mice | Oral | Not specified, but effective | [4] |
| 6 Hz seizure test | Mice | Oral | Not specified, but effective | [4] |
Detailed Experimental Protocols
The characterization of this compound as a non-competitive antagonist has relied on key experimental techniques, including radioligand binding assays and electrophysiology.
Radioligand Binding Assay
This assay is used to determine the binding characteristics of a compound to its receptor.
Objective: To determine the binding affinity of this compound to the AMPA receptor and to confirm its interaction at a site distinct from the glutamate binding site.
Methodology:
-
Membrane Preparation:
-
Whole brains from rodents are homogenized in ice-cold buffer.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed to pellet the membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
-
Binding Assay:
-
Aliquots of the membrane preparation are incubated with a radiolabeled ligand specific for the non-competitive antagonist binding site (e.g., [3H]this compound).
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled competing ligand.
-
For competition binding assays, increasing concentrations of unlabeled this compound or other test compounds (like AMPA, glutamate, or GYKI 52466) are added to the incubation mixture.[4]
-
The incubation is carried out at a specific temperature for a defined period to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Competition binding data is analyzed using non-linear regression to determine the IC50 (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand).
-
The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.
-
Workflow for a radioligand binding assay.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents and is crucial for functionally characterizing the effect of a drug on receptor activity.[11]
Objective: To measure the inhibitory effect of this compound on AMPA receptor-mediated currents and to confirm its non-competitive mechanism of action.
Methodology:
-
Cell Preparation:
-
Recording Setup:
-
A coverslip with cultured neurons is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an external bath solution.
-
A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution and positioned to form a high-resistance seal with the membrane of a single neuron.
-
The membrane patch under the pipette tip is ruptured to achieve the whole-cell configuration, allowing electrical access to the entire cell.
-
-
Data Acquisition:
-
The neuron is voltage-clamped at a holding potential (e.g., -60 mV).[8]
-
Agonists (e.g., AMPA or kainate) are applied to the neuron using a fast perfusion system to evoke inward currents through AMPA receptors.[7]
-
To test the effect of this compound, it is pre-applied and then co-applied with the agonist at various concentrations.[8]
-
The resulting currents are recorded using an amplifier and digitized for computer analysis.
-
-
Data Analysis:
-
The peak amplitude of the agonist-evoked current is measured in the absence and presence of different concentrations of this compound.
-
The percentage of inhibition is calculated for each concentration.
-
A dose-response curve is generated by plotting the percentage of inhibition against the log concentration of this compound, from which the IC50 is determined.
-
To confirm non-competitive antagonism, this procedure is repeated with different concentrations of the agonist. A non-competitive antagonist will reduce the maximal response without shifting the EC50 of the agonist.[7]
-
Workflow for whole-cell patch-clamp electrophysiology.
Downstream Signaling Pathways
The antagonism of AMPA receptors by this compound initiates a cascade of downstream effects on intracellular signaling pathways. These alterations contribute to its overall pharmacological profile. In epileptic rats, this compound has been shown to modulate the phosphorylation of the GluA1 subunit of the AMPA receptor through several signaling molecules.[12][13]
Specifically, this compound can:
-
Increase the phosphorylation of Ca2+-calmodulin-dependent protein kinase II (CaMKII) and protein kinase A (PKA). [12][13] These kinases are known to phosphorylate the GluA1 subunit at Serine 831 and Serine 845, respectively, which can influence channel conductance.[12]
-
Elevate the phosphorylation of c-Jun N-terminal kinase (JNK) and protein phosphatase 2B (PP2B). [12][13]
-
Inhibit the AKT and extracellular signal-regulated kinase (ERK) pathways. This has been observed in neuroblastoma cells, where this compound treatment led to a down-regulation of AKT protein levels, AKT phosphorylation, and ERK1/2 phosphorylation, resulting in inhibited cell proliferation.[14][15]
These findings suggest that this compound's mechanism extends beyond simple channel blockade to the intricate regulation of multiple signaling pathways that govern AMPA receptor function and neuronal excitability.[12]
Downstream signaling pathways affected by this compound.
Conclusion
This compound represents a significant advancement in the treatment of epilepsy, primarily due to its unique mechanism as a selective, non-competitive antagonist of the AMPA receptor. Its ability to allosterically modulate and inhibit this key excitatory receptor, independent of agonist concentration, provides a powerful tool for reducing neuronal hyperexcitability. The pharmacological profile, supported by robust in vitro and in vivo data, demonstrates its potency and broad-spectrum antiseizure activity. Furthermore, emerging research into its effects on downstream signaling pathways highlights a more complex and nuanced mechanism of action that extends beyond direct channel blockade. This comprehensive understanding of this compound's pharmacology is essential for optimizing its clinical use and for guiding the development of future therapeutics targeting the glutamatergic system.
References
- 1. The AMPA receptor antagonist this compound in the adjunctive treatment of partial-onset seizures: clinical trial evidence and experience - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound: Novel Mechanism for the Management of Epilepsy [practicalneurology.com]
- 4. Preclinical pharmacology of this compound, a selective non-competitive AMPA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Preclinical pharmacology of this compound, a selective non-competitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BLOCKING-MECHANISM-OF-THE-AMPA-RECEPTOR-ANTAGONIST-PERAMPANEL [aesnet.org]
- 8. This compound Inhibition of AMPA Receptor Currents in Cultured Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, an antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors, for the treatment of epilepsy: studies in human epileptic brain and nonepileptic brain and in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 12. This compound Affects Up-Stream Regulatory Signaling Pathways of GluA1 Phosphorylation in Normal and Epileptic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Affects Up-Stream Regulatory Signaling Pathways of GluA1 Phosphorylation in Normal and Epileptic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Inhibits Neuroblastoma Cell Proliferation Through Down-regulation of AKT and ERK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Preclinical Profile of Perampanel: A Technical Guide to Animal Model Studies in Epilepsy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Perampanel (Fycompa®) is a first-in-class, selective, non-competitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist approved for the adjunctive treatment of partial-onset seizures and primary generalized tonic-clonic seizures.[1][2] Its novel mechanism of action, targeting the principal excitatory neurotransmitter system in the central nervous system, has made it a significant addition to the antiepileptic drug armamentarium.[3] This technical guide provides an in-depth review of the pivotal preclinical studies of this compound in various animal models of epilepsy. We consolidate quantitative efficacy data, detail key experimental methodologies, and visualize the underlying mechanisms and workflows to offer a comprehensive resource for researchers in the field of epilepsy and neuropharmacology.
Mechanism of Action: AMPA Receptor Antagonism
Glutamate (B1630785) is the primary excitatory neurotransmitter in the brain, and its action is mediated by ionotropic receptors, including AMPA receptors.[3] These receptors are crucial for fast synaptic transmission.[3] In the pathophysiology of epilepsy, excessive activation of AMPA receptors contributes to neuronal hyperexcitability, seizure generation, and spread.[1][2]
This compound exerts its anticonvulsant effect by targeting these receptors. It is a negative allosteric modulator that binds to a site on the AMPA receptor distinct from the glutamate binding site.[4][5] This non-competitive binding alters the receptor's conformation, preventing the channel from opening even when glutamate is bound, thereby reducing the influx of sodium and calcium ions and dampening excitatory signaling.[3][4] In vitro studies in cultured rat cortical neurons demonstrated that this compound inhibits AMPA-induced increases in intracellular calcium with an IC50 of 93 nM.[6] It has shown minimal effect on N-methyl-D-aspartate (NMDA) receptor-mediated responses, highlighting its selectivity for the AMPA receptor.[6][7]
Caption: this compound non-competitively antagonizes the AMPA receptor.
Efficacy in Acute Seizure Models
This compound has demonstrated broad-spectrum anticonvulsant activity across a range of well-established acute animal seizure models. These tests are crucial for initial screening and characterization of potential antiepileptic drugs.
Data Presentation: Acute Models
| Seizure Model | Animal Species | Route | ED₅₀ (mg/kg) | Reference(s) |
| Maximal Electroshock (MES) | Mouse (ddY/ICR) | p.o. | 1.6 | [6][8] |
| Pentylenetetrazol (PTZ) | Mouse (ICR) | p.o. | 0.94 | [6][8] |
| Audiogenic Seizures | Mouse (DBA/2J) | p.o. | 0.47 | [6][8] |
| 6 Hz (32 mA) | Mouse | p.o. | 2.1 | [7] |
| 6 Hz (44 mA) | Mouse | p.o. | 2.8 | [7] |
| AMPA-induced Convulsions | Mouse (ddY) | p.o. | 2.5 - 5.0* | [8] |
*Effective dose range, not ED₅₀.
Experimental Protocols: Key Acute Models
-
Maximal Electroshock (MES) Seizure Test:
-
Animal Model: Male ddY or ICR mice.
-
Procedure: A corneal electrode is used to deliver an electrical stimulus (e.g., 50 mA, 0.2 seconds). The endpoint is the abolition of the tonic hindlimb extension phase of the induced seizure.
-
Drug Administration: this compound is typically administered orally (p.o.) 30 to 60 minutes prior to the electrical stimulus.[4]
-
Data Analysis: The dose that protects 50% of the animals from the tonic hindlimb extension (ED₅₀) is calculated.[9]
-
-
Subcutaneous Pentylenetetrazol (PTZ) Seizure Test:
-
Animal Model: Male ICR mice.
-
Procedure: A convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) is injected subcutaneously. The endpoint is the failure to observe a minimal clonic seizure (lasting at least 5 seconds) within a 30-minute observation period.
-
Drug Administration: this compound is administered orally 30 to 60 minutes before PTZ injection.[4]
-
Data Analysis: The ED₅₀ is determined as the dose protecting 50% of mice from clonic seizures.
-
-
Audiogenic Seizure Model:
-
Animal Model: Genetically susceptible DBA/2 mice.
-
Procedure: Mice are exposed to a high-intensity sound stimulus (e.g., 110 dB) which induces a characteristic seizure sequence (wild running, clonic seizure, tonic seizure). Protection is defined as the blockade of the clonic-tonic phases.
-
Drug Administration: Oral administration of this compound prior to the auditory stimulus.[9]
-
Data Analysis: The ED₅₀ is calculated based on the percentage of animals protected.
-
Caption: Generalized workflow for acute antiseizure drug testing.
Efficacy in Chronic Epilepsy Models
Chronic models of epilepsy, such as kindling, are essential for evaluating a drug's potential to modify disease progression and control more complex, treatment-resistant seizures.
Data Presentation: Chronic Models
| Seizure Model | Animal Species | Doses (mg/kg, p.o.) | Key Findings | Reference(s) |
| Amygdala Kindling | Rat | 5 - 10 | Reduced motor seizure duration, afterdischarge duration, and seizure severity. Increased afterdischarge threshold. | [4][6] |
| Corneal Kindling | Mouse | 1.5 - 3.0 | Prevented kindling acquisition. | [8] |
| Lithium-Pilocarpine (Status Epilepticus) | Rat | 5 - 8 (i.v.) | Terminated diazepam-resistant status epilepticus. Reduced neuronal injury. | [10][11] |
| Soman-induced (Status Epilepticus) | Rat | N/A | As second-line therapy to midazolam, reduced seizure duration and neurodegeneration. | [12] |
Experimental Protocols: Key Chronic Models
-
Amygdala Kindling Model:
-
Animal Model: Male Wistar-Kyoto or Sprague-Dawley rats.[13][14]
-
Procedure:
-
Surgery: A stimulating electrode is surgically implanted into the basolateral amygdala.[14]
-
Kindling Development: A low-level electrical stimulus (e.g., 500 µA, 1 sec) is delivered daily. This repeated stimulation leads to a progressive intensification of seizure activity, culminating in fully kindled generalized seizures (Racine stage 5).[14]
-
Drug Testing: Once animals are fully kindled, this compound is administered to test its effects on the afterdischarge threshold (the minimum current required to elicit a seizure) or on seizure parameters (duration, severity) evoked by a suprathreshold stimulus.[6][13]
-
-
Drug Administration: this compound is administered orally or intraperitoneally prior to stimulation.[4][15]
-
Data Analysis: Parameters measured include afterdischarge duration (electrographic seizure), behavioral seizure duration, and seizure severity score (Racine scale).
-
-
Corneal Kindling Model:
-
Procedure: A subconvulsive electrical stimulus (e.g., 3 mA for 3 seconds) is applied to the cornea twice daily for a set period (e.g., 12 consecutive days).[16] This gradually leads to the development of generalized seizures.
-
Drug Administration: this compound is administered prior to each stimulation to assess its effect on the acquisition of the kindled state.[8]
-
Data Analysis: Seizure severity is scored, and the number of stimulations required to reach a fully kindled state is compared between drug-treated and vehicle groups.
Caption: Experimental workflow for the amygdala kindling model.
Motor Impairment and Therapeutic Index
A critical aspect of preclinical evaluation is assessing the therapeutic window—the gap between the effective dose and the dose causing adverse effects. For many antiepileptic drugs, motor impairment is a common dose-limiting side effect.
Data Presentation: Motor Impairment
| Test | Animal Species | Route | TD₅₀ (mg/kg) | Reference(s) |
| Rotarod Test | Mouse (ICR) | p.o. | 1.8 | [6][7] |
| Rotarod Test | Rat | p.o. | 9.14 | [6][7] |
The Protective Index (PI) is calculated as TD₅₀ / ED₅₀. A higher PI suggests a better separation between efficacy and motor toxicity.
| Seizure Model (in Mice) | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (PI) | Reference(s) |
| MES | 1.6 | 1.8 | 1.1 | [6][7] |
| Audiogenic | 0.47 | 1.8 | 3.8 | [6][7] |
| PTZ | 0.94 | 1.8 | 1.9 | [6][7] |
Experimental Protocol: Rotarod Test
-
Apparatus: A rotating rod, with the speed of rotation set to a constant value.
-
Procedure: Animals are trained to stay on the rotating rod. After drug administration, they are placed back on the rod, and the latency to fall is recorded. A predetermined cutoff time is used.
-
Drug Administration: this compound is given orally, and testing occurs at the time of expected peak effect (e.g., 60 minutes post-dose).[8]
-
Data Analysis: The dose at which 50% of the animals fail the test (TD₅₀) is calculated. Failure is defined as falling off the rod or passively rotating with it.
Combination Studies
In clinical practice, epilepsy is often managed with polytherapy. Preclinical studies investigating drug combinations are therefore highly relevant. This compound has shown synergistic or additive effects when combined with other antiepileptic drugs.
Data Presentation: Combination Therapy
| Combination | Animal Model | Key Findings | Reference(s) |
| This compound + Lacosamide (B1674222) | Corneal Kindling (Mouse) | More effective in reducing seizure progression than monotherapy. | [16][17] |
| This compound + Zonisamide (B549257) | Amygdala Kindling (Rat) | Synergistic interaction in increasing the afterdischarge threshold. | [13] |
| This compound + Levetiracetam / Lamotrigine | Amygdala Kindling (Rat) | At low doses, the combination reduced seizure severity and duration more than either drug alone. | [14][15] |
| This compound + Brivaracetam | PTZ Kindling (Mouse) | Combination significantly protected mice from high-severity seizures. | [18][19] |
Conclusion
The preclinical data for this compound consistently demonstrate its potent, broad-spectrum anticonvulsant properties across a diverse range of animal models of epilepsy.[4][5] Its efficacy in acute models like MES and PTZ, as well as in chronic, treatment-resistant models like amygdala kindling and status epilepticus, underscores its robust antiseizure activity.[6][10] The mechanism, selective non-competitive antagonism of the AMPA receptor, represents a targeted approach to reducing the glutamatergic hyperexcitability that underlies seizure generation.[3] While the therapeutic index for motor impairment in rodents is relatively narrow, a characteristic of AMPA receptor antagonists, its clinical success highlights the translatability of this preclinical profile.[6][20] The synergistic effects observed in combination with other antiepileptic drugs further support its role in polytherapy for managing refractory epilepsy.[13][14] This comprehensive body of preclinical work firmly established the foundation for the successful clinical development of this compound as a valuable therapeutic option for patients with epilepsy.
References
- 1. This compound: Novel Mechanism for the Management of Epilepsy [practicalneurology.com]
- 2. This compound (Fycompa): A Review of Clinical Efficacy and Safety in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Preclinical pharmacology of this compound, a selective non-competitive AMPA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical pharmacology of this compound, a selective non-competitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: a novel, orally active, noncompetitive AMPA-receptor antagonist that reduces seizure activity in rodent models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. This compound, a potent AMPA receptor antagonist, protects against tetramethylenedisulfotetramine-induced seizures and lethality in mice: comparison with diazepam - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound-TERMINATES-DIAZEPAM-RESISTANT-STATUS-EPILEPTICUS-IN-A-LITHIUM-PILOCARPINE-RAT-MODEL [aesnet.org]
- 11. Late-Perampanel-Treatment-Reduces-the-Neuropathological-Consequences-of-Status-Epilepticus-in-a-Rat-Model [aesnet.org]
- 12. This compound as a second-line therapy to midazolam reduces soman-induced status epilepticus and neurodegeneration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synergism of this compound and zonisamide in the rat amygdala kindling model of temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. EFFECT-OF-PERAMPANEL-IN-COMBINATION-WITH-AEDS-IN-AMYGDALA-KINDLING-MODEL [aesnet.org]
- 15. Pharmacodynamic and pharmacokinetic interactions of this compound and other antiepileptic drugs in a rat amygdala kindling model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Unraveling the neuroprotective effect of this compound and lacosamide combination in the corneal kindling model for epilepsy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Unraveling the neuroprotective effect of this compound and lacosamide combination in the corneal kindling model for epilepsy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
The Neuroprotective Landscape of Perampanel: An In-depth Technical Guide to Preclinical Evidence
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Perampanel, a first-in-class, selective, non-competitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist, is clinically approved for the treatment of epilepsy.[1][2] Beyond its anti-seizure efficacy, a substantial body of preclinical evidence highlights its potent neuroprotective effects across a range of acute brain injury models. This technical guide synthesizes the current understanding of this compound's neuroprotective mechanisms, presents quantitative data from key preclinical studies in a structured format, details the experimental protocols employed, and visualizes the complex biological pathways and workflows involved. The data strongly suggest that this compound's ability to mitigate neuronal damage stems from its multifaceted action against excitotoxicity, neuroinflammation, oxidative stress, and regulated cell death pathways like necroptosis and ferroptosis.
Core Mechanism of Neuroprotection: Targeting the AMPA Receptor
Glutamate is the principal excitatory neurotransmitter in the central nervous system, and its over-activation of ionotropic receptors, particularly AMPA receptors, is a primary driver of excitotoxic neuronal injury following ischemic or traumatic insults.[3][4] this compound exerts its neuroprotective effects by binding to an allosteric site on the AMPA receptor, which is distinct from the glutamate-binding site.[5][6] This non-competitive antagonism reduces the influx of calcium ions into neurons, a critical trigger for downstream pathological cascades.[1][7] This fundamental action initiates a cascade of neuroprotective effects.
Attenuation of Excitotoxicity and Downstream Signaling
By blocking the AMPA receptor, this compound directly curtails the excessive neuronal depolarization and calcium overload that defines excitotoxicity. This primary mechanism prevents the activation of multiple downstream pathways that lead to cell death and secondary injury.
Caption: this compound's core mechanism of action.
Modulation of Neuroinflammation
Neuroinflammation is a critical component of secondary brain injury. Preclinical studies show that this compound significantly suppresses the activation of microglia and astrocytes.[8] It reduces the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and IL-6, while concurrently increasing the levels of anti-inflammatory cytokines like IL-10 and Transforming Growth Factor-beta 1 (TGF-β1).[9][10]
Caption: this compound's anti-neuroinflammatory pathway.
Amelioration of Oxidative Stress
This compound has demonstrated significant anti-oxidative properties. It markedly inhibits lipid peroxidation, evidenced by decreased levels of malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE).[9][10] Furthermore, it preserves the endogenous antioxidant system by attenuating the injury-induced decreases in the enzymatic activities of superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) transferase (GST).[3][9] Some studies suggest this effect is mediated by the activation of the Sirtuin 3 (Sirt3) cascade, which enhances mitochondrial antioxidant enzymes like SOD2.[4][11]
References
- 1. This compound: Novel Mechanism for the Management of Epilepsy [practicalneurology.com]
- 2. fycompa.com [fycompa.com]
- 3. Therapeutic potential of AMPA receptor antagonist this compound against cerebral ischemia: beyond epileptic disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The AMPAR antagonist this compound protects the neurovascular unit against traumatic injury via regulating Sirt3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical pharmacology of this compound, a selective non-competitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Preclinical pharmacology of this compound, a selective non-competitive AMPA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Regulates Neuroinflammation and Ferroptosis via Activating FSP1 Following Brain Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The AMPAR Antagonist this compound Attenuates Traumatic Brain Injury Through Anti-Oxidative and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The AMPAR Antagonist this compound Attenuates Traumatic Brain Injury Through Anti-Oxidative and Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The AMPAR antagonist this compound protects the neurovascular unit against traumatic injury via regulating Sirt3 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Perampanel in Synaptic Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Perampanel, a first-in-class, selective, non-competitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist, has demonstrated significant efficacy in the management of epilepsy.[1][2] Its mechanism of action, centered on the modulation of glutamatergic neurotransmission, positions it as a critical tool for investigating the fundamental processes of synaptic plasticity. This technical guide provides an in-depth analysis of this compound's role in synaptic plasticity, summarizing key quantitative data, detailing experimental protocols, and visualizing complex signaling pathways to support further research and drug development in this domain. This compound operates by binding to an allosteric site on the AMPA receptor, thereby reducing the excitatory effects of glutamate (B1630785) without competing with the glutamate binding site itself.[3] This non-competitive antagonism allows this compound to be effective even in the presence of high glutamate concentrations, a condition often associated with pathological hyperexcitability.[4]
Mechanism of Action: Non-Competitive AMPA Receptor Antagonism
This compound's primary mechanism of action is the selective, non-competitive antagonism of AMPA-type glutamate receptors, which are crucial for fast excitatory synaptic transmission in the central nervous system.[3][5] Unlike competitive antagonists that bind to the glutamate recognition site, this compound binds to an allosteric site on the AMPA receptor.[3] This binding event alters the receptor's conformation, which in turn inhibits the ion channel opening in response to glutamate binding.[3] This non-competitive nature means that this compound's inhibitory effect is not overcome by high concentrations of glutamate, a key feature in conditions of excessive glutamatergic activity such as epilepsy.[4]
Studies have consistently demonstrated this compound's high selectivity for AMPA receptors over other ionotropic glutamate receptors, such as N-methyl-D-aspartate (NMDA) and kainate receptors.[6][7][8] This specificity minimizes off-target effects and contributes to its therapeutic profile. The inhibition of AMPA receptor function by this compound leads to a reduction in the influx of sodium and calcium ions into the postsynaptic neuron, thereby dampening excitatory postsynaptic potentials and reducing neuronal hyperexcitability.[1][8]
Quantitative Data on this compound's Efficacy
The following tables summarize the key quantitative data from in vitro and clinical studies, highlighting this compound's potency and clinical effectiveness.
Table 1: In Vitro Inhibition of AMPA Receptor-Mediated Responses by this compound
| Preparation | Measurement | Agonist | This compound IC₅₀ | Reference |
| Cultured Rat Cortical Neurons | AMPA-induced Ca²⁺ influx | AMPA (2 µM) | 0.093 µM | [9] |
| Rat Hippocampal Slices | AMPA receptor-mediated f-EPSPs | - | 0.23 µM | [6][7] |
| Cultured Rat Hippocampal Neurons | Kainate-evoked AMPA receptor current | Kainate (3 µM) | 0.58 µM | [10] |
| Cultured Rat Hippocampal Neurons | Kainate-evoked AMPA receptor current | Kainate (10 µM) | 0.51 µM | [10] |
| Cultured Rat Hippocampal Neurons | Kainate-evoked AMPA receptor current | Kainate (100 µM) | 0.58 µM | [10] |
| Cultured Rat Hippocampal Neurons | AMPA-evoked peak current | AMPA (10 µM) | 0.4 µM | [11] |
| Cultured Rat Hippocampal Neurons | AMPA-evoked peak current | AMPA (30 µM) | 0.8 µM | [11] |
| Cultured Rat Hippocampal Neurons | AMPA-evoked peak current | AMPA (100 µM) | 0.9 µM | [11] |
| Cultured Rat Hippocampal Neurons | AMPA-evoked late current | AMPA (10 µM) | 0.4 µM | [11] |
| Cultured Rat Hippocampal Neurons | AMPA-evoked late current | AMPA (30 µM) | 0.9 µM | [11] |
| Cultured Rat Hippocampal Neurons | AMPA-evoked late current | AMPA (100 µM) | 1.2 µM | [11] |
Table 2: Clinical Efficacy of Adjunctive this compound in Patients with Epilepsy
| Study Population | Seizure Type | Follow-up Duration | 50% Responder Rate | Seizure-Free Rate | Reference |
| Patients with drug-resistant PGTC seizures (RCT) | PGTC | 21 weeks | 64.2% | 30.9% | [12] |
| Patients with focal-onset seizures (observational) | Focal-onset | 12 months | 68.1% | 26.5% | [12] |
| Pooled observational study (Europe) | Focal-onset (95%) | 12 months | 39% | 9.2% (at least 6 months) | [12] |
| Patients with IGE (retrospective) | All seizures | 12 months | - | 59% | [12] |
| Patients with IGE (retrospective) | GTCS | 12 months | 75.7% | 63% | [12] |
| Adolescents and Adults with FOS (AMPA study) | FOS | 12 months | Adolescents: 76.0%, Adults: 61.7% | - | [13] |
| Patients with refractory partial-onset seizures (Phase III extension) | Partial-onset | 2 years | 58% | 5.3% (for the entire year) | [14] |
Impact on Signaling Pathways in Synaptic Plasticity
This compound's influence on synaptic plasticity extends beyond direct AMPA receptor blockade to the modulation of downstream signaling cascades that regulate receptor function and synaptic strength. A key area of investigation has been its effect on the phosphorylation of the GluA1 subunit of the AMPA receptor, a critical process in both long-term potentiation (LTP) and long-term depression (LTD).
In a pilocarpine-induced epileptic rat model, this compound was found to regulate GluA1 phosphorylation through multiple signaling molecules.[15] Specifically, this compound increased the phosphorylation of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) and protein kinase A (PKA), which are known to phosphorylate the GluA1 subunit at Serine 831 and Serine 845, respectively.[15] Furthermore, this compound elevated the phosphorylation of c-Jun N-terminal kinase (JNK) and protein phosphatase 2B (PP2B), which also play roles in the phosphorylation and dephosphorylation of GluA1.[15] These findings suggest that this compound's therapeutic effects may involve a complex regulation of the molecular machinery underlying synaptic plasticity.[15]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the core experimental protocols used to investigate the effects of this compound on synaptic plasticity.
Hippocampal Slice Electrophysiology
This protocol is adapted from studies investigating this compound's effect on synaptic transmission in the hippocampus.[6][7]
Objective: To measure the effect of this compound on pharmacologically isolated synaptic responses mediated by AMPA, NMDA, or kainate receptors.
Procedure:
-
Slice Preparation: Male Wistar rats are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). Transverse hippocampal slices (400 µm) are cut using a vibratome and allowed to recover in a submerged chamber containing aCSF continuously bubbled with 95% O₂ / 5% CO₂ for at least 1 hour.
-
Recording: A single slice is transferred to a recording chamber and continuously perfused with aCSF. Field excitatory postsynaptic potentials (f-EPSPs) are recorded from the stratum radiatum of the CA1 region using a glass microelectrode. Synaptic responses are evoked by electrical stimulation of the Schaffer collateral-commissural pathway.
-
Pharmacological Isolation:
-
AMPA receptor-mediated responses: Slices are perfused with aCSF containing NMDA receptor antagonist D-AP5 (30 µM) and GABA-A receptor antagonist picrotoxin (B1677862) (100 µM).
-
NMDA receptor-mediated responses: Slices are perfused with aCSF containing AMPA/kainate receptor antagonist NBQX (10 µM) and picrotoxin (100 µM) in magnesium-free aCSF.
-
Kainate receptor-mediated responses: Slices are perfused with aCSF containing D-AP5 (30 µM) and picrotoxin (100 µM), and responses are evoked in the presence of cyclothiazide (B1669527) to block AMPA receptor desensitization.
-
-
This compound Application: After establishing a stable baseline response, this compound is bath-applied at various concentrations (e.g., 0.01-10 µM). The effect on the f-EPSP slope is measured and expressed as a percentage of the pre-drug baseline.
Whole-Cell Voltage-Clamp Recordings in Cultured Neurons
This protocol is based on studies examining the direct effects of this compound on AMPA and NMDA receptor currents.[10]
Objective: To characterize the kinetics and concentration-dependence of this compound's block of AMPA and NMDA receptor-mediated currents.
Procedure:
-
Cell Culture: Primary hippocampal neurons are prepared from E18 rat embryos and cultured on glass coverslips.
-
Electrophysiology: Whole-cell voltage-clamp recordings are performed on neurons after 1-2 weeks in culture. Neurons are voltage-clamped at -60 mV.
-
Drug Application: A fast perfusion system is used to apply agonists (AMPA, kainate, or NMDA) and this compound.
-
Experimental Paradigms:
-
Concentration-Response: Currents are evoked by a fixed concentration of agonist in the presence of increasing concentrations of this compound to determine the IC₅₀.
-
Kinetics of Block: The rates of block and unblock are determined by applying this compound for varying durations before and during agonist application.
-
Selectivity: The effect of a high concentration of this compound (e.g., 30 µM) on NMDA-evoked currents is assessed.
-
-
Data Analysis: The peak and steady-state components of the evoked currents are measured and analyzed to determine the extent and nature of the block.
Western Blot Analysis of Signaling Proteins
This protocol is derived from research investigating this compound's impact on the phosphorylation state of key signaling molecules.[16]
Objective: To quantify the effects of this compound on the expression and phosphorylation of proteins involved in synaptic plasticity, such as GluA1, CaMKII, PKA, JNK, and PP2B.
Procedure:
-
Animal Model and Treatment: Normal or epileptic rats (e.g., pilocarpine-induced model) are treated with this compound or vehicle.
-
Tissue Preparation: At the end of the treatment period, animals are euthanized, and brain tissue (e.g., hippocampus) is rapidly dissected and homogenized in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the total and phosphorylated forms of the target proteins (e.g., anti-GluA1, anti-pGluA1-S831, anti-pCaMKII, etc.).
-
Detection and Quantification: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the ratio of phosphorylated protein to total protein is calculated.
Conclusion and Future Directions
This compound's well-defined mechanism as a selective, non-competitive AMPA receptor antagonist makes it an invaluable pharmacological tool for dissecting the intricate processes of synaptic plasticity. The quantitative data from both preclinical and clinical studies robustly support its efficacy in modulating excitatory neurotransmission. Furthermore, emerging evidence of its influence on downstream signaling pathways, particularly the phosphorylation of the GluA1 subunit, opens new avenues for understanding the molecular underpinnings of its therapeutic effects.
Future research should focus on further elucidating the precise molecular interactions between this compound and the AMPA receptor complex. Investigating its long-term effects on synaptic structure and function, beyond acute pharmacological modulation, will be crucial. Moreover, exploring the therapeutic potential of targeting these specific signaling pathways downstream of the AMPA receptor could lead to the development of novel therapeutic strategies for a range of neurological disorders characterized by aberrant synaptic plasticity. The detailed experimental protocols provided herein offer a solid foundation for researchers to build upon in these future endeavors.
References
- 1. This compound: Novel Mechanism for the Management of Epilepsy [practicalneurology.com]
- 2. The AMPA receptor antagonist this compound suppresses epileptic activity in human focal cortical dysplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. The broad-spectrum activity of this compound: state of the art and future perspective of AMPA antagonism beyond epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel anti-epileptic agent, this compound, selectively inhibits AMPA receptor-mediated synaptic transmission in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical pharmacology of this compound, a selective non-competitive AMPA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mr.ucdavis.edu [mr.ucdavis.edu]
- 10. This compound Inhibition of AMPA Receptor Currents in Cultured Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Inhibition of AMPA Receptor Currents in Cultured Hippocampal Neurons | PLOS One [journals.plos.org]
- 12. Effects of this compound on Seizure Control, Cognition, Behavior, and Psychological Status in Patients With Epilepsy: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect-of-Age-on-Efficacy-and-Safety-Outcomes-from-a-Mirroring-Clinical-Practice-Study-of-Perampanel-in-Adults-and-Adolescents-(AMPA) [aesnet.org]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 15. This compound Affects Up-Stream Regulatory Signaling Pathways of GluA1 Phosphorylation in Normal and Epileptic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound Affects Up-Stream Regulatory Signaling Pathways of GluA1 Phosphorylation in Normal and Epileptic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Perampanel in In-Vitro Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perampanel (Fycompa®) is a first-in-class, selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] It is utilized as an antiepileptic drug, and its mechanism of action makes it a valuable tool for in-vitro electrophysiological studies of glutamatergic neurotransmission.[4][5] this compound's ability to allosterically modulate AMPA receptors allows for the investigation of synaptic plasticity, network excitability, and the role of AMPA receptors in various physiological and pathological states.[1][6] These application notes provide detailed protocols for the use of this compound in common in-vitro electrophysiology assays.
Mechanism of Action
This compound exerts its effect by binding to an allosteric site on the AMPA receptor, which is distinct from the glutamate (B1630785) agonist binding site.[1] This non-competitive binding action reduces the influx of calcium and sodium ions in response to glutamate binding, thereby decreasing excitatory postsynaptic potentials.[1][7] Radioligand binding studies indicate that this compound's binding site is shared with or allosterically coupled to that of other non-competitive antagonists like GYKI 52466.[1][8] This interaction is thought to occur on the linker peptide segments of AMPA receptor subunits, which are crucial for transducing agonist binding into the opening of the ion channel.[1][9] Critically, this compound shows high selectivity for AMPA receptors with minimal to no effect on N-methyl-D-aspartate (NMDA) receptor currents.[1][8][10]
References
- 1. Preclinical pharmacology of this compound, a selective non-competitive AMPA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The AMPAR antagonist this compound protects the neurovascular unit against traumatic injury via regulating Sirt3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound, a potent AMPA receptor antagonist, protects against tetramethylenedisulfotetramine-induced seizures and lethality in mice: comparison with diazepam - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fycompa.com [fycompa.com]
- 6. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 7. This compound inhibits calcitonin gene-related peptide release from rat brainstem in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Inhibition of AMPA Receptor Currents in Cultured Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Allosteric competition and inhibition in AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BLOCKING-MECHANISM-OF-THE-AMPA-RECEPTOR-ANTAGONIST-PERAMPANEL [aesnet.org]
Application Notes and Protocols: Perampanel Dosage and Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the dosage and administration of Perampanel in various rodent models of epilepsy. The information is intended to assist in the design and execution of preclinical studies evaluating the efficacy and pharmacodynamics of this non-competitive AMPA receptor antagonist.
Quantitative Data Summary
The following tables summarize the effective doses (ED50) and toxic doses (TD50) of this compound administered through different routes in mouse and rat models of seizures. These values are crucial for selecting appropriate dose ranges in experimental designs.
Table 1: this compound Efficacy (ED50) in Mouse Seizure Models
| Seizure Model | Administration Route | ED50 (mg/kg) | Reference(s) |
| Audiogenic Seizures (DBA/2J mice) | Oral (p.o.) | 0.47 | [1][2][3] |
| Maximal Electroshock (MES) (ddY mice) | Oral (p.o.) | 1.6 | [1][2][3] |
| Pentylenetetrazole (PTZ) (ICR mice) | Oral (p.o.) | 0.94 | [1][2][3][4] |
| TETS-induced Tonic Seizures | Intraperitoneal (i.p.) | 1.6 (for mortality) | [4] |
Table 2: this compound Efficacy in Rat Seizure Models
| Seizure Model | Administration Route | Effective Dose (mg/kg) | Effect | Reference(s) |
| Amygdala Kindling | Oral (p.o.) | 5 and 10 | Reduction in behavioral seizure duration and severity | [5] |
| Amygdala Kindling | Oral (p.o.) | 10 | Reduction in afterdischarge duration | [5] |
| Amygdala Kindling | Intraperitoneal (i.p.) | 1.5 | Reduced EEG seizure duration, motor seizure duration, and seizure score | [6] |
| Amygdala Kindling | Intraperitoneal (i.p.) | 0.75 (in combination with other AEDs) | Reduced seizure severity parameters | [6] |
| Audiogenic Seizures (GEPR-9s) | Oral (p.o.) | 0.1, 0.3, 1, 3 | Dose-dependent attenuation of clonus and tonus phases | |
| Hypoxia-induced Neonatal Seizures | Intraperitoneal (i.p.) | Dose-dependent | Protection against seizures | [7] |
Table 3: this compound-Induced Motor Impairment (TD50) in Rodents
| Species | Administration Route | TD50 (mg/kg) | Test | Reference(s) |
| Mouse (ICR) | Oral (p.o.) | 1.8 | Rotarod | [1][2][3][8] |
| Rat (Sprague-Dawley) | Oral (p.o.) | 9.14 | Rotarod | [1][2][3][8] |
Experimental Protocols
Detailed methodologies for key experimental procedures are provided below.
This compound Formulation and Vehicle Preparation
Objective: To prepare this compound for oral or intraperitoneal administration.
Materials:
-
This compound powder
-
Vehicle: 1% Tween 80 in sterile saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed.
-
Weigh the appropriate amount of this compound powder.
-
Suspend the this compound powder in the 1% Tween 80 in sterile saline vehicle.
-
Vortex the suspension vigorously until a homogenous mixture is achieved.
-
For difficult-to-dissolve formulations, sonication may be used to aid in suspension.
-
Prepare fresh on the day of the experiment.
Administration Protocols
Objective: To administer a precise dose of this compound directly into the stomach.
Materials:
-
This compound suspension
-
Appropriately sized gavage needles (flexible or rigid with a ball tip)
-
Syringes
Protocol:
-
Gently restrain the animal. For rats, one common method is to hold the animal by the scruff of the neck, ensuring the head is immobilized. For mice, a similar but more delicate grip is used.
-
Measure the distance from the animal's mouth to the xiphoid process (the bottom of the sternum) to determine the appropriate insertion depth for the gavage needle.
-
Fill the syringe with the correct volume of this compound suspension. The volume should not exceed 10 ml/kg body weight.[9]
-
With the animal's head tilted slightly upwards, gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus.
-
If any resistance is met, withdraw the needle and re-insert. Do not force the needle, as this can cause esophageal or tracheal damage.
-
Once the needle is at the predetermined depth, slowly administer the suspension.
-
Gently withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
Objective: To administer this compound into the peritoneal cavity for systemic absorption.
Materials:
-
This compound suspension
-
Sterile syringes and needles (23-27 gauge for mice, 23-25 gauge for rats)[9]
-
70% ethanol (B145695) or other appropriate skin disinfectant
Protocol:
-
Restrain the animal securely. For mice, the scruff of the neck can be held, and the tail secured. For rats, a two-person technique is often preferred, with one person restraining the animal and the other performing the injection.[9][10]
-
Position the animal so that its head is tilted downwards. This allows the abdominal organs to move away from the injection site.
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and major blood vessels.[9][11]
-
Clean the injection site with a disinfectant.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure that the needle has not entered a blood vessel or organ. If blood or other fluid is drawn, discard the syringe and prepare a new injection.
-
Slowly inject the this compound suspension. The maximum recommended volume is 10 ml/kg.[9]
-
Withdraw the needle and return the animal to its cage.
-
Observe the animal for any adverse reactions.
Pharmacodynamic Assessment Protocols
Objective: To quantify the behavioral severity of seizures.
Protocol: Observe the animal's behavior following seizure induction and assign a score based on the following scale. The highest stage observed is typically recorded.
-
Stage 1: Mouth and facial movements.
-
Stage 2: Head nodding.
-
Stage 3: Forelimb clonus.
-
Stage 4: Rearing with forelimb clonus.
-
Stage 5: Rearing and falling with generalized convulsions.
-
Stage 6 (in some modified scales): Wild jumping and running fits.
-
Stage 7 (in some modified scales): Tonic-clonic seizures followed by tonic extension, potentially leading to death.[12][13]
Objective: To evaluate the effect of this compound on motor coordination and balance.
Materials:
-
Rotarod apparatus
Protocol:
-
Acclimation/Training: Prior to testing, acclimate the animals to the testing room. A training session where the animals are placed on the stationary or slowly rotating rod (e.g., 4 rpm) for a set period (e.g., 1-5 minutes) is recommended.[14][15][16][17]
-
Testing:
-
Place the animal on the rotating rod.
-
The test can be conducted at a fixed speed or with an accelerating protocol (e.g., accelerating from 4 to 40 rpm over 5 minutes).[14][15]
-
Record the latency to fall from the rod.
-
A cut-off time (e.g., 300 seconds) is typically set.
-
Perform multiple trials (e.g., 3 trials) with an inter-trial interval (e.g., 15 minutes).[15]
-
-
Data Analysis: The average latency to fall across the trials is calculated and compared between treatment groups.
Visualized Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the mechanism of action of this compound and a typical experimental workflow.
References
- 1. This compound: a novel, orally active, noncompetitive AMPA-receptor antagonist that reduces seizure activity in rodent models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a potent AMPA receptor antagonist, protects against tetramethylenedisulfotetramine-induced seizures and lethality in mice: comparison with diazepam - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical pharmacology of this compound, a selective non-competitive AMPA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacodynamic and pharmacokinetic interactions of this compound and other antiepileptic drugs in a rat amygdala kindling model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A single exposure to brivaracetam or this compound does not cause cell death in neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. researchgate.net [researchgate.net]
- 11. uac.arizona.edu [uac.arizona.edu]
- 12. researchgate.net [researchgate.net]
- 13. Visual detection of seizures in mice using supervised machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 15. mmpc.org [mmpc.org]
- 16. Rotarod-Test for Mice [protocols.io]
- 17. biomed-easy.com [biomed-easy.com]
Application Notes and Protocols: Assessing Perampanel's Efficacy in Seizure Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established techniques and detailed protocols for evaluating the efficacy of Perampanel (Fycompa®), a selective, non-competitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist, in preclinical seizure models.
Introduction
This compound is an anti-epileptic drug that reduces neuronal excitability by targeting post-synaptic AMPA receptors, which mediate fast excitatory neurotransmission in the brain.[1][2] An imbalance favoring excitatory signaling is a key factor in the generation of seizures.[1] this compound binds to an allosteric site on the AMPA receptor, distinct from the glutamate-binding site, thereby non-competitively inhibiting the receptor's function and reducing the influx of sodium and calcium ions into the neuron.[1][2][3][4] This unique mechanism of action makes it a valuable tool in the management of partial-onset seizures and primary generalized tonic-clonic seizures.[1][5]
The following sections detail common in vivo and in vitro models used to assess the anticonvulsant properties of this compound, complete with experimental protocols and data presentation guidelines.
In Vivo Seizure Models
In vivo models are crucial for understanding the systemic effects of an anticonvulsant drug. This compound has demonstrated broad-spectrum anti-seizure activity in various animal models.[3][6]
Maximal Electroshock (MES) Seizure Model
The MES test is a widely used preclinical screen for identifying drugs effective against generalized tonic-clonic seizures.[6][7][8][9] The model involves inducing a supramaximal seizure via electrical stimulation, with the abolition of the tonic hindlimb extension phase being the primary indicator of anticonvulsant activity.[7][8]
Experimental Protocol:
Materials:
-
Electroconvulsive shock apparatus
-
Corneal electrodes
-
Animal restrainers (e.g., for mice or rats)
-
0.9% Saline solution
-
This compound and vehicle control
Procedure:
-
Animal Preparation: Acclimatize male mice (e.g., CD-1 or ddY strain) or rats to the laboratory environment.[6]
-
Drug Administration: Administer this compound or vehicle control intraperitoneally (i.p.) or orally (p.o.). A time course study should be conducted to determine the time of peak effect. For i.p. administration in mice, maximal protection is often observed 10-15 minutes post-injection.[6]
-
Stimulation:
-
Observation: Immediately following the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
Endpoint: An animal is considered protected if it does not exhibit the tonic hindlimb extension phase of the seizure.[7]
-
Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated from the dose-response data.
Data Presentation:
| Model | Species | Route of Administration | Parameter | Value | Reference |
| MES | Mouse (ddY) | p.o. | ED₅₀ | 1.6 mg/kg | [6] |
| MES | Mouse (CD-1) | i.p. | ED₅₀ | 1.7 mg/kg | [6] |
Pentylenetetrazol (PTZ) Kindling Model
The PTZ kindling model is a chronic model of epilepsy used to study epileptogenesis and the efficacy of drugs against focal and secondarily generalized seizures.[10][11] It involves the repeated administration of a sub-convulsive dose of PTZ, a GABA-A receptor antagonist, which gradually leads to the development of full-blown convulsions.[10][12]
Experimental Protocol:
Materials:
-
Pentylenetetrazol (PTZ)
-
This compound and vehicle control (e.g., 1% Tween 80 solution)
-
0.9% Normal saline
-
Syringes and needles for injection
-
Observation chamber
-
Video recording equipment (optional, but recommended)
Procedure:
-
Animal Preparation: Use male BALB/c mice.[13]
-
Kindling Induction: Administer a sub-threshold dose of PTZ (e.g., 40 mg/kg, i.p.) every other day for a period of several weeks (e.g., 21 days).[13]
-
Drug Administration:
-
To assess effect on kindling development: Pre-treat animals with this compound (e.g., 0.125, 0.25, or 0.5 mg/kg) or vehicle 30 minutes before each PTZ injection.[13]
-
To assess effect on fully kindled animals: Once animals are fully kindled (consistently exhibiting a specific seizure score), administer this compound to test its ability to suppress seizures.
-
-
Seizure Scoring: Immediately after each PTZ injection, observe the animal for 30 minutes and score the seizure severity based on a standardized scale, such as the Racine scale.[13]
-
Data Analysis: Compare the seizure scores and the rate of kindling development between the this compound-treated groups and the vehicle control group.
Data Presentation:
| Model | Species | This compound Dose (mg/kg) | Effect | Reference |
| PTZ Kindling | Mouse (BALB/c) | 0.5 | Significantly impeded the onset of epileptic spike-wave discharges and associated motor symptoms. | [13] |
| PTZ Kindling | Mouse (BALB/c) | 0.125 - 0.5 | Dose-dependently attenuated PTZ-evoked anxiety-like behavior and memory deficits. | [13] |
In Vitro Seizure Models
In vitro models allow for the investigation of a drug's direct effects on neuronal and synaptic function at the cellular level, free from systemic influences.
Electrophysiological Assessment in Cultured Neurons
Whole-cell voltage-clamp recording in cultured neurons is a powerful technique to characterize the direct interaction of this compound with AMPA receptors.[4][14]
Experimental Protocol:
Materials:
-
Cultured neurons (e.g., from embryonic rat hippocampus or cortex)[4][14]
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Glass micropipettes
-
External and internal recording solutions
-
Fast perfusion system
-
AMPA, kainate, and NMDA
-
This compound
Procedure:
-
Cell Culture: Culture primary neurons from E18-E19 rat embryos. Recordings can be performed 10-25 days after plating.[4]
-
Recording:
-
Establish a whole-cell patch-clamp configuration on a cultured neuron.
-
Clamp the neuron at a holding potential of -60 mV.
-
Use a fast perfusion system to apply agonists (e.g., AMPA, kainate) to evoke inward currents.
-
-
This compound Application:
-
Apply this compound at various concentrations to the bath or co-apply it with the agonist.
-
To demonstrate non-competitive antagonism, apply this compound in the presence of different concentrations of the agonist. The inhibition by this compound should be independent of the agonist concentration.[4]
-
-
Data Analysis: Measure the peak and steady-state amplitude of the evoked currents in the presence and absence of this compound. Calculate the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the maximum agonist-evoked current.
Data Presentation:
| Model | Preparation | Agonist | Parameter | Value | Reference |
| Whole-cell Patch Clamp | Cultured Rat Hippocampal Neurons | Kainate | IC₅₀ | 0.56 µM | [14] |
| Whole-cell Patch Clamp | Cultured Rat Hippocampal Neurons | AMPA | IC₅₀ | 0.69 µM (approx.) | [4] |
Calcium Imaging Assay
Calcium imaging is used to measure changes in intracellular calcium ([Ca²⁺]i) following AMPA receptor activation.[15][16] this compound's ability to inhibit AMPA-induced calcium influx is a direct measure of its antagonistic activity.[15]
Experimental Protocol:
Materials:
-
Cultured cortical or hippocampal neurons[15]
-
Fluorescence microscope with an imaging system or a fluorescence plate reader (e.g., FLIPR)[18]
-
Balanced salt solution
-
AMPA
-
This compound
Procedure:
-
Cell Culture: Plate neurons on glass coverslips or in multi-well plates suitable for imaging.
-
Dye Loading: Incubate the cultured neurons with a calcium-sensitive dye like Fura-2 AM, which can cross the cell membrane.[16]
-
Baseline Measurement: Record the baseline fluorescence intensity of the cells before stimulation.
-
Stimulation and Drug Application:
-
Apply AMPA to the cells to induce an increase in intracellular calcium.
-
To test this compound's effect, pre-incubate the cells with various concentrations of this compound before adding AMPA.
-
-
Data Acquisition: Continuously record the fluorescence intensity before, during, and after the application of AMPA and this compound.[18][19]
-
Data Analysis: Quantify the change in fluorescence, which corresponds to the change in [Ca²⁺]i. Calculate the IC₅₀ of this compound for the inhibition of the AMPA-induced calcium response.
Data Presentation:
| Model | Preparation | Parameter | Value | Reference |
| Calcium Imaging | Cultured Rat Cortical Neurons | IC₅₀ (for inhibition of AMPA-induced Ca²⁺ influx) | 93 nM | [15] |
Visualizations
Signaling Pathway of this compound's Action
Caption: this compound's non-competitive antagonism of the AMPA receptor.
Experimental Workflow for PTZ Kindling Model
Caption: Workflow for assessing this compound in the PTZ kindling model.
In Vitro Calcium Imaging Workflow
Caption: Workflow for this compound assessment using calcium imaging.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. The AMPA receptor antagonist this compound in the adjunctive treatment of partial-onset seizures: clinical trial evidence and experience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: Novel Mechanism for the Management of Epilepsy [practicalneurology.com]
- 4. BLOCKING-MECHANISM-OF-THE-AMPA-RECEPTOR-ANTAGONIST-PERAMPANEL [aesnet.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound, a potent AMPA receptor antagonist, protects against tetramethylenedisulfotetramine-induced seizures and lethality in mice: comparison with diazepam - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Pentylenetetrazol (PTZ) kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. archepilepsy.org [archepilepsy.org]
- 12. 2024.sci-hub.ru [2024.sci-hub.ru]
- 13. This compound increases seizure threshold in pentylenetetrazole-kindled mice and improves behavioral dysfunctions by modifying mRNA expression levels of BDNF/TrkB and inflammatory markers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Inhibition of AMPA Receptor Currents in Cultured Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preclinical pharmacology of this compound, a selective non-competitive AMPA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of Neurons Containing Calcium-Permeable AMPA and Kainate Receptors Using Ca2+ Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Calcium Indicators | Thermo Fisher Scientific - AR [thermofisher.com]
- 18. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biophysics-reports.org [biophysics-reports.org]
Application of Perampanel in Studies of Glutamatergic Neurotransmission: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perampanel is a first-in-class, selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3][4] Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its action is mediated by various receptors, including AMPA receptors, which are crucial for fast excitatory neurotransmission.[1][4] An imbalance in glutamatergic signaling, often leading to neuronal hyperexcitability, is implicated in various neurological disorders, most notably epilepsy.[1][4] this compound's unique mechanism of action, targeting the AMPA receptor at an allosteric site distinct from the glutamate-binding site, makes it a valuable tool for studying glutamatergic neurotransmission and for the development of novel therapeutics.[1][5] This document provides detailed application notes and protocols for the use of this compound in research settings.
Mechanism of Action
This compound selectively inhibits AMPA receptor-mediated synaptic excitation.[5] It binds to an allosteric site on the AMPA receptor, inducing a conformational change that reduces the receptor's response to glutamate.[1] This non-competitive antagonism means that this compound's inhibitory effect is maintained even in the presence of high concentrations of glutamate, which can occur during pathological states like seizures.[6] Studies have shown that this compound does not significantly affect N-methyl-D-aspartate (NMDA) or kainate receptors at therapeutic concentrations.[2][3][5]
Signaling Pathway of this compound's Action
Caption: Mechanism of this compound action on the glutamatergic synapse.
Quantitative Data Summary
The following tables summarize key quantitative data from various in vitro and in vivo studies on this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Type/Preparation | Assay | Reference |
| IC50 | 93 nM | Cultured rat cortical neurons | AMPA-induced Ca2+ influx | [7][8] |
| IC50 | 692 ± 94 nM | Cultured rat hippocampal neurons | Kainate-evoked AMPA receptor currents | [7] |
| IC50 | 0.56 µM | Cultured rat hippocampal neurons | Kainate-evoked AMPA receptor currents | [8] |
| IC50 | 0.23 µM | Rat hippocampal slices | AMPA receptor-mediated field EPSPs | [8] |
| Kd | 59.8 ± 5.2 nM | Rat forebrain membranes | [3H]this compound binding | [5] |
| Bmax | 3.2 ± 0.1 pmol/mg | Rat forebrain membranes | [3H]this compound binding | [5] |
| Inhibitory Concentration | 10-30 µM | Human glioblastoma cell lines | Inhibition of cell proliferation | [4] |
Table 2: In Vivo Efficacy of this compound in Animal Models of Seizures
| Animal Model | Endpoint | Effective Dose (ED50) / Dose Range | Route of Administration | Reference |
| DBA/2 Mice | Audiogenic seizures | 1.8 mg/kg | PO | [9] |
| ICR Mice | Maximal electroshock seizure | 9.14 mg/kg | PO | [9] |
| ddY Mice | AMPA-induced clonic convulsions | 2.5 - 5 mg/kg | PO | [9] |
| Rat | Amygdala kindling model | Not specified | Not specified | [6] |
| Adult Rats | Lithium-pilocarpine induced status epilepticus | 8 mg/kg/day | Intragastric | [10] |
| Male BALB/c Mice | Corneal kindling | 0.125 mg/kg (in combination) | Not specified | [11] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of AMPA-Induced Calcium Influx in Cultured Neurons
This protocol is based on the methodology used to determine the IC50 of this compound's effect on AMPA-induced intracellular calcium increase.[8]
Objective: To quantify the inhibitory effect of this compound on AMPA receptor activation in vitro.
Materials:
-
Primary cortical or hippocampal neurons from E19 rat embryos
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated culture plates
-
Fura-2 AM (calcium indicator dye)
-
HEPES-buffered saline (HBS)
-
AMPA
-
This compound stock solution (in DMSO)
-
Fluorescence plate reader or microscope with ratiometric imaging capabilities
Procedure:
-
Cell Culture:
-
Isolate and culture primary neurons on poly-D-lysine coated plates.
-
Maintain cultures for 10-25 days in vitro to allow for mature synaptic connections.
-
-
Loading with Fura-2 AM:
-
Incubate the cultured neurons with 2-5 µM Fura-2 AM in HBS for 30-60 minutes at 37°C.
-
Wash the cells three times with HBS to remove extracellular dye.
-
-
This compound Incubation:
-
Prepare serial dilutions of this compound in HBS.
-
Incubate the cells with different concentrations of this compound (or vehicle control) for 10-15 minutes prior to AMPA application.
-
-
AMPA Stimulation and Data Acquisition:
-
Establish a baseline fluorescence reading (excitation at 340 nm and 380 nm, emission at 510 nm).
-
Add AMPA (e.g., 2 µM) to the wells.
-
Record the change in the 340/380 nm fluorescence ratio over time.
-
-
Data Analysis:
-
Calculate the peak change in the fluorescence ratio after AMPA addition for each this compound concentration.
-
Normalize the data to the response observed with the vehicle control.
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for measuring AMPA-induced calcium influx.
Protocol 2: Whole-Cell Voltage-Clamp Recordings in Cultured Hippocampal Neurons
This protocol describes the electrophysiological assessment of this compound's effect on AMPA receptor currents.[7]
Objective: To characterize the mechanism of this compound's blockade of AMPA receptors.
Materials:
-
Cultured rat hippocampal neurons (10-25 days in vitro)
-
Patch-clamp setup (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass pipettes
-
External solution (e.g., Tyrode's solution)
-
Internal pipette solution (e.g., Cs+-based to block K+ currents)
-
Agonists: AMPA, Kainate, NMDA
-
This compound stock solution
Procedure:
-
Preparation:
-
Prepare external and internal solutions.
-
Pull and fire-polish patch pipettes to a resistance of 3-5 MΩ.
-
Fill the pipette with the internal solution.
-
-
Whole-Cell Recording:
-
Obtain a gigaseal on a neuron and establish the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 to -70 mV.
-
-
Agonist Application:
-
Using a fast perfusion system, apply a brief pulse of an AMPA receptor agonist (e.g., 100 µM Kainate or 30 µM AMPA) to evoke an inward current.
-
Record the baseline current response.
-
-
This compound Application:
-
Apply different concentrations of this compound through the perfusion system.
-
Co-apply the agonist with this compound and record the resulting current.
-
To test for non-competitive antagonism, vary the agonist concentration in the presence of a fixed concentration of this compound.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward current in the absence and presence of this compound.
-
Calculate the percentage of inhibition for each this compound concentration.
-
Plot the percentage of inhibition against the this compound concentration to determine the IC50.
-
Analyze the current kinetics (e.g., decay time course) to assess effects on receptor desensitization.
-
Caption: Workflow for whole-cell voltage-clamp experiments.
Protocol 3: Assessment of Anticonvulsant Efficacy in a Rodent Seizure Model (e.g., Maximal Electroshock Seizure - MES)
This protocol outlines a common in vivo method to evaluate the anticonvulsant properties of this compound.[2][5]
Objective: To determine the in vivo efficacy of this compound in a model of generalized tonic-clonic seizures.
Materials:
-
Adult mice or rats
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Corneal or ear clip electrodes
-
A stimulator capable of delivering a constant current
Procedure:
-
Animal Preparation and Dosing:
-
Acclimate animals to the housing and handling conditions.
-
Prepare a suspension of this compound in the vehicle.
-
Administer this compound or vehicle via the desired route (e.g., oral gavage) at various doses to different groups of animals.
-
Allow sufficient time for drug absorption (e.g., 60 minutes).
-
-
Induction of Seizure:
-
Apply the electrodes to the cornea (with a drop of saline for conductivity) or ears.
-
Deliver a suprathreshold electrical stimulus (e.g., 50 mA for 0.2 seconds for mice).
-
-
Observation and Scoring:
-
Observe the animal for the presence or absence of a tonic hindlimb extension, which is the endpoint for protection in the MES test.
-
Record the outcome for each animal.
-
-
Data Analysis:
-
For each dose group, calculate the percentage of animals protected from the tonic hindlimb extension.
-
Determine the ED50 (the dose that protects 50% of the animals) using probit analysis.
-
Caption: Workflow for an in vivo seizure model experiment.
Conclusion
This compound's well-characterized, selective, non-competitive antagonism of AMPA receptors makes it an invaluable pharmacological tool for investigating the role of glutamatergic neurotransmission in both physiological and pathological processes. The protocols and data presented here provide a foundation for researchers to effectively utilize this compound in their studies, from basic cellular mechanisms to preclinical models of neurological disorders. Careful consideration of dose, timing, and experimental model is crucial for obtaining robust and reproducible results.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound: Novel Mechanism for the Management of Epilepsy [practicalneurology.com]
- 3. The AMPA receptor antagonist this compound in the adjunctive treatment of partial-onset seizures: clinical trial evidence and experience - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The broad-spectrum activity of this compound: state of the art and future perspective of AMPA antagonism beyond epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical pharmacology of this compound, a selective non-competitive AMPA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. BLOCKING-MECHANISM-OF-THE-AMPA-RECEPTOR-ANTAGONIST-PERAMPANEL [aesnet.org]
- 8. mr.ucdavis.edu [mr.ucdavis.edu]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. This compound--a-Glutamatergic-Antagonist--Exhibits-an-Anti-Epileptogenic-Effect-in-Lithium-Pilocarpine-Model-of-Mesial-Temporal-Lobe-Epilepsy-in-Adult-Rats--A-Video-Monitoring-and-MicroPET-FDG-Study [aesnet.org]
- 11. Unraveling the neuroprotective effect of this compound and lacosamide combination in the corneal kindling model for epilepsy in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Perampanel to Elucidate AMPA Receptor Subunit Composition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Perampanel, a selective, non-competitive AMPA receptor antagonist, as a pharmacological tool to investigate the subunit composition and function of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.
Introduction
This compound is the first-in-class, orally active, and highly selective non-competitive AMPA receptor antagonist approved for the treatment of epilepsy.[1][2][3][4] Its unique mechanism of action, which involves binding to an allosteric site on the AMPA receptor distinct from the glutamate-binding site, makes it a valuable tool for studying the physiological and pathological roles of AMPA receptors.[5][6][7] This document outlines protocols for using this compound in electrophysiological, biochemical, and imaging studies to probe the subunit composition and trafficking of AMPA receptors.
Mechanism of Action
This compound functions as a negative allosteric modulator of AMPA receptors.[5] It binds to a pocket formed by the pre-M1, M3, and M4 transmembrane helices of the AMPA receptor subunits, stabilizing the receptor in a closed, non-conducting state.[8] This action reduces the frequency of channel opening in response to glutamate, thereby dampening excitatory neurotransmission.[5] Notably, this compound does not affect AMPA receptor desensitization kinetics.[9]
Data Presentation: this compound Potency at AMPA Receptors
The inhibitory potency of this compound can vary depending on the experimental system and the specific subunit composition of the AMPA receptor. The following table summarizes key quantitative data from the literature.
| Receptor/System | Method | Agonist | IC50 / Kd | Reference |
| Native Ca2+-permeable AMPA Receptors (rat striatal interneurons) | Whole-cell patch clamp | Kainate | ~60 nM | [10] |
| Native Ca2+-impermeable AMPA Receptors (rat hippocampal CA1 neurons) | Whole-cell patch clamp | Kainate | ~60 nM | [10] |
| Cultured rat cortical neurons | Ca2+ influx assay | AMPA | 93 nM | [9] |
| Cultured rat hippocampal neurons | Whole-cell patch clamp | Kainate | 0.56 µM | [11] |
| 10 µM AMPA | 0.4 µM (peak), 0.4 µM (late) | [11] | ||
| 30 µM AMPA | 0.8 µM (peak), 0.9 µM (late) | [11] | ||
| 100 µM AMPA | 0.9 µM (peak), 1.2 µM (late) | [11] | ||
| Homomeric GluA3 receptors (HEK cells) | Whole-cell patch clamp | Glutamate + CTZ | 2.1 µM | [5] |
| Rat forebrain membranes | Radioligand binding ([3H]this compound) | N/A | 59.8 nM (Kd) | [6] |
Experimental Protocols
Electrophysiological Characterization of AMPA Receptor Subunit Inhibition
This protocol describes the use of whole-cell patch-clamp electrophysiology to determine the sensitivity of different AMPA receptor subunit combinations to this compound.
Objective: To measure the IC50 of this compound for specific recombinant AMPA receptor subunit compositions expressed in a heterologous system (e.g., HEK293 cells).
Materials:
-
HEK293 cells
-
Plasmids encoding desired AMPA receptor subunits (e.g., GluA1, GluA2, GluA3, GluA4) and a transfection marker (e.g., GFP)
-
Transfection reagent
-
External recording solution (in mM): 150 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 5 glucose, 10 HEPES (pH 7.4)
-
Internal pipette solution (in mM): 120 CsF, 33 KOH, 2 MgCl2, 1 CaCl2, 11 EGTA, 10 HEPES (pH 7.4)
-
AMPA receptor agonist (e.g., Glutamate, Kainate)
-
This compound stock solution (in DMSO)
-
Patch-clamp rig with amplifier and data acquisition system
Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate media.
-
Co-transfect cells with plasmids encoding the desired AMPA receptor subunits (e.g., GluA1 and GluA2 for heteromeric receptors) and GFP using a suitable transfection reagent.
-
Incubate for 24-48 hours to allow for protein expression.
-
-
Electrophysiological Recording:
-
Transfer a coverslip with transfected cells to the recording chamber and perfuse with external solution.
-
Identify transfected cells by GFP fluorescence.
-
Establish a whole-cell patch-clamp configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply the AMPA receptor agonist (e.g., 1 mM Glutamate) for a short duration (e.g., 100 ms) to elicit a baseline current.
-
Wash out the agonist and allow the cell to recover.
-
Prepare a series of this compound dilutions in the external solution containing the agonist.
-
Apply the agonist with increasing concentrations of this compound, recording the peak inward current at each concentration. Ensure complete washout and recovery between applications.
-
-
Data Analysis:
-
Measure the peak amplitude of the AMPA receptor-mediated current for each this compound concentration.
-
Normalize the current amplitudes to the baseline response (agonist alone).
-
Plot the normalized current as a function of the logarithm of the this compound concentration.
-
Fit the data to a Hill equation to determine the IC50 value.
-
Expected Outcome: Different AMPA receptor subunit combinations may exhibit distinct sensitivities to this compound, allowing for pharmacological differentiation.
Electrophysiology workflow for determining this compound IC50.
Biochemical Analysis of AMPA Receptor Subunit Expression
This protocol describes the use of Western blotting to investigate changes in the expression of AMPA receptor subunits following this compound treatment.
Objective: To determine if chronic this compound treatment alters the total or surface expression of specific AMPA receptor subunits (e.g., GluA1, GluA2).
Materials:
-
Neuronal cell culture (e.g., primary hippocampal or cortical neurons) or animal model
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against AMPA receptor subunits (e.g., anti-GluA1, anti-GluA2) and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Treat neuronal cultures or animals with this compound or vehicle for the desired duration.
-
For cell cultures, wash cells with ice-cold PBS and lyse with lysis buffer.
-
For animal studies, dissect the brain region of interest and homogenize in lysis buffer.
-
Centrifuge lysates to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein samples to the same concentration with lysis buffer and sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensity for each AMPA receptor subunit and the loading control.
-
Normalize the subunit band intensity to the loading control.
-
Compare the normalized expression levels between this compound-treated and control groups.
-
Expected Outcome: This method can reveal if this compound treatment leads to compensatory changes in the expression of specific AMPA receptor subunits.
Western blot workflow for analyzing AMPA receptor subunit expression.
Imaging of AMPA Receptor Subunit Trafficking
This protocol outlines a live-cell imaging approach to visualize the effect of this compound on the trafficking of fluorescently tagged AMPA receptor subunits.
Objective: To monitor the real-time movement and surface expression of specific AMPA receptor subunits in response to this compound treatment.
Materials:
-
Primary neuronal cultures
-
Plasmids encoding fluorescently tagged AMPA receptor subunits (e.g., SEP-GluA1, mCherry-GluA2)
-
Transfection reagent
-
Live-cell imaging microscope (e.g., confocal or spinning disk) with an environmental chamber
-
Imaging medium
-
This compound
Protocol:
-
Cell Culture and Transfection:
-
Culture primary neurons on glass-bottom dishes.
-
Transfect neurons with plasmids encoding fluorescently tagged AMPA receptor subunits.
-
-
Live-Cell Imaging:
-
Place the dish on the microscope stage within the environmental chamber (37°C, 5% CO2).
-
Acquire baseline images of the fluorescently tagged receptors in a field of view containing transfected neurons.
-
Gently add this compound to the imaging medium at the desired final concentration.
-
Acquire time-lapse images to monitor changes in the localization and intensity of the fluorescent signal over time.
-
-
Data Analysis:
-
Define regions of interest (ROIs), such as dendritic spines and shafts.
-
Measure the fluorescence intensity within these ROIs over time.
-
Analyze changes in surface expression (for SEP-tagged subunits) or total expression (for mCherry-tagged subunits) in different cellular compartments.
-
Techniques like Fluorescence Recovery After Photobleaching (FRAP) can be combined with this protocol to study the dynamics of receptor movement.
-
Expected Outcome: This approach can reveal whether this compound affects the synaptic targeting, endocytosis, or exocytosis of specific AMPA receptor subunit compositions.
Signaling Pathways
This compound's antagonism of AMPA receptors can influence downstream signaling cascades, particularly those involved in synaptic plasticity. For instance, this compound has been shown to affect the phosphorylation state of the GluA1 subunit, a key event in long-term potentiation (LTP).[1][12] It can modulate the activity of kinases like CaMKII and PKA, and phosphatases like PP2B, which in turn regulate GluA1 phosphorylation at Serine 831 and Serine 845 residues.[1][12]
Signaling pathway of this compound's effect on GluA1 phosphorylation.
Conclusion
This compound is a powerful pharmacological tool for investigating the complex biology of AMPA receptors. By employing the protocols outlined in these application notes, researchers can gain valuable insights into how different AMPA receptor subunit compositions contribute to synaptic function and how they are modulated in health and disease. Further research is warranted to fully characterize the IC50 of this compound for all possible heteromeric AMPA receptor combinations to enhance its utility in precisely dissecting the molecular makeup of native AMPA receptors.
References
- 1. This compound Affects Up-Stream Regulatory Signaling Pathways of GluA1 Phosphorylation in Normal and Epileptic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-(PER)-Inhibits-All-Subtypes-of-AMPA-Receptors-Without-Affecting-NMDA-and-Kainate-Receptors [aesnet.org]
- 3. The broad-spectrum activity of this compound: state of the art and future perspective of AMPA antagonism beyond epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TARP modulation of synaptic AMPA receptor trafficking and gating depends on multiple intracellular domains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of AMPA Receptor Gating by the Anticonvulsant Drug, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical pharmacology of this compound, a selective non-competitive AMPA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probing TARP Modulation of AMPA Receptor Conductance with Polyamine Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Modulatory mechanisms of TARP γ8-selective AMPA receptor therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of calcium-permeable and calcium-impermeable AMPA receptors by this compound in rat brain neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Inhibition of AMPA Receptor Currents in Cultured Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Affects Up-Stream Regulatory Signaling Pathways of GluA1 Phosphorylation in Normal and Epileptic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Perampanel as a Pharmacological Tool for Specific Neuronal Silencing
Audience: Researchers, scientists, and drug development professionals.
Introduction
Perampanel is a selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key mediator of fast excitatory synaptic transmission in the central nervous system.[1][2][3] This property makes this compound a valuable pharmacological tool for inducing specific and reversible neuronal silencing in both in vitro and in vivo experimental models. By blocking AMPA receptors, this compound effectively reduces or abolishes excitatory postsynaptic potentials, thereby preventing neuronal depolarization and action potential firing.[1][4] These application notes provide detailed protocols for utilizing this compound to achieve targeted neuronal silencing and methods for its quantitative assessment.
Mechanism of Action
This compound acts as a negative allosteric modulator of AMPA receptors.[1][4] It binds to a site on the receptor that is distinct from the glutamate (B1630785) binding site, thereby non-competitively inhibiting the ion channel opening that is normally induced by glutamate binding.[4] This mechanism allows this compound to reduce neuronal excitability without directly competing with the endogenous neurotransmitter. Studies have shown that this compound is highly selective for AMPA receptors, with minimal effects on NMDA or kainate receptors at concentrations that effectively block AMPA receptor-mediated currents.[1][4][5]
Data Presentation: Quantitative Efficacy of this compound
The following tables summarize the quantitative data on this compound's efficacy in inhibiting neuronal activity from various experimental preparations.
Table 1: In Vitro Efficacy of this compound
| Preparation | Method | Agonist | IC50 Value | Reference |
| Cultured Rat Cortical Neurons | Ca2+ Influx Assay | 2 µM AMPA | 93 nM | [4][6] |
| Cultured Rat Hippocampal Neurons | Whole-Cell Voltage Clamp (Peak Current) | 3 µM AMPA | 0.4 µM | [1] |
| 30 µM AMPA | 0.8 µM | [1] | ||
| 100 µM AMPA | 0.9 µM | [1] | ||
| Whole-Cell Voltage Clamp (Late Current) | 3 µM AMPA | 0.4 µM | [1] | |
| 30 µM AMPA | 0.9 µM | [1] | ||
| 100 µM AMPA | 1.2 µM | [1] | ||
| Whole-Cell Voltage Clamp | 3-100 µM Kainate | ~0.56 µM | [1][3] | |
| Rat Hippocampal Slices | Field EPSP Recording | N/A | 0.23 µM | [1] |
| Human Brain Tissue (Hippocampus & Cerebellum) | Microtransplanted into Xenopus oocytes | 100 µM AMPA + 100 µM CTZ | 2.6 - 7.0 µM | [7] |
Table 2: In Vivo Efficacy of this compound in Rodent Models (Anticonvulsant Activity)
| Animal Model | Seizure Type | ED50 (Oral Administration) | Reference |
| Mice (DBA/2) | Audiogenic | 0.47 mg/kg | [6] |
| Mice | Maximal Electroshock (MES) | 1.6 mg/kg | [6] |
| Mice | Pentylenetetrazole (PTZ)-induced | 0.94 mg/kg | [6] |
| Rats | Amygdala Kindling (reduced seizure duration) | 5-10 mg/kg | [4] |
Note: ED50 values for anticonvulsant activity may not directly translate to the optimal dose for targeted neuronal silencing in all experimental paradigms. These values, however, provide a useful starting point for dose-response studies.
Experimental Protocols
In Vitro Neuronal Silencing in Cultured Neurons or Brain Slices
This protocol describes the application of this compound to silence neuronal activity in cultured neurons or acute brain slices, which can be assessed using electrophysiology or calcium imaging.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Artificial cerebrospinal fluid (aCSF) or neuronal cell culture medium
-
Cultured neurons (e.g., hippocampal, cortical) or acute brain slices
-
Recording equipment (electrophysiology rig or fluorescence microscope for calcium imaging)
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in DMSO. Store at -20°C.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution in aCSF or culture medium to the desired final concentrations. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental question. Based on the literature, a starting range of 0.1 µM to 10 µM is appropriate.[1][4][7] Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent effects.
-
Application of this compound:
-
For Cultured Neurons: Bath apply the this compound-containing medium to the cultured neurons. The incubation time required for silencing will depend on the concentration used and the desired duration of silencing. A pre-application time of 5-15 minutes is often sufficient for electrophysiological recordings.[1]
-
For Brain Slices: Perfuse the brain slices with aCSF containing this compound. Allow for an equilibration period of at least 15-20 minutes before recording to ensure adequate tissue penetration.
-
-
Assessment of Neuronal Silencing:
-
Electrophysiology (Whole-Cell Patch Clamp): Record spontaneous or evoked excitatory postsynaptic currents (EPSCs) or action potentials. A significant reduction in the frequency and/or amplitude of these events indicates successful neuronal silencing.
-
Calcium Imaging: Load neurons with a calcium indicator (e.g., GCaMP6, Fura-2 AM).[8] Monitor spontaneous or evoked calcium transients. A decrease in the frequency and amplitude of calcium signals will be indicative of neuronal silencing.
-
In Vivo Targeted Neuronal Silencing via Microinjection
This protocol outlines the procedure for localized neuronal silencing in a specific brain region of a rodent model using stereotaxic microinjection of this compound.
Materials:
-
This compound
-
Vehicle solution (e.g., sterile saline with a low percentage of DMSO and/or a surfactant like Tween 80 to aid solubility)
-
Anesthetized rodent
-
Stereotaxic apparatus
-
Microsyringe pump and Hamilton syringe
-
Cannula or micropipette
Procedure:
-
Animal Preparation: Anesthetize the animal and secure it in a stereotaxic frame.
-
Drug Preparation: Prepare a sterile solution of this compound in the vehicle. The concentration should be determined based on pilot studies, but a starting point could be in the range of 1-10 mM for a small injection volume (e.g., 100-500 nL).
-
Stereotaxic Injection: Using the appropriate stereotaxic coordinates for the target brain region, slowly infuse the this compound solution. The infusion rate should be slow (e.g., 100 nL/min) to minimize tissue damage.
-
Post-Injection: After the injection, leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow upon retraction. Suture the incision and allow the animal to recover.
-
Behavioral or Electrophysiological Assessment: Conduct behavioral tests or in vivo electrophysiological recordings at appropriate time points post-injection to assess the effect of neuronal silencing in the targeted region. The duration of the silencing effect will depend on the dose and local clearance of the drug.
-
Histological Verification: After the experiment, perfuse the animal and process the brain tissue for histological verification of the injection site.
Quantification of Neuronal Silencing using c-Fos Immunohistochemistry
The expression of the immediate early gene c-Fos can be used as an indirect marker of recent neuronal activity.[9][10] A reduction in the number of c-Fos-positive cells in a specific brain region following this compound administration can provide a quantitative measure of neuronal silencing.
Materials:
-
Brain tissue from this compound-treated and control animals
-
Phosphate-buffered saline (PBS)
-
Formaldehyde solution (4%)
-
Sucrose solutions (for cryoprotection)
-
Cryostat or vibratome
-
Primary antibody against c-Fos
-
Appropriate secondary antibody conjugated to a fluorescent marker or an enzyme (e.g., HRP)
-
Microscope for imaging
Procedure:
-
Tissue Preparation: Ninety minutes to two hours after the behavioral task or stimulus that would normally induce c-Fos expression, deeply anesthetize the animals and perfuse transcardially with PBS followed by 4% formaldehyde.
-
Sectioning: Post-fix the brains and then section them using a cryostat or vibratome.
-
Immunohistochemistry:
-
Incubate the sections with a primary antibody targeting the c-Fos protein.
-
Wash and then incubate with a suitable secondary antibody.
-
Mount the sections on slides and coverslip.
-
-
Imaging and Analysis:
-
Capture images of the brain region of interest using a fluorescence or bright-field microscope.
-
Quantify the number of c-Fos-positive nuclei in the this compound-treated group and compare it to the control group. A significant decrease in the number of c-Fos-positive cells in the target region of the this compound group indicates successful neuronal silencing.[11]
-
Visualization of Signaling Pathways and Workflows
Caption: this compound's mechanism of action for neuronal silencing.
Caption: Workflow for in vitro neuronal silencing using this compound.
Caption: Workflow for in vivo targeted neuronal silencing.
References
- 1. This compound Inhibition of AMPA Receptor Currents in Cultured Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Preclinical pharmacology of this compound, a selective non-competitive AMPA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BLOCKING-MECHANISM-OF-THE-AMPA-RECEPTOR-ANTAGONIST-PERAMPANEL [aesnet.org]
- 6. This compound: a novel, orally active, noncompetitive AMPA-receptor antagonist that reduces seizure activity in rodent models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. neurotar.com [neurotar.com]
- 9. Current Opinion on the Use of c-Fos in Neuroscience [mdpi.com]
- 10. Quantitative analysis of RNAscope staining for c-fos expression in mouse brain tissue as a measure of Neuronal Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Methodologies for Studying Perampanel's Impact on Neuronal Network Oscillations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perampanel (Fycompa®) is a first-in-class, selective, non-competitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist.[1][2] It is approved for the treatment of partial-onset seizures and primary generalized tonic-clonic seizures.[3] Its mechanism of action, which involves the modulation of fast excitatory synaptic transmission, makes it a valuable tool for studying the role of glutamatergic signaling in the generation and maintenance of neuronal network oscillations.[2][4]
Neuronal oscillations, or brain waves, are rhythmic patterns of neural activity that are fundamental to brain function, including cognition, sensory processing, and motor control.[5][6] Aberrant oscillatory activity is a hallmark of various neurological disorders, most notably epilepsy.[7] Understanding how compounds like this compound modulate these oscillations is crucial for elucidating its anti-epileptic mechanisms and exploring its therapeutic potential beyond epilepsy.[8][9]
These application notes provide detailed methodologies for investigating the effects of this compound on neuronal network oscillations using both in vitro and in vivo models.
Mechanism of Action: Non-Competitive AMPA Receptor Antagonism
Glutamate (B1630785) is the primary excitatory neurotransmitter in the central nervous system. Its binding to postsynaptic AMPA receptors leads to a rapid influx of sodium (Na+) and calcium (Ca2+) ions, causing neuronal depolarization.[2] this compound does not compete with glutamate at the binding site. Instead, it binds to an allosteric site on the AMPA receptor, preventing the ion channel from opening even when glutamate is bound.[10] This non-competitive antagonism effectively reduces excitatory postsynaptic potentials, thereby dampening neuronal hyperexcitability.[1][10] This mechanism is believed to underlie its broad-spectrum anti-seizure activity.[11]
In Vitro Methodologies: Brain Slice Electrophysiology
In vitro brain slice preparations are a powerful tool for studying local neuronal circuits and their oscillatory dynamics in a controlled environment. This approach allows for precise pharmacological manipulation and high-fidelity recording of local field potentials (LFPs), which reflect the summed synaptic activity of a neuronal population.[12]
Protocol: Acute Brain Slice Preparation
This protocol is adapted from standard procedures for obtaining viable rodent brain slices for electrophysiological recording.[13][14]
-
Anesthesia: Deeply anesthetize the animal (e.g., P15-P30 rat or mouse) via isoflurane (B1672236) inhalation or intraperitoneal injection of a ketamine/xylazine mixture, ensuring complete areflexia.[14]
-
Transcardial Perfusion (Optional but Recommended): Perform transcardial perfusion with ice-cold, carbogenated (95% O₂, 5% CO₂) NMDG-based or sucrose-based cutting solution to improve tissue viability.
-
Brain Extraction: Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold, carbogenated cutting solution.
-
Slicing:
-
Mount the brain onto the specimen disc of a vibratome (e.g., Leica VT1200S).
-
Submerge the mounted brain in the vibratome chamber filled with ice-cold, continuously carbogenated cutting solution.
-
Cut coronal or horizontal slices of the desired brain region (e.g., hippocampus, entorhinal cortex) at a thickness of 300-450 µm.[13][15]
-
-
Incubation and Recovery:
-
Transfer the slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) saturated with carbogen.
-
Incubate at 32-34°C for 30 minutes.
-
Allow slices to recover at room temperature (22-25°C) for at least 1 hour before recording.
-
Table 1: Example Solution Compositions
| Solution Type | Component | Concentration (mM) |
| High Sucrose Cutting aCSF | Sucrose | 220 |
| KCl | 3 | |
| NaH₂PO₄ | 1.25 | |
| NaHCO₃ | 25 | |
| MgSO₄·7H₂O | 12 | |
| D-Glucose | 10 | |
| CaCl₂ | 0.2 | |
| Recording aCSF | NaCl | 120 |
| KCl | 3.3 | |
| NaH₂PO₄·H₂O | 1.23 | |
| MgSO₄ | 1 | |
| CaCl₂ | 2 | |
| NaHCO₃ | 25 | |
| D-Glucose | 10 |
Note: Solutions must be continuously bubbled with 95% O₂/5% CO₂. Osmolarity should be adjusted to ~300-320 mOsm.[13][16]
Protocol: Induction and Recording of Network Oscillations
-
Transfer Slice: Place a recovered brain slice into the recording chamber, which is continuously perfused with heated (30-32°C) and carbogenated recording aCSF.
-
Position Electrode: Place a glass microelectrode (filled with aCSF) into the desired cortical layer or hippocampal region to record the LFP.
-
Induce Oscillations: To study drug effects on specific oscillatory bands, induce rhythmic activity using a pharmacological agent. A common method for inducing gamma oscillations (30-80 Hz) is the bath application of 400 nM Kainic Acid.[15] To induce epileptiform discharges, 4-Aminopyridine (4-AP) can be used.[7]
-
Baseline Recording: Record stable baseline oscillatory activity for at least 10-15 minutes.
-
This compound Application: Bath-apply this compound at the desired concentrations (e.g., 0.1 µM to 10 µM).[15] Record the activity for 20-30 minutes for each concentration to allow for drug equilibration and effect measurement.
-
Washout: Perfuse the slice with standard aCSF to wash out the drug and observe any recovery of activity.
Data Analysis and Expected Results
The primary analysis for oscillation data is the Power Spectral Density (PSD), which decomposes the LFP signal into its constituent frequencies and shows the power at each frequency.[12] this compound is expected to reduce the power of network oscillations.
Table 2: Quantitative Effects of this compound on Kainic Acid-Induced Gamma Oscillations In Vitro
| This compound Concentration | Effect on Peak Frequency | Effect on Power/Amplitude | Reference |
| 1 µM | Significant decrease vs. control (in males) | Not specified | [15] |
| 3 µM | Possible intersex difference in response | Not specified | [15] |
| 10 µM | Significant decrease vs. control | Decreased amplitude of field potentials | [15][17] |
Data adapted from a study on rodent medial entorhinal cortex slices.[15] The study noted a significant interaction between drug concentration and sex on the change in peak frequency.
In Vivo Methodologies: EEG and LFP Recording
In vivo studies in animal models and humans are essential for understanding how this compound affects brain-wide network dynamics and behavior.[18] Electroencephalography (EEG) and intracranially recorded LFPs are the primary methods for this assessment.[19]
Protocol: EEG/LFP Recording in Animal Models
-
Surgical Implantation:
-
Anesthetize the animal (e.g., adult rat or mouse) and place it in a stereotaxic frame.
-
Implant recording electrodes (e.g., screw electrodes for EEG or depth electrodes for LFP) over or into the brain region of interest (e.g., cortex, hippocampus). A reference electrode is placed over a region of low electrical activity, such as the cerebellum.
-
Secure the implant with dental acrylic.
-
-
Post-Surgical Recovery: Allow the animal to recover fully for 7-10 days.
-
Baseline Recording: Record baseline EEG/LFP activity in the freely moving animal across different behavioral states (e.g., wakefulness, sleep) for at least 24 hours to establish a stable baseline.[18]
-
This compound Administration: Administer this compound via the appropriate route (e.g., oral gavage or intraperitoneal injection) at clinically relevant doses.
-
Post-Dosing Recording: Continuously record EEG/LFP for a prolonged period (e.g., 24-48 hours) to assess the drug's impact on spontaneous oscillations and, in epilepsy models, on seizure frequency and duration.
Protocol: Data Analysis for In Vivo Recordings
In vivo data analysis requires robust methods to handle complex signals and artifacts.
-
Preprocessing: Filter the raw data to remove electrical noise (e.g., 50/60 Hz notch filter) and movement artifacts.
-
Time-Frequency Analysis: Use methods like spectrograms (based on the Short-Time Fourier Transform) or wavelet transforms to visualize how the power of different frequency bands (e.g., delta, theta, alpha, beta, gamma) changes over time and in response to this compound administration.[20]
-
State-Dependent Analysis: Segment the data according to the animal's behavioral state (e.g., active wake, quiet wake, NREM sleep, REM sleep) as network oscillations are highly state-dependent.[18]
-
Quantitative Analysis:
-
Spectral Power: Calculate the average power within canonical frequency bands for pre- and post-drug epochs.
-
Oscillation Regularity: In epilepsy studies, metrics like the Gamma Oscillation Regularity (GOR) can be used to quantify the epileptogenicity of a brain region and its modulation by the drug.[19][21]
-
Seizure Quantification: In epilepsy models, automatically or manually detect seizures to quantify changes in their frequency, duration, and severity.
-
Data Summary from Clinical and Preclinical Studies
In vivo studies have consistently demonstrated this compound's efficacy in reducing seizure activity, which represents a pathological hypersynchronization of neuronal networks.
Table 3: Quantitative Effects of this compound from In Vivo and Clinical Studies
| Study Type | Model / Population | Key Findings | Reference |
| Clinical Trial | Patients with Partial-Onset Seizures | 28.5% - 37.6% of patients achieved ≥50% reduction in seizure frequency (responder rate). | [3] |
| Clinical Trial | Patients with PGTC Seizures | 76.5% median reduction in seizure frequency; 64.2% responder rate. | [3] |
| Clinical EEG Study | Patients with Focal Epilepsy | Localized areas of high Gamma Oscillation Regularity (GOR), a marker for epileptogenic foci, disappeared after this compound administration. | [19][22] |
| Preclinical Model | Syngap1+/- Mice (Epilepsy Model) | An acute low dose of this compound rescued the loss of cortical gamma power modulation observed during behavioral state transitions. | [18] |
| Clinical EEG Study | Patients with Epilepsy | This compound treatment led to a significant decrease in alpha band functional connectivity between specific electrode pairs. | [23] |
Conclusion
The methodologies described provide a robust framework for investigating the impact of this compound on neuronal network oscillations. In vitro slice electrophysiology offers a controlled environment to dissect the direct effects of the drug on local circuit dynamics, while in vivo EEG and LFP recordings provide crucial insights into its effects on brain-wide network function and behavior. By combining these approaches and employing rigorous quantitative analysis, researchers can further elucidate the mechanisms of AMPA receptor antagonism in modulating both physiological and pathological brain rhythms.
References
- 1. fycompa.com [fycompa.com]
- 2. The AMPA receptor antagonist this compound in the adjunctive treatment of partial-onset seizures: clinical trial evidence and experience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Psychiatric and Behavioural Side Effects Associated With this compound in Patients With Temporal Lobe Epilepsy. A Real-World Experience [frontiersin.org]
- 5. State Space Oscillator Models for Neural Data Analysis | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 6. m.youtube.com [m.youtube.com]
- 7. This compound reduces paroxysmal depolarizing shift and inhibitory synaptic input in excitatory neurons to inhibit epileptic network oscillations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. BLOCKING-MECHANISM-OF-THE-AMPA-RECEPTOR-ANTAGONIST-PERAMPANEL [aesnet.org]
- 11. Therapeutic potential of AMPA receptor antagonist this compound against cerebral ischemia: beyond epileptic disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of functional neuronal activity in vitro with local field potential signals | Axion Biosystems [axionbiosystems.com]
- 13. A protocol to investigate cellular and circuit mechanisms generating sharp wave ripple oscillations in rodent basolateral amygdala using ex vivo slices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for obtaining rodent brain slices for electrophysiological recordings or neuroanatomical studies [protocols.io]
- 15. An-Examination-of-the-Impact-of-Perampanel-on-Experimental-Models-of-Cortical-Rhythms-in-vitro [aesnet.org]
- 16. researchgate.net [researchgate.net]
- 17. This compound, an antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors, for the treatment of epilepsy: studies in human epileptic brain and nonepileptic brain and in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Effectiveness of this compound for focal seizures determined by interictal gamma oscillation regularity analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. Effectiveness of this compound for focal seizures determined by interictal gamma oscillation regularity analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Effect of this compound on Resting-State Electroencephalography Functional Connectivity in Patients with Epilepsy [jepilia.org]
Application Notes and Protocols: Experimental Design for Perampanel Drug Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for designing and executing drug-drug interaction (DDI) studies for Perampanel (Fycompa®), a selective, non-competitive AMPA receptor antagonist. Given that this compound is primarily metabolized by cytochrome P450 3A4 (CYP3A4), a thorough evaluation of its interaction potential with inhibitors and inducers of this enzyme is critical.[1] These protocols cover essential in vitro and in vivo experimental designs, data presentation, and interpretation to ensure the safe and effective clinical use of this compound.
Introduction: this compound's Mechanism and Metabolic Profile
This compound exerts its antiepileptic effects by antagonizing the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, thereby reducing excitatory glutamatergic neurotransmission. Its primary route of elimination is hepatic metabolism, predominantly mediated by the CYP3A4 isozyme.[1] This metabolic pathway is a key consideration for potential DDIs, as co-administration with drugs that modulate CYP3A4 activity can significantly alter this compound's plasma concentrations and, consequently, its efficacy and safety profile.
Caption: this compound's non-competitive antagonism of the AMPA receptor.
In Vitro Experimental Protocols
In vitro assays are fundamental for the early identification and characterization of potential DDIs.
Cytochrome P450 (CYP) Inhibition Assay
Objective: To determine the potential of this compound to inhibit major CYP isoforms.
Methodology:
-
Materials:
-
Human Liver Microsomes (HLMs)
-
Recombinant human CYP enzymes (for specific isoform analysis)
-
CYP probe substrates and their corresponding metabolites (see Table 1)
-
This compound
-
NADPH regenerating system
-
Control inhibitors (e.g., ketoconazole (B1673606) for CYP3A4)
-
96-well plates
-
LC-MS/MS system
-
-
Protocol:
-
Prepare serial dilutions of this compound and control inhibitors in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, pre-incubate HLMs or recombinant CYP enzymes with this compound or control inhibitor at 37°C for 10 minutes.
-
Add the specific CYP probe substrate at a concentration approximate to its Km value.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate for a predetermined time at 37°C.
-
Terminate the reaction by adding a stopping solution (e.g., ice-cold acetonitrile).
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for metabolite formation using a validated LC-MS/MS method.
-
Calculate the IC50 value (concentration of this compound causing 50% inhibition of enzyme activity).
-
Table 1: Probe Substrates for CYP Inhibition Assays
| CYP Isoform | Probe Substrate | Metabolite Measured |
| CYP1A2 | Phenacetin | Acetaminophen |
| CYP2B6 | Bupropion | Hydroxybupropion |
| CYP2C8 | Amodiaquine | N-desethylamodiaquine |
| CYP2C9 | Diclofenac | 4'-hydroxydiclofenac |
| CYP2C19 | S-mephenytoin | 4'-hydroxymephenytoin |
| CYP2D6 | Dextromethorphan | Dextrorphan |
| CYP3A4 | Midazolam | 1'-hydroxymidazolam |
Cytochrome P450 (CYP) Induction Assay
Objective: To assess the potential of this compound to induce the expression of key CYP enzymes.
Methodology:
-
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium and supplements
-
Collagen-coated plates
-
This compound
-
Positive control inducers (e.g., rifampicin (B610482) for CYP3A4)
-
CYP probe substrates
-
qRT-PCR reagents and equipment
-
LC-MS/MS system
-
-
Protocol:
-
Thaw and seed cryopreserved human hepatocytes on collagen-coated plates.
-
Allow the cells to form a monolayer over 24-48 hours.
-
Treat the hepatocytes with varying concentrations of this compound, a positive control inducer, and a vehicle control for 48-72 hours, with daily media changes.
-
Enzyme Activity Measurement:
-
After the treatment period, incubate the cells with a cocktail of CYP probe substrates.
-
Collect the supernatant and analyze for metabolite formation using LC-MS/MS.
-
-
mRNA Expression Analysis:
-
Lyse the cells and extract total RNA.
-
Perform qRT-PCR to quantify the mRNA levels of the target CYP genes.
-
-
Calculate the fold induction of enzyme activity and mRNA expression relative to the vehicle control.
-
Transporter Interaction Assays
In vitro studies have indicated that this compound has a low potential for clinically relevant interactions with drug transporters. However, for comprehensive profiling, evaluation of interactions with key transporters like P-glycoprotein (P-gp) is recommended.
Objective: To determine if this compound is a substrate or inhibitor of P-gp.
Methodology:
-
Materials:
-
MDCKII-MDR1 (P-gp overexpressing) and MDCKII (parental) cell lines
-
Transwell inserts
-
This compound
-
Known P-gp substrate (e.g., digoxin) and inhibitor (e.g., verapamil)
-
LC-MS/MS system
-
-
Protocol (Bidirectional Transport Assay):
-
Seed MDCKII-MDR1 and MDCKII cells on Transwell inserts and allow them to form a confluent monolayer.
-
To assess if this compound is a substrate, add this compound to either the apical (A) or basolateral (B) chamber.
-
Incubate for a defined period and measure the concentration of this compound in the opposite chamber.
-
Calculate the apparent permeability (Papp) in both directions (A-to-B and B-to-A). An efflux ratio (Papp B-to-A / Papp A-to-B) significantly greater than 2 in MDCKII-MDR1 cells and close to 1 in MDCKII cells suggests P-gp mediated transport.
-
To assess if this compound is an inhibitor, perform the bidirectional transport assay with a known P-gp substrate (e.g., digoxin) in the presence and absence of this compound. A reduction in the efflux ratio of the substrate indicates inhibition.
-
References
Application Notes and Protocols: Investigating Perampanel's Cellular Mechanisms Using Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perampanel is a selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in mediating fast excitatory neurotransmission in the central nervous system.[1] Its mechanism of action makes it a valuable therapeutic agent for epilepsy and a subject of interest for other neurological conditions, including glioblastoma and neurodegenerative diseases.[2][3][4] Understanding the precise cellular and molecular mechanisms of this compound is crucial for optimizing its clinical use and exploring new therapeutic applications. This document provides detailed application notes and experimental protocols for investigating this compound's effects in relevant cell culture models.
Key Cellular Mechanisms of this compound
This compound's primary mode of action is the allosteric inhibition of AMPA receptors, which reduces glutamate-mediated neuronal excitation.[1][5] This antagonism prevents the excessive influx of cations, including Ca2+, into neurons, a common pathological event in epilepsy and excitotoxicity.[5][6] Beyond its direct effect on AMPA receptors, research suggests that this compound may influence downstream signaling pathways, such as the mTOR pathway, and modulate the phosphorylation state of AMPA receptor subunits like GluA1.[7][8][9] In the context of glioblastoma, this compound has been shown to inhibit cell proliferation and reduce glutamate (B1630785) release from tumor cells.[2][7][10][11]
Recommended Cell Culture Models
-
Primary Neuronal Cultures (Rat Hippocampal or Cortical Neurons): These models are ideal for studying the fundamental neuropharmacological properties of this compound. They express native AMPA receptors and allow for detailed electrophysiological and biochemical characterization of the drug's effects on neuronal excitability and signaling.[3][12][13]
-
Glioblastoma Cell Lines (e.g., U87, A172, patient-derived low-passage lines): These cell lines are essential for investigating the anti-tumorigenic properties of this compound.[2][14] They can be used to assess the drug's impact on cancer cell viability, proliferation, and glutamate secretion.[2][7][10]
Data Presentation: Quantitative Effects of this compound
The following tables summarize key quantitative data on this compound's effects from various in vitro studies, providing a comparative overview for researchers.
Table 1: Inhibition of AMPA Receptor Function
| Cell Model | Assay | Endpoint | This compound IC50 | References |
| Cultured Rat Cortical Neurons | AMPA-induced Ca2+ influx | Inhibition of Ca2+ influx | 93 nM | [5][6][12][15] |
| Cultured Rat Hippocampal Neurons | Whole-cell patch clamp | Block of kainate-evoked AMPA receptor currents | 0.56 µM (560 nM) | [3][13][16] |
| Cultured Rat Hippocampal Neurons | Whole-cell patch clamp | Inhibition of peak AMPA-induced currents (10 µM AMPA) | 0.4 µM (400 nM) | [13] |
| Rat Giant Striatum Interneurons | Whole-cell patch clamp | Inhibition of calcium-permeable AMPA receptors | ~60 nM | [17] |
| Hippocampal CA1 Pyramidal Neurons | Whole-cell patch clamp | Inhibition of calcium-impermeable AMPA receptors | ~60 nM | [17] |
| Rat Brainstem Explants | Calcitonin gene-related peptide (CGRP) release | Inhibition of basal CGRP release | Significant at 10 µM | [18] |
Table 2: Anti-proliferative Effects on Glioblastoma Cell Lines
| Cell Line | Assay | Incubation Time | This compound IC50 | References |
| U87 | Cell Growth Inhibition | 24 h | 178.5 µM | [14] |
| U138 | Cell Growth Inhibition | 24 h | 258.5 µM | [14] |
| A172 | Cell Growth Inhibition | 24 h | Not specified | [14] |
| SW1783 | Cell Growth Inhibition | 24 h | Not specified | [14] |
| U-251MG | Cell Viability | 72 h | ≤10 µM | [1][4] |
| A-172, AM-38, T98G, U-138MG, YH-13 | Cell Viability | 72 h | >10 µM | [1][4] |
Experimental Protocols
Here, we provide detailed methodologies for key experiments to investigate this compound's cellular mechanisms.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Measure AMPA Receptor Currents
This protocol allows for the direct measurement of this compound's inhibitory effect on AMPA receptor-mediated currents in primary neurons.
Materials:
-
Primary rat hippocampal or cortical neurons cultured on coverslips
-
External (bath) solution: 135 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 1 µM tetrodotoxin (B1210768) (TTX), 10 µM bicuculline, 1 µM strychnine, and 500 nM MK-801. pH adjusted to 7.4.[3]
-
Internal (pipette) solution: 145 mM CsCl, 0.1 mM CaCl₂, 2 mM MgCl₂, 1 mM EGTA, and 5 mM HEPES. pH adjusted to 7.2.[3]
-
AMPA or Kainate (agonist)
-
This compound stock solution (in DMSO)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
Procedure:
-
Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution.
-
Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp configuration on a selected neuron.
-
Hold the neuron at a membrane potential of -60 mV.[3]
-
Apply the AMPA receptor agonist (e.g., 10 µM AMPA or 100 µM kainate) using a fast perfusion system to evoke an inward current.
-
After establishing a stable baseline response, co-apply the agonist with varying concentrations of this compound (e.g., 0.01 µM to 30 µM).[3]
-
Record the peak and steady-state current for each concentration of this compound.
-
Wash out this compound and re-apply the agonist to check for recovery.
-
Analyze the data by measuring the percentage of inhibition of the AMPA receptor current at each this compound concentration to determine the IC50 value.
Protocol 2: Intracellular Calcium Imaging
This protocol measures changes in intracellular calcium concentration in response to AMPA receptor activation and its inhibition by this compound.
Materials:
-
Primary rat cortical neurons cultured on glass-bottom dishes
-
Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
AMPA (agonist)
-
This compound stock solution (in DMSO)
-
Fluorescence microscope with an imaging system capable of ratiometric imaging (for Fura-2) or single-wavelength excitation.
Procedure:
-
Load the cultured neurons with a calcium indicator dye (e.g., 2-5 µM Fura-2 AM) in HBSS for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye and allow for de-esterification for at least 20 minutes.
-
Mount the dish on the microscope stage and continuously perfuse with HBSS.
-
Acquire baseline fluorescence images. For Fura-2, alternate excitation at 340 nm and 380 nm and measure emission at 510 nm.
-
Stimulate the cells with AMPA (e.g., 10 µM) and record the change in fluorescence, which corresponds to an increase in intracellular calcium.
-
After the signal returns to baseline, pre-incubate the cells with the desired concentration of this compound for 5-10 minutes.
-
Co-apply AMPA and this compound and record the fluorescence response.
-
Analyze the data by calculating the ratio of fluorescence intensities (F340/F380 for Fura-2) or the change in fluorescence from baseline (ΔF/F₀ for Fluo-4) to quantify the intracellular calcium concentration. Compare the response with and without this compound.
Protocol 3: Western Blot Analysis of mTOR and GluA1 Phosphorylation
This protocol is used to assess the effect of this compound on the phosphorylation status of key proteins in the mTOR and AMPA receptor signaling pathways.
Materials:
-
Cultured cells (primary neurons or glioblastoma cells)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-S6K1, anti-S6K1, anti-phospho-GluA1 (Ser831/Ser845), anti-GluA1, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent and imaging system
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations and for different time points. Include a vehicle control (DMSO).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and the loading control.
Protocol 4: Cell Viability/Proliferation Assay in Glioblastoma Cells
This protocol determines the effect of this compound on the viability and proliferation of glioblastoma cells.
Materials:
-
Glioblastoma cell lines
-
96-well plates
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Cell viability reagent (e.g., MTT, WST-1, or a kit based on BrdU incorporation)
-
Microplate reader
Procedure:
-
Seed glioblastoma cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) in fresh medium. Include a vehicle control.
-
Incubate the cells for a desired period (e.g., 48 or 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Visualization of Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the investigation of this compound's cellular mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound Inhibition of AMPA Receptor Currents in Cultured Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-tumor effects of this compound in malignant glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. AMPA receptor antagonist this compound affects glioblastoma cell growth and glutamate release in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Affects Up-Stream Regulatory Signaling Pathways of GluA1 Phosphorylation in Normal and Epileptic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Affects Up-Stream Regulatory Signaling Pathways of GluA1 Phosphorylation in Normal and Epileptic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AMPA receptor antagonist this compound affects glioblastoma cell growth and glutamate release in vitro | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. Preparation of Primary Cultures of Embryonic Rat Hippocampal and Cerebrocortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation of primary hippocampal neurons [protocols.io]
- 14. biophysics-reports.org [biophysics-reports.org]
- 15. BLOCKING-MECHANISM-OF-THE-AMPA-RECEPTOR-ANTAGONIST-PERAMPANEL [aesnet.org]
- 16. This compound Add-on to Standard Radiochemotherapy in vivo Promotes Neuroprotection in a Rodent F98 Glioma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Overcoming Perampanel solubility issues for in-vitro experiments
Welcome to the technical support center for Perampanel. This resource provides researchers, scientists, and drug development professionals with practical guidance on overcoming common challenges encountered during in-vitro experiments, with a primary focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physicochemical properties?
This compound is the first-in-class selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) glutamate (B1630785) receptor.[1][2][3] It is used as an anticonvulsant medication and is a valuable tool for neuroscience research.[4][5] Its utility in in-vitro settings is often hampered by its low aqueous solubility.[6][7]
Key physicochemical properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₃H₁₅N₃O | [4][5] |
| Molecular Weight | 349.4 g/mol | [4][8] |
| pKa | 3.24 | [1][6] |
| LogP (XLogP3) | 3.4 | [4][8] |
| Appearance | White to yellowish-white crystalline powder | [1][9] |
Q2: Why does this compound precipitate in my cell culture medium?
This compound precipitation is a common issue stemming from its hydrophobic nature and poor water solubility.[4][7][9] It is practically insoluble in aqueous solutions at neutral and alkaline pH.[1][6]
Primary Causes of Precipitation:
-
Poor Aqueous Solubility: The compound is inherently resistant to dissolving in aqueous-based solutions like cell culture media.[7]
-
"Salting Out" Effect: When a concentrated stock of this compound in an organic solvent (like DMSO) is rapidly diluted into the aqueous culture medium, the abrupt change in solvent polarity can cause the drug to crash out of solution.[10]
-
High Final Concentration: Attempting to achieve a final concentration in the medium that exceeds this compound's solubility limit will inevitably lead to precipitation.
-
pH of Media: this compound's solubility is pH-dependent, increasing in acidic conditions (pKa 3.24).[6] Standard cell culture media, typically buffered around pH 7.2-7.4, are not conducive to its dissolution.[1][11]
-
Temperature Changes: Moving solutions between different temperatures (e.g., from -20°C storage to a 37°C incubator) can affect solubility.
Q3: What is the recommended solvent for making a this compound stock solution?
Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used and recommended solvent for preparing high-concentration stock solutions of this compound for in-vitro use.[5][12] While it is also soluble in acetonitrile (B52724) and slightly soluble in chloroform, DMSO offers a good balance of solvating power and compatibility with cell culture, provided the final concentration is kept low.[5][13]
| Solvent | Solubility | Source(s) |
| Water / Buffers (pH > 4) | Practically Insoluble | [1][4][6][7] |
| 0.1 M HCl (37°C) | Very Slightly Soluble | [1][2][11] |
| DMSO | Slightly Soluble | [5][13] |
| Acetonitrile | >1 mg/mL | [5][13] |
| Chloroform | Slightly Soluble | [5][13] |
Q4: What is a reliable protocol for dissolving this compound and diluting it into my culture medium?
Following a careful, stepwise protocol is critical to prevent precipitation. The key is to prepare a high-concentration stock in pure DMSO and then perform serial dilutions in pre-warmed medium.
See the Experimental Protocols section below for a detailed, step-by-step guide. The general workflow is also visualized in the diagram below.
Q5: What is the maximum recommended final concentration of DMSO in the culture medium?
High concentrations of DMSO can be toxic to cells. It is crucial to keep the final concentration in your culture well as low as possible.
-
General Recommendation: Aim for a final DMSO concentration of less than 0.5% (v/v) .[10]
-
Ideal Target: For sensitive cell lines or long-term experiments, a final concentration of <0.1% (v/v) is preferable.[10]
-
Critical Control: Always include a vehicle control in your experiments, where cells are treated with the same final concentration of DMSO as your experimental group.
Q6: My compound still precipitates. What are some advanced troubleshooting steps?
If you continue to experience precipitation after following the standard protocol, consider these advanced strategies:
-
Use of a Surfactant: For particularly challenging compounds, adding a small amount of a non-ionic surfactant like Tween® 20 to the DMSO stock solution can sometimes improve stability in the aqueous medium.[14] Always test the surfactant for cellular toxicity first.
-
Slower Dilution: When making intermediate dilutions, add the culture medium drop-wise into your drug-solvent mixture while vigorously stirring or vortexing.[14] This slow, gradual change in polarity can prevent the compound from crashing out.
-
Re-evaluate Final Concentration: It is possible that your desired working concentration is simply above the solubility limit of this compound in your specific culture medium. Consider performing a dose-response curve to see if a lower, fully soluble concentration is still effective. This compound has been shown to have an IC₅₀ in the nanomolar range for inhibiting AMPA-induced calcium influx in cultured neurons.[6][15]
Q7: How does this compound work?
This compound is a selective non-competitive antagonist of the AMPA receptor.[16] Glutamate, the primary excitatory neurotransmitter, binds to AMPA receptors on a postsynaptic neuron, causing an influx of sodium (Na⁺) and calcium (Ca²⁺) ions, which leads to neuronal excitation.[16][17] this compound binds to an allosteric site on the AMPA receptor, changing the receptor's shape and preventing the ion channel from opening, even when glutamate is bound.[6][16] This reduces the excitatory signal without competing with glutamate at its binding site.[18]
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 349.4 g/mol )
-
High-purity, sterile Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Calculation: Calculate the mass of this compound needed. For 1 mL of a 10 mM stock solution:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 349.4 g/mol = 0.003494 g = 3.49 mg
-
-
Weighing: Carefully weigh out 3.5 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Dissolving: Add 1 mL of pure DMSO to the tube.
-
Mixing: Cap the tube securely and vortex vigorously for 1-2 minutes. If crystals persist, use a bath sonicator for 5-10 minutes or until the solution is clear. A brief warming to 37°C can also aid dissolution.
-
Storage: Once fully dissolved, this 10 mM stock solution can be aliquoted into smaller volumes to avoid freeze-thaw cycles and stored at -20°C, protected from light.
Protocol: Dilution of this compound Stock into Cell Culture Medium
Objective: To prepare a final concentration of 1 µM this compound in a cell culture well containing 1 mL of medium, ensuring the final DMSO concentration is 0.1%.
Procedure:
-
Pre-warm Medium: Ensure your complete cell culture medium (containing serum, if applicable) is pre-warmed to 37°C.[14]
-
Intermediate Dilution (100 µM):
-
In a sterile tube, add 98 µL of the pre-warmed medium.
-
Add 2 µL of your 10 mM this compound stock solution to the medium (this creates a 1:50 dilution, resulting in a 200 µM solution).
-
Alternative for better solubility: Add 99 µL of pre-warmed medium to 1 µL of the 10 mM stock. Mix thoroughly by pipetting or gentle vortexing. This creates a 100 µM intermediate stock.
-
-
Final Dilution (1 µM):
-
Add 10 µL of the 100 µM intermediate solution to the 990 µL of medium already in your culture well. This will bring the final volume to 1 mL and the final this compound concentration to 1 µM.
-
The final DMSO concentration will be 0.1%.
-
-
Mixing: Gently swirl the plate to ensure even distribution of the compound without disturbing the cells.
-
Vehicle Control: In a separate control well, add 10 µL of a 1% DMSO in medium solution (prepared by mixing 1 µL of pure DMSO with 99 µL of medium) to 990 µL of medium to achieve the same final 0.1% DMSO concentration.
References
- 1. tga.gov.au [tga.gov.au]
- 2. tga.gov.au [tga.gov.au]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. This compound | C23H15N3O | CID 9924495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Preclinical pharmacology of this compound, a selective non-competitive AMPA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mr.ucdavis.edu [mr.ucdavis.edu]
- 8. This compound [USAN:INN] | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. esp.fpclinicalpharma.com.ar [esp.fpclinicalpharma.com.ar]
- 12. This compound inhibits calcitonin gene-related peptide release from rat brainstem in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | CAS 380917-97-5 | Cayman Chemical | Biomol.com [biomol.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound Inhibition of AMPA Receptor Currents in Cultured Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What is the mechanism of this compound? [synapse.patsnap.com]
- 17. scispace.com [scispace.com]
- 18. BLOCKING-MECHANISM-OF-THE-AMPA-RECEPTOR-ANTAGONIST-PERAMPANEL [aesnet.org]
Optimizing Perampanel Concentrations for Neuronal Culture Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Perampanel concentrations in neuronal culture studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] It binds to an allosteric site on the AMPA receptor, which is distinct from the glutamate-binding site.[3] This binding alters the receptor's conformation, reducing its response to glutamate (B1630785) and thereby decreasing fast excitatory neurotransmission in the central nervous system.[3][4] this compound shows high selectivity for AMPA receptors with minimal to no significant effect on N-methyl-D-aspartate (NMDA) receptors.[1][5][6]
Q2: What is a recommended starting concentration for this compound in neuronal cultures?
A recommended starting point for in vitro experiments is to perform a concentration-response curve to determine the optimal concentration for your specific neuronal cell type and experimental endpoint. Based on published data, effective concentrations can range from the nanomolar to the low micromolar range. For instance, the IC50 for inhibiting AMPA-induced calcium influx in cultured rat cortical neurons has been reported to be 93 nM.[5][7] In cultured rat hippocampal neurons, IC50 values for inhibiting AMPA-induced currents ranged from 0.4 to 0.9 µM, depending on the AMPA concentration used.[6]
Q3: How should I dissolve this compound for cell culture experiments?
This compound has poor aqueous solubility at neutral and alkaline pH.[7] For in vitro studies, it is common practice to dissolve this compound in a small amount of dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution.[8] This stock solution can then be serially diluted in your cell culture medium to achieve the desired final concentrations. It is crucial to ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.[8] Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments.
Q4: Can this compound be neurotoxic to neuronal cultures?
While this compound's mechanism is to reduce excitotoxicity, like any compound, it can exhibit toxicity at high concentrations. It is essential to perform cell viability assays (e.g., MTT or LDH assay) to determine the neurotoxic threshold of this compound in your specific neuronal culture system.[9] Unexpected cell death or low viability in your cultures could indicate that the this compound concentration is too high.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Precipitation of this compound in culture medium | This compound has low aqueous solubility. The final concentration in the medium may exceed its solubility limit. | - Ensure the DMSO stock solution is fully dissolved before diluting in the medium. - Prepare fresh dilutions for each experiment. - Consider using a lower final concentration of this compound. - Gentle warming of the medium during dilution may help, but avoid excessive heat. |
| High cell death or low viability | The this compound concentration used is neurotoxic. | - Perform a dose-response curve and a cell viability assay (e.g., MTT, LDH) to determine the IC50 and the maximum non-toxic concentration. - Lower the concentration of this compound in your experiments. |
| No observable effect of this compound | - The concentration of this compound is too low. - The compound has degraded. - The experimental endpoint is not sensitive to AMPA receptor antagonism. | - Increase the concentration of this compound, staying below the neurotoxic threshold. - Prepare fresh stock solutions and dilutions. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. - Confirm that your experimental model has functional AMPA receptors and that the measured outcome is dependent on their activity. |
| Variability between experiments | - Inconsistent preparation of this compound solutions. - Differences in cell culture conditions (e.g., cell density, passage number). | - Standardize the protocol for preparing and diluting this compound. - Maintain consistent cell culture practices. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from in vitro studies.
Table 1: In Vitro Efficacy of this compound (IC50 Values)
| Assay | Cell Type | Agonist | IC50 | Reference |
| AMPA-induced Ca2+ influx | Cultured rat cortical neurons | AMPA | 93 nM | [5][7] |
| Inward AMPA receptor currents | Cultured rat hippocampal neurons | Kainate | 692 ± 94 nM | [5] |
| Peak AMPA-induced currents | Cultured rat hippocampal neurons | 3 µM AMPA | 0.4 µM | [6] |
| Peak AMPA-induced currents | Cultured rat hippocampal neurons | 30 µM AMPA | 0.8 µM | [6] |
| Peak AMPA-induced currents | Cultured rat hippocampal neurons | 100 µM AMPA | 0.9 µM | [6] |
| Kainate-induced currents | Cultured rat hippocampal neurons | 3 µM Kainate | 0.58 µM | [6] |
| Kainate-induced currents | Cultured rat hippocampal neurons | 10 µM Kainate | 0.51 µM | [6] |
| Kainate-induced currents | Cultured rat hippocampal neurons | 100 µM Kainate | 0.58 µM | [6] |
Table 2: Recommended Concentrations for In Vitro Studies
| Parameter | Value | Source |
| Recommended Storage of Stock Solution | -20°C or -80°C | General Lab Practice |
| Recommended Final DMSO Concentration in Assays | < 0.5% | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous dimethyl sulfoxide (DMSO, cell culture grade), sterile microcentrifuge tubes.
-
Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening. b. Accurately weigh the desired amount of this compound. c. Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM). d. Vortex thoroughly until the compound is completely dissolved. Gentle warming (not exceeding 37°C) can be used to aid dissolution. e. Aliquot the stock solution into single-use sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C.
Protocol 2: Primary Hippocampal Neuronal Culture
This is a general protocol for rat embryonic hippocampal neurons, a common model for studying neuronal function.
-
Materials: Timed-pregnant Sprague-Dawley rat (E18), dissection medium (e.g., HBSS), digestion solution (e.g., trypsin), plating medium (e.g., Neurobasal medium with supplements), poly-L-lysine coated culture plates or coverslips.[6]
-
Procedure: a. Dissect hippocampi from E18 rat embryos in ice-cold dissection medium. b. Mince the tissue and incubate in digestion solution at 37°C. c. Gently triturate the tissue to obtain a single-cell suspension. d. Centrifuge the cell suspension and resuspend the pellet in pre-warmed plating medium. e. Count viable cells and seed them onto poly-L-lysine coated surfaces at the desired density. f. Incubate the cultures at 37°C in a humidified incubator with 5% CO2. g. Perform partial media changes every 2-3 days. Cultures are typically ready for experiments between 7-25 days in vitro.[6]
Visualizations
Caption: this compound's non-competitive antagonism of the AMPA receptor.
Caption: General experimental workflow for in vitro this compound studies.
Caption: A logical approach to troubleshooting this compound experiments.
References
- 1. This compound: Novel Mechanism for the Management of Epilepsy [practicalneurology.com]
- 2. The AMPA receptor antagonist this compound in the adjunctive treatment of partial-onset seizures: clinical trial evidence and experience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. BLOCKING-MECHANISM-OF-THE-AMPA-RECEPTOR-ANTAGONIST-PERAMPANEL [aesnet.org]
- 6. This compound Inhibition of AMPA Receptor Currents in Cultured Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical pharmacology of this compound, a selective non-competitive AMPA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Identifying and mitigating off-target effects of Perampanel in research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to identify and mitigate off-target effects of Perampanel in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] It binds to an allosteric site on the AMPA receptor, distinct from the glutamate (B1630785) binding site, to inhibit receptor-mediated synaptic excitation.[1][3]
Q2: How selective is this compound for the AMPA receptor?
A2: this compound demonstrates high selectivity for AMPA receptors over other ionotropic glutamate receptors, such as NMDA and kainate receptors, in many experimental systems.[2][3] However, its selectivity is not absolute and off-target effects have been reported.
Q3: What are the known off-target effects of this compound?
A3: Research has identified several off-target effects of this compound, particularly at concentrations higher than those required for AMPA receptor antagonism. These include:
-
Voltage-gated sodium channels (VGSCs): this compound can inhibit voltage-gated sodium currents (INa).[1][4]
-
M-type potassium channels: It has been shown to inhibit M-type potassium currents (IK(M)).[1][4]
-
Kainate receptors: A recent study has shown that this compound can inhibit kainate receptors that contain the GluK5 subunit.
-
Upstream signaling pathways: this compound may influence the phosphorylation of the AMPA receptor subunit GluA1 through effects on upstream signaling molecules like CAMKII, PKA, JNK, and pPP2B.[5][6]
Q4: I am observing unexpected results in my cell-based assay when using this compound. Could this be an off-target effect?
A4: Yes, unexpected phenotypes could be due to off-target effects. Consider the following:
-
Concentration: Are you using the lowest effective concentration of this compound to achieve AMPA receptor antagonism? Higher concentrations increase the likelihood of engaging off-target proteins.
-
Cell Line Specificity: The expression levels of off-target proteins can vary between cell lines. An effect observed in one cell line but not another could point to an off-target interaction.
-
Phenotype: Does the observed phenotype align with the known functions of potential off-targets (e.g., ion channel modulation)?
Q5: How can I minimize the risk of off-target effects in my experiments?
A5: To minimize off-target effects, consider the following strategies:
-
Dose-response studies: Determine the minimal effective concentration of this compound for your desired on-target effect.
-
Use of multiple tool compounds: If possible, use another selective AMPA receptor antagonist with a different chemical structure to see if the same phenotype is produced.
-
Control experiments: Include appropriate vehicle controls and consider using a structurally inactive analog of this compound if available.
-
Target knockdown/knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the intended target (AMPA receptor). If the phenotype persists, it is likely an off-target effect.
Troubleshooting Guide
Issue 1: Inconsistent results between different neuronal cell lines.
-
Possible Cause: Differential expression of on- and off-target receptors. For example, one cell line may express higher levels of specific voltage-gated sodium channel subunits or GluK5-containing kainate receptors, making them more susceptible to this compound's off-target effects.
-
Troubleshooting Steps:
-
Characterize Receptor Expression: Perform qPCR or Western blotting to determine the relative expression levels of AMPA receptor subunits, relevant voltage-gated sodium and potassium channel subunits, and kainate receptor subunits (especially GluK5) in your cell lines.
-
Correlate Expression with Phenotype: Analyze if there is a correlation between the expression level of a potential off-target and the observed inconsistent phenotype.
-
Issue 2: Observed cellular toxicity at concentrations intended to be selective for AMPA receptors.
-
Possible Cause: The cell line may be particularly sensitive to the inhibition of one of this compound's off-targets, such as M-type potassium channels, which play a role in setting the resting membrane potential and neuronal excitability.
-
Troubleshooting Steps:
-
Detailed Dose-Response: Perform a more granular dose-response curve to identify the precise concentration at which toxicity occurs and determine if it overlaps with the concentration required for the on-target effect.
-
Cell Viability Assays: Use multiple cell viability assays (e.g., MTT, LDH) to confirm the toxic effect.
-
Alternative Antagonist: Test a structurally unrelated AMPA receptor antagonist to see if it produces similar toxicity.
-
Issue 3: this compound treatment alters a signaling pathway thought to be independent of AMPA receptor signaling.
-
Possible Cause: this compound may be directly or indirectly modulating other signaling molecules. As noted, it can affect upstream regulators of GluA1 phosphorylation.[5][6]
-
Troubleshooting Steps:
-
Pathway Analysis: Use phosphoproteomics or Western blotting to investigate the activation state of known upstream kinases and phosphatases of the affected pathway.
-
In Vitro Kinase Assay: If a specific kinase is suspected, perform an in vitro kinase assay with this compound to assess for direct inhibition.
-
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations (IC50) of this compound for its on-target and identified off-target interactions.
| Target | Assay System | IC50 Value | Reference |
| On-Target | |||
| AMPA Receptor | Cultured rat cortical neurons (AMPA-induced Ca2+ influx) | 93 nM | [7] |
| AMPA Receptor | Rat hippocampal slices (f-EPSPs) | 0.23 µM | [2] |
| AMPA Receptor | Human epileptic brain tissue (ion currents) | 2.6 - 7.0 µM | [8] |
| Off-Target | |||
| Voltage-gated Na+ current (peak INa) | mHippoE-14 cells | 4.12 µM | [1][4] |
| Voltage-gated Na+ current (late INa) | mHippoE-14 cells | 0.78 µM | [1][4] |
| M-type K+ current (IK(M)) | mHippoE-14 cells | 0.92 µM | [1][4] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
Objective: To verify that this compound binds to the AMPA receptor in a cellular context.
Methodology:
-
Cell Culture: Grow cells expressing the target AMPA receptor subunit (e.g., HEK293 cells transfected with GluA1) to 80-90% confluency.
-
Compound Treatment: Resuspend cells in a suitable buffer and treat with this compound (e.g., 10 µM) or vehicle (e.g., DMSO) for 1 hour at 37°C.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling for 3 minutes at 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target AMPA receptor subunit by Western blotting.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 2: Kinase Selectivity Profiling
Objective: To determine if this compound inhibits the activity of a broad panel of kinases, which could explain unexpected signaling pathway alterations.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and create a series of dilutions to determine the IC50 if a hit is identified.
-
Assay Plate Preparation: In a multi-well plate (e.g., 384-well), add the recombinant kinases from a commercially available kinase panel, their specific substrates, and ATP.
-
Compound Addition: Add this compound at a final screening concentration (e.g., 10 µM) or vehicle control to the wells.
-
Kinase Reaction: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Add a detection reagent that measures the amount of ADP produced (an indicator of kinase activity), often through a luminescence-based method.
-
Data Analysis: Read the signal using a plate reader. Calculate the percent inhibition for each kinase. For any significant hits, perform a dose-response experiment to determine the IC50 value.
Visualizations
Caption: Potential influence of this compound on upstream signaling pathways affecting GluA1 phosphorylation.
Caption: A logical workflow for troubleshooting potential off-target effects of this compound.
References
- 1. The Novel Direct Modulatory Effects of this compound, an Antagonist of AMPA Receptors, on Voltage-Gated Sodium and M-type Potassium Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Safety and tolerability of this compound: a review of clinical trial data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Novel Direct Modulatory Effects of this compound, an Antagonist of AMPA Receptors, on Voltage-Gated Sodium and M-type Potassium Currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Adverse effects and safety profile of this compound: a review of pooled data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound on Seizure Control, Cognition, Behavior, and Psychological Status in Patients With Epilepsy: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting variability in Perampanel efficacy across experimental models
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering variability in Perampanel efficacy across experimental models.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
In Vitro Models
Question 1: Why am I observing inconsistent IC50 values for this compound in my cell line?
Answer: Variability in this compound's IC50 values in vitro can arise from several factors:
-
AMPA Receptor Subunit Expression: Different cell lines express varying combinations of AMPA receptor subunits (GluA1-4).[1][2] The subunit composition, particularly the presence or absence of the GluA2 subunit, significantly influences the receptor's ion permeability and pharmacological properties.[3] Cell lines with a higher proportion of GluA2-lacking, calcium-permeable AMPA receptors may exhibit different sensitivities to this compound.
-
Alternative Splicing: AMPA receptor subunits undergo alternative splicing (e.g., "flip" and "flop" isoforms), which can alter the receptor's kinetics and affinity for ligands.[1][4] The specific splice variants expressed in your cell line can impact this compound's inhibitory activity.
-
Experimental Conditions: Factors such as agonist concentration used to stimulate the AMPA receptors, incubation time with this compound, and the specific assay methodology can all contribute to variability in IC50 values.[5]
Troubleshooting Steps:
-
Characterize AMPA Receptor Subunit Expression: If possible, perform RT-PCR or Western blotting to determine the expression profile of GluA1-4 subunits in your cell line.
-
Standardize Experimental Parameters: Ensure consistent agonist concentrations, incubation times, and cell densities across experiments.
-
Use a Control Cell Line: Include a well-characterized cell line with known AMPA receptor subunit expression as a positive control.
Question 2: My this compound results are not reproducible. What are the common pitfalls in in vitro assays?
Answer: Lack of reproducibility in in vitro experiments with this compound can be due to:
-
Reagent Stability: Ensure that this compound solutions are prepared fresh and protected from light. Degradation of the compound can lead to reduced efficacy.
-
Cell Culture Conditions: Variations in cell passage number, confluency, and overall cell health can alter receptor expression and signaling pathways, leading to inconsistent results.
-
Assay-Specific Variability: The choice of assay (e.g., calcium imaging vs. patch-clamp electrophysiology) can influence the observed efficacy. Each method has its own sources of variability that need to be controlled.
Troubleshooting Steps:
-
Aliquot and Store this compound Properly: Store stock solutions at the recommended temperature and avoid repeated freeze-thaw cycles.
-
Maintain Consistent Cell Culture Practices: Use cells within a defined passage number range and ensure consistent plating densities.
-
Validate Your Assay: Run appropriate positive and negative controls in every experiment to ensure the assay is performing as expected.
In Vivo Models
Question 3: Why is the anti-seizure efficacy of this compound lower than expected in my rodent model?
Answer: Several factors can contribute to lower-than-expected efficacy of this compound in in vivo models:
-
Pharmacokinetics and Metabolism: this compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[6][7] Co-administration of other drugs that induce CYP3A4 (e.g., carbamazepine, phenytoin) can increase the clearance of this compound, leading to lower plasma concentrations and reduced efficacy.[8][9]
-
Animal Strain and Species Differences: The expression and function of drug metabolizing enzymes and AMPA receptors can vary between different rodent strains and species, leading to differences in this compound's pharmacokinetic and pharmacodynamic profiles.
-
Seizure Model Specificity: this compound demonstrates broad-spectrum activity but may have varying efficacy in different seizure models. For example, it is highly effective in the maximal electroshock (MES) and pentylenetetrazol (PTZ) models but may be less effective in models of absence seizures.[6][10]
Troubleshooting Steps:
-
Review Concomitant Medications: If using a polytherapy model, check if any of the co-administered drugs are known CYP3A4 inducers.[11]
-
Consider Pharmacokinetic Studies: If feasible, conduct pharmacokinetic studies in your specific animal model to determine the plasma and brain concentrations of this compound.
-
Select the Appropriate Seizure Model: Ensure that the chosen seizure model is appropriate for evaluating the mechanism of action of an AMPA receptor antagonist.
Question 4: I am observing significant motor impairment in my animals at doses required for seizure protection. How can I optimize the therapeutic window?
Answer: Motor impairment is a known side effect of AMPA receptor antagonists.[12][13] To optimize the therapeutic window:
-
Dose-Response Studies: Conduct a careful dose-response study to identify the minimal effective dose for seizure protection and the dose at which motor side effects become apparent.
-
Alternative Dosing Regimens: Explore different dosing schedules, such as twice-daily administration, which might maintain therapeutic concentrations while minimizing peak-dose related side effects.
-
Slow Titration: In some cases, a gradual increase in the dose (titration) can improve tolerability.[14]
Quantitative Data
Table 1: In Vitro Efficacy of this compound
| System | Agonist | IC50 | Reference(s) |
| Cultured Rat Cortical Neurons | AMPA (2 µM) | 93 nM | [6] |
| Cultured Rat Hippocampal Neurons | Kainate (3, 10, 100 µM) | 0.51 - 0.58 µM | [5] |
| Cultured Rat Hippocampal Neurons | AMPA (3, 30, 100 µM) | 0.4 - 0.9 µM (peak current) | [5] |
| Human Hippocampal/Cerebellar Tissue | AMPA | 2.6 - 7.0 µM | [15] |
| Glioblastoma Cell Lines (U87MG, U373MG, T98G) | - | 178.5 - 258.5 µM (anti-proliferative) | [16] |
Table 2: In Vivo Efficacy of this compound in Rodent Seizure Models
| Seizure Model | Species | Route of Administration | ED50 (mg/kg) | Reference(s) |
| Maximal Electroshock (MES) | Mouse | Oral | 1.6 | [12][17] |
| Pentylenetetrazol (PTZ) | Mouse | Oral | 0.94 | [12][17] |
| Audiogenic Seizures (DBA/2 mouse) | Mouse | Oral | 0.47 | [12][17] |
| 6 Hz (32mA) | Mouse | Oral | 2.1 | [18] |
| TETS-induced tonic seizures | Mouse | Intraperitoneal | 1.6 | [19] |
Experimental Protocols
Maximal Electroshock (MES) Seizure Model in Mice
-
Animal Preparation: Use male mice (e.g., ICR strain) weighing 20-25g. Acclimatize the animals to the laboratory environment for at least 3 days before the experiment.
-
Drug Administration: Administer this compound or vehicle control orally (p.o.) via gavage. The volume of administration is typically 10 mL/kg.
-
Time to Peak Effect: The MES test is usually performed at the time of peak effect of the drug, which for this compound is approximately 60 minutes post-administration.
-
Electrode Placement and Stimulation: Apply corneal electrodes moistened with saline to the eyes of the mouse. Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
Observation: Immediately after the stimulus, observe the animal for the presence of a tonic hindlimb extension seizure. The seizure is characterized by a tonic flexion followed by a rigid extension of the hindlimbs.
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension. An animal is considered protected if it does not exhibit this phase of the seizure.
-
Data Analysis: Calculate the percentage of animals protected in the drug-treated groups compared to the vehicle-treated control group. The ED50 (the dose that protects 50% of the animals) can be determined using probit analysis.[20][21]
Pentylenetetrazol (PTZ)-Induced Seizure Model in Rats
-
Animal Preparation: Use male rats (e.g., Sprague-Dawley strain) weighing 200-250g. Acclimatize the animals for at least one week before the experiment.
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneally, i.p., or orally, p.o.) at a predetermined time before PTZ injection.
-
PTZ Administration: Inject a convulsant dose of PTZ (e.g., 35-70 mg/kg, i.p. or subcutaneously, s.c.). The dose may need to be optimized for the specific rat strain and desired seizure severity.[22][23]
-
Observation: Immediately after PTZ injection, place the animal in an observation chamber and record seizure activity for at least 30 minutes. Seizure severity can be scored using a scale such as the Racine scale.[23]
-
Endpoints: Key endpoints include the latency to the first myoclonic jerk, the incidence of generalized tonic-clonic seizures, and the seizure severity score.
-
Data Analysis: Compare the endpoints between the drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., Mann-Whitney U test for seizure scores, log-rank test for latencies).
Amygdala Kindling Seizure Model in Rats
-
Electrode Implantation: Surgically implant a bipolar electrode into the basolateral amygdala of anesthetized rats. Allow a recovery period of at least one week.
-
Afterdischarge Threshold (ADT) Determination: Determine the minimum current intensity required to elicit an afterdischarge (a period of epileptiform electrical activity) of at least 5 seconds in duration.
-
Kindling Stimulations: Deliver daily electrical stimulations at the ADT.
-
Behavioral Seizure Scoring: Score the behavioral seizures elicited by each stimulation using the Racine scale (Stage 1: facial clonus; Stage 5: rearing and falling with generalized tonic-clonic convulsions).[24]
-
Fully Kindled State: An animal is considered fully kindled after exhibiting a predetermined number of Stage 5 seizures.
-
Drug Testing: Once fully kindled, administer this compound or vehicle control before the kindling stimulation.
-
Endpoints: The primary endpoints are the seizure severity score and the afterdischarge duration.
-
Data Analysis: Compare the seizure scores and afterdischarge durations between the drug-treated and vehicle-treated conditions.[25][26][27]
Visualizations
Caption: this compound's mechanism of action on the AMPA receptor signaling pathway.
Caption: General experimental workflow for assessing this compound efficacy.
Caption: A decision tree for troubleshooting this compound efficacy variability.
References
- 1. Alternative splicing of AMPA receptor subunits: regulation in clonal cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Single-Channel Properties of Recombinant AMPA Receptors Depend on RNA Editing, Splice Variation, and Subunit Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Inhibition of AMPA Receptor Currents in Cultured Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical efficacy of this compound for partial-onset and primary generalized tonic–clonic seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound efficacy and tolerability with enzyme-inducing AEDs in patients with epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound efficacy and tolerability with enzyme-inducing AEDs in patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EVALUATION-OF-EFFICACY-AND-SAFETY-OF-PERAMPANEL-IN-THE-PRESENCE-OF-CONCOMITANT-CYP3A4-INDUCING-AEDS--ANALYSES-FROM-THE-PERAMPANEL-PHASE-3-CLINICAL-TRIALS [aesnet.org]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound: a novel, orally active, noncompetitive AMPA-receptor antagonist that reduces seizure activity in rodent models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fycompa.com [fycompa.com]
- 14. Adverse Events During this compound Adjunctive Therapy in Intractable Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound, an antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors, for the treatment of epilepsy: studies in human epileptic brain and nonepileptic brain and in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synergistic Effect of this compound and Temozolomide in Human Glioma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Preclinical pharmacology of this compound, a selective non-competitive AMPA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound, a potent AMPA receptor antagonist, protects against tetramethylenedisulfotetramine-induced seizures and lethality in mice: comparison with diazepam - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 22. scielo.br [scielo.br]
- 23. Pentylenetetrazole kindling-induced epilepsy rat models: Insight on the severity state, a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Amygdala Kindling [bio-protocol.org]
- 25. Preclinical Epilepsy CRO - Amygdala Kindling Model & EEG [synapcell.com]
- 26. electrical amygdala kindling model in the rat: comparative study using two different stimulation protocols [aesnet.org]
- 27. Rapid Amygdala Kindling Causes Motor Seizure and Comorbidity of Anxiety- and Depression-Like Behaviors in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to minimize Perampanel-induced behavioral side effects in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering behavioral side effects during preclinical studies involving Perampanel.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly observed behavioral side effects of this compound in animal studies?
A1: this compound, a selective, non-competitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist, can induce several dose-dependent behavioral side effects in laboratory animals.[1][2] The most frequently reported adverse effects include motor impairment, such as abnormal gait and reduced motor activity, and psychiatric or behavioral changes like aggression and irritability.[2][3]
Commonly observed side effects across different animal models include:
-
Motor Impairment: Ataxia (lack of voluntary coordination of muscle movements), abnormal gait, and reduced performance on motor coordination tasks like the rotarod test are frequently noted.[3][4]
-
Reduced Locomotor Activity: A general decrease in movement and exploration in open-field tests.[3]
-
Aggression: Increased aggressive behaviors have been documented, particularly with long-term administration.[5]
-
Anxiety-like Behaviors: While some studies suggest anxiolytic effects at lower doses, higher doses or different experimental contexts might alter anxiety levels.[6]
Q2: What is the underlying mechanism of this compound that leads to these behavioral side effects?
A2: this compound's primary mechanism of action is the non-competitive antagonism of AMPA-type glutamate (B1630785) receptors.[2] Glutamate is the main excitatory neurotransmitter in the central nervous system, and by inhibiting AMPA receptors, this compound reduces excitatory neurotransmission.[2] This reduction in neuronal excitability is responsible for its anti-seizure effects. However, AMPA receptors are ubiquitously expressed in the brain and are crucial for various physiological processes, including motor control, mood, and cognition.[7] The behavioral side effects are therefore considered an extension of its primary pharmacological action. For instance, the modulation of glutamatergic pathways in brain regions like the hippocampus, amygdala, and prefrontal cortex, which are involved in emotional regulation, can lead to aggression and anxiety.[5][8]
Q3: Are the behavioral side effects of this compound dose-dependent?
A3: Yes, the behavioral side effects of this compound are dose-dependent.[4][9] Higher doses are associated with a greater incidence and severity of adverse effects.[9] There is a narrow therapeutic window between the doses required for anti-seizure efficacy and those causing motor impairment.[3] Therefore, careful dose selection and titration are critical in experimental design.
Troubleshooting Guides
Issue 1: Animals are exhibiting significant motor impairment (e.g., ataxia, falling in the rotarod test).
Troubleshooting Steps:
-
Dose Reduction: The most effective strategy is to lower the dose of this compound. Motor impairment is a well-documented, dose-dependent side effect.[3][4] Refer to the dose-response tables below to identify a dose with a lower likelihood of motor deficits while retaining anti-seizure efficacy.
-
Slower Titration Schedule: In clinical practice, a slower dose titration has been shown to improve the tolerability of this compound.[10][11] Applying a similar principle in animal studies, by gradually increasing the dose to the target concentration over a longer period, may allow for neuroadaptation and reduce the severity of acute motor side effects.
-
Timing of Behavioral Testing: Ensure that behavioral testing is not conducted at the peak plasma concentration of this compound, when side effects are likely to be most pronounced. Conduct pilot studies to determine the optimal time window for behavioral assessment post-administration.
Issue 2: An increase in aggressive behavior is observed in treated animals.
Troubleshooting Steps:
-
Dose and Duration Review: Aggression can be exacerbated by long-term administration of this compound.[5] Evaluate if the dose can be lowered or the treatment duration shortened while still meeting the study's objectives.
-
Co-administration with Brivaracetam (B1667798): A study in a pentylenetetrazole (PTZ)-kindled mouse model demonstrated that co-administration of a low dose of this compound (0.25 mg/kg) with brivaracetam (10 and 20 mg/kg) not only provided anti-seizure protection but also significantly reduced anxiety, memory impairment, and depression-like behaviors.[12] This suggests a potential synergistic or mitigating effect that could be explored for aggression.
-
Investigate Neurotransmitter Interactions: this compound's effects on the glutamatergic system can indirectly influence other neurotransmitter systems like serotonin (B10506) and dopamine, which are implicated in aggression.[1][13] While not a direct mitigation strategy, understanding these interactions through neurochemical analysis can provide insights into the mechanisms of aggression in your model.
-
Standardized Aggression Testing: Use a standardized protocol, such as the resident-intruder test, to quantify aggressive behaviors accurately and objectively. This will help determine if the observed aggression is significantly different from control groups and to what extent mitigation strategies are effective.
Quantitative Data
Table 1: this compound-Induced Motor Impairment in Rodents
| Animal Model | Test | Parameter | Value | Citation |
| Mouse | Rotarod | TD50 (motor impairment) | 1.8 mg/kg | [4] |
| Rat | Rotarod | TD50 (motor impairment) | 9.14 mg/kg | [4] |
Table 2: Protective Index of this compound in Mice
The protective index is the ratio of the toxic dose (TD50 for motor impairment) to the effective dose (ED50 for seizure protection). A higher index indicates a wider therapeutic window.
| Seizure Model | ED50 (Seizure Protection) | TD50 (Motor Impairment) | Protective Index | Citation |
| Maximal Electroshock (MES) | 1.6 mg/kg | 1.8 mg/kg | 1.1 | [4] |
| Audiogenic Seizures | 0.47 mg/kg | 1.8 mg/kg | 3.8 | [4] |
| Pentylenetetrazole (PTZ) | 0.94 mg/kg | 1.8 mg/kg | 1.9 | [4] |
Table 3: Incidence of Hostility/Aggression with this compound in Human Clinical Trials (Adjunctive Therapy for Partial-Onset Seizures)
Data from human studies can provide guidance on the dose-dependent nature of behavioral side effects.
| Treatment Group | Incidence of Hostility/Aggression |
| Placebo | 0.7% |
| This compound 8 mg/day | 2.8% |
| This compound 12 mg/day | 6.3% |
| Source: Pooled data from three phase III studies. |
Experimental Protocols
Rotarod Test for Motor Coordination
-
Objective: To assess motor coordination and balance.
-
Apparatus: A rotating rod with a non-slippery surface, divided into lanes for simultaneous testing of multiple animals. The apparatus should allow for adjustable and accelerating rotation speeds.
-
Procedure:
-
Habituation: Acclimate mice to the testing room for at least 30 minutes before the test.
-
Training (Optional but Recommended): Place mice on the stationary rod for a brief period. For an accelerating protocol, a pre-test trial at a constant low speed (e.g., 4 rpm) can be performed.
-
Testing: Place the mouse on the rotating rod. The test can be run at a constant speed or with accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).
-
Measurement: Record the latency to fall off the rod. If the animal clings to the rod and makes a full passive rotation, this is also considered a fall.
-
Trials: Typically, 3 trials are conducted with an inter-trial interval of at least 15 minutes.
-
Resident-Intruder Test for Aggression
-
Objective: To measure offensive aggressive behavior in a territorial context.
-
Apparatus: The home cage of the "resident" animal. A video recording system is essential for later behavioral scoring.
-
Procedure:
-
Housing: House male mice individually for at least one week to establish territory.
-
Intruder Selection: The "intruder" should be a slightly smaller, unfamiliar male mouse of the same strain.
-
Test Initiation: Introduce the intruder into the resident's home cage.
-
Observation Period: Record the interaction for a set period, typically 10 minutes.
-
Behavioral Scoring: Analyze the video recordings to score the frequency and duration of specific aggressive behaviors by the resident, such as:
-
Latency to the first attack
-
Number of attacks
-
Duration of fighting
-
Tail rattling
-
Biting
-
Aggressive grooming
-
-
Visualizations
Caption: AMPA Receptor Signaling and this compound's Point of Intervention.
Caption: Troubleshooting Workflow for this compound-Induced Behavioral Side Effects.
Caption: Experimental Workflow for the Resident-Intruder Test.
References
- 1. Mechanisms Underlying Aggressive Behavior Induced by Antiepileptic Drugs: Focus on Topiramate, Levetiracetam, and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Psychiatric and Behavioural Side Effects Associated With this compound in Patients With Temporal Lobe Epilepsy. A Real-World Experience [frontiersin.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. This compound: a novel, orally active, noncompetitive AMPA-receptor antagonist that reduces seizure activity in rodent models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hippocampal Proteomic Analysis in Male Mice Following Aggressive Behavior Induced by Long-Term Administration of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anxiolytic effect of this compound and possible mechanisms mediating its anxiolytic effect in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Roles of AMPA receptors in social behaviors [frontiersin.org]
- 8. Neurobiology of Aggression—Review of Recent Findings and Relationship with Alcohol and Trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Psychiatric and behavioral adverse events in randomized clinical studies of the noncompetitive AMPA receptor antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound in real‐world clinical care of patients with epilepsy: Interim analysis of a phase IV study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Retention Rate and Efficacy of this compound with a Slow Titration Schedule in Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for Long-Term Perampanel Administration in Chronic Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Perampanel in long-term chronic studies. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Formulation & Administration
Q1: What is the recommended vehicle for oral administration of this compound in rodents?
A1: this compound is practically insoluble in water.[1][2] For oral gavage, a common and effective method is to prepare a suspension in 1% Tween 80 in sterile saline.[3] Another option reported in the literature is a suspension in 10% PEG, 5% Tween 80, and 85% water. For in-diet administration, this compound can be formulated into rodent chow pellets.[4]
Q2: I am observing precipitation of this compound in my vehicle. How can I improve its solubility and stability?
A2: Due to this compound's low aqueous solubility, maintaining a homogenous suspension is critical. To address precipitation:
-
Particle Size Reduction: Triturate the this compound powder using a mortar and pestle to ensure a fine and uniform particle size before adding it to the vehicle. This increases the surface area for suspension.
-
Proper Suspension Technique: When preparing a suspension (e.g., in 0.5% methyl cellulose), first create a smooth, uniform paste with a small amount of the vehicle. Then, gradually add the remaining vehicle while continuously stirring.
-
Fresh Preparation: It is highly recommended to prepare the suspension fresh daily.[5]
-
Storage: If short-term storage is necessary, keep the suspension refrigerated and protected from light. Always bring the suspension to room temperature and vortex or stir thoroughly to ensure re-suspension before each administration.[5]
Q3: What are the best practices for administering this compound via oral gavage to minimize stress and ensure accurate dosing?
A3: Oral gavage requires proper technique to avoid injury and ensure the full dose reaches the stomach.
-
Training: This procedure should only be performed by trained personnel.[6]
-
Gavage Needle Selection: Use a flexible or ball-tipped gavage needle of the appropriate size for the animal (typically 18-20 gauge for mice).[6][7]
-
Correct Measurement: Measure the needle from the tip of the animal's nose to the last rib to ensure it will reach the esophagus without causing damage.[5][7]
-
Animal Restraint: Gently but firmly restrain the animal in an upright position.[8]
-
Procedure: Insert the gavage needle into the mouth, allowing the animal to swallow as the tube is advanced down the esophagus. Do not force the tube. Once in place, slowly deliver the drug.[6][9]
-
Post-Administration Monitoring: Observe the animal for 5-10 minutes after gavage for any signs of distress or labored breathing.[6]
Q4: Can this compound be administered in the diet for chronic studies? What are the considerations?
A4: Yes, in-diet administration is a suitable method for long-term studies as it is less stressful than repeated gavage. This compound has been successfully formulated into rodent chow pellets.[4]
-
Homogeneity: Ensure the drug is evenly distributed throughout the chow to allow for consistent dosing. This may require specialized formulation services.[4]
-
Palatability: Monitor food intake to ensure the addition of this compound does not make the chow unpalatable, which could lead to reduced caloric intake and weight loss.
-
Dose Calculation: The dose will be dependent on the animal's daily food consumption, which should be monitored.
Troubleshooting Animal-Related Issues
Q5: I am observing behavioral side effects such as aggression, irritability, or sedation in my study animals. Is this expected with this compound?
A5: Yes, psychiatric and behavioral adverse events, including aggression, hostility, and irritability, have been reported in both clinical and preclinical studies of this compound, particularly at higher doses.[10][11][12][13] Sedation, dizziness (observed as ataxia or motor impairment in rodents), and somnolence are also common.[14][15][16]
-
Dose-Dependence: These effects are often dose-related.[10] Consider if a dose reduction is possible while maintaining efficacy for your study's endpoint.
-
Monitoring: Implement a clear behavioral monitoring plan, especially during the initial phase of dosing and after any dose increases.
-
Management: If severe behavioral changes are observed, a dose reduction or discontinuation of the drug for that animal may be necessary. If symptoms are severe or worsening, immediate discontinuation is recommended.[11]
Q6: My animals are showing signs of motor impairment (e.g., difficulty on the rotarod). How can I manage this?
A6: Motor impairment is a known dose-dependent side effect of this compound in rodents.[14][17]
-
Therapeutic Window: Preclinical studies indicate a narrow therapeutic window between the effective dose for seizure control and the dose causing motor impairment.[15][18]
-
Dose Adjustment: If motor impairment is interfering with other behavioral assessments or the animal's well-being, a reduction in the this compound dose may be necessary.
-
Study Design: When designing studies with behavioral endpoints, consider the potential for motor impairment and, if possible, conduct pilot studies to determine the optimal dose that minimizes this effect.
Q7: We are experiencing unexpected mortality in our chronic study. Could this be related to this compound?
A7: While this compound is generally well-tolerated at therapeutic doses, mortality has been observed in preclinical studies, particularly at higher doses or in neonatal animals.[15][19]
-
Dose and Age: Juvenile animals may be more susceptible to the toxic effects of this compound.[15] High doses in adult animals can also lead to adverse outcomes.
-
Gavage-Related Injury: Improper oral gavage technique can lead to esophageal rupture or administration into the trachea, which can be fatal. Ensure all personnel are properly trained.
-
Underlying Conditions: Consider if the mortality could be related to the underlying disease model in combination with the effects of the drug.
-
Necropsy: If unexpected mortality occurs, a necropsy should be performed to determine the cause of death.
Data Presentation
Table 1: Preclinical Efficacy of this compound in Rodent Seizure Models
| Seizure Model | Species | Efficacy Endpoint | Result |
| Maximal Electroshock (MES) | Mouse (ddY) | ED₅₀ | 1.6 mg/kg, p.o.[14][15][20] |
| Audiogenic Seizures | Mouse (DBA/2J) | ED₅₀ | 0.47 mg/kg, p.o.[14][15][20] |
| Pentylenetetrazole (PTZ) | Mouse (ICR) | ED₅₀ | 0.94 mg/kg, p.o.[14][15][20] |
| Amygdala Kindling | Rat (Sprague-Dawley) | Seizure Reduction | Effective at 5 and 10 mg/kg, p.o.[15][18] |
| TETS-induced Tonic Seizures | Mouse | ED₅₀ (Mortality) | 1.6 mg/kg, i.p.[17] |
Table 2: Pharmacokinetic Parameters of this compound in Different Species
| Species | Half-life (t½) | Oral Bioavailability |
| Rat | 1.67 hours[14] | 46.1%[14] |
| Dog | 5.34 hours[14] | 53.5%[14] |
| Monkey | 7.55 hours[14] | 74.5%[14] |
| Human | ~105 hours[13] | ~100% |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound via Oral Gavage
Materials:
-
This compound powder
-
Vehicle: 1% Tween 80 in sterile 0.9% saline
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Appropriately sized gavage needles (flexible or ball-tipped)
-
Syringes
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired dose and concentration, and the number and weight of the animals.
-
Triturate the this compound powder in a mortar and pestle to a fine consistency.
-
Prepare the vehicle solution by dissolving Tween 80 in sterile saline.
-
Create a paste: In a small beaker, add a small amount of the vehicle to the this compound powder and mix to form a smooth paste.
-
Suspend the drug: Place the beaker on a magnetic stirrer and slowly add the remaining vehicle while continuously stirring until a homogenous suspension is formed.
-
Administer immediately: Use a syringe with a gavage needle to draw up the correct volume of the suspension for each animal.
-
Gavage procedure:
-
Gently restrain the animal.
-
Measure the gavage needle against the animal to determine the correct insertion depth.
-
Carefully insert the needle into the esophagus and slowly administer the suspension.
-
Withdraw the needle and monitor the animal for any signs of distress.
-
Protocol 2: In-Diet Formulation of this compound
Materials:
-
This compound powder
-
Standard rodent chow (e.g., Bio-Serv, F7762)[4]
-
Appropriate mixing and pelleting equipment (often requires collaboration with a specialized service)
Procedure:
-
Determine the target dose in mg/kg/day.
-
Estimate the average daily food consumption of the animals to calculate the required concentration of this compound in the chow (mg of drug per gram of chow).
-
Formulation:
-
Thoroughly mix the this compound powder with the powdered chow to ensure a homogenous distribution.
-
Use a pellet mill to form pellets of a consistent size and weight.
-
-
Quality Control: Analyze a subset of the pellets to confirm the concentration and uniformity of this compound.[4]
-
Administration:
-
Provide the medicated chow to the animals as their sole food source.
-
Monitor food intake and body weight regularly to ensure adequate consumption and to adjust for any changes.
-
Mandatory Visualizations
Caption: this compound's mechanism of action as a non-competitive AMPA receptor antagonist.
Caption: Workflow for long-term this compound administration via oral gavage.
References
- 1. tga.gov.au [tga.gov.au]
- 2. researchgate.net [researchgate.net]
- 3. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 4. Formulation-of-perampanel-in-food-pellets-to-assess-oral-tolerability-and-anti-seizure-efficacy-in-a-variable-medication-adherence-paradigm-in-an-etiologically-relevant-model-of-epilepsy [aesnet.org]
- 5. benchchem.com [benchchem.com]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. graphviz.org [graphviz.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Psychiatric and behavioral adverse events in randomized clinical studies of the noncompetitive AMPA receptor antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. Frontiers | Psychiatric and Behavioural Side Effects Associated With this compound in Patients With Temporal Lobe Epilepsy. A Real-World Experience [frontiersin.org]
- 13. Psychiatric and Behavioural Side Effects Associated With this compound in Patients With Temporal Lobe Epilepsy. A Real-World Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound: a novel, orally active, noncompetitive AMPA-receptor antagonist that reduces seizure activity in rodent models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. This compound: Novel Mechanism for the Management of Epilepsy [practicalneurology.com]
- 17. This compound, a potent AMPA receptor antagonist, protects against tetramethylenedisulfotetramine-induced seizures and lethality in mice: comparison with diazepam - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Preclinical pharmacology of this compound, a selective non-competitive AMPA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mr.ucdavis.edu [mr.ucdavis.edu]
Addressing Perampanel's impact on neuronal viability in long-term cultures
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing Perampanel's impact on neuronal viability in long-term cultures. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of quantitative data to facilitate successful and accurate experimentation.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during long-term neuronal culture experiments involving this compound.
FAQs
Q1: We are observing unexpected neuronal death in our long-term cultures treated with this compound. What are the potential causes?
A1: Unexpected neuronal death when using this compound can stem from several factors, primarily related to concentration and experimental conditions. High concentrations of this compound (typically in the range of 50-100 µM) have been shown to decrease cell viability. This is likely because high concentrations can alter normal cellular functions and basal excitatory transmission. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific neuronal cell type and culture duration.
Q2: What is the known mechanism of this compound-induced cytotoxicity at high concentrations?
A2: While the exact mechanisms of high-concentration this compound cytotoxicity are not fully elucidated, it is thought to be related to the disruption of essential neuronal processes. As a non-competitive AMPA receptor antagonist, this compound at high doses may excessively suppress basal synaptic activity, which is critical for neuronal survival and maintenance in long-term cultures. This can lead to a reduction in essential trophic support and ultimately trigger apoptotic or necrotic cell death pathways.
Q3: Our this compound-treated neurons show altered morphology, such as reduced neurite outgrowth. Is this a known effect?
A3: Yes, long-term administration of this compound has been associated with changes in proteins related to neurite outgrowth and synaptic function. As an AMPA receptor antagonist, this compound can modulate synaptic plasticity, which is intricately linked to neuronal structure. Reduced AMPA receptor signaling can impact the expression of genes and proteins necessary for maintaining healthy neurites and synapses. If you observe significant morphological changes, consider lowering the this compound concentration or reducing the duration of exposure.
Q4: We are not seeing the expected neuroprotective effect of this compound in our injury model. What could be the issue?
A4: The neuroprotective effects of this compound are often dose-dependent and context-specific. Low concentrations are typically associated with neuroprotection, while high concentrations can be toxic[1]. Ensure you are using a concentration that has been validated for neuroprotection in a similar model. Additionally, the timing of this compound administration relative to the insult is critical. For optimal protection, this compound should ideally be administered before or concurrently with the injurious stimulus.
Troubleshooting Flowchart
For a visual guide to troubleshooting unexpected results, please refer to the experimental workflow diagram below.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on neuronal viability from published studies.
Table 1: Effect of this compound Concentration on Neuronal Viability
| Cell Line | Concentration (µM) | Duration | Assay | Effect on Viability | Reference |
| SH-SY5Y | 50-100 | 48 hours | MTT | Significant decrease | [1] |
| HT-22 | Low concentrations | 72 hours (post-insult) | MTT | Attenuated cell death |
Key Experimental Protocols
Below are detailed methodologies for common assays used to assess neuronal viability in the context of this compound treatment.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Plate reader (570 nm absorbance)
Procedure:
-
Plate neurons in a 96-well plate at a desired density and allow them to adhere and stabilize.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 24, 48, 72 hours).
-
Following treatment, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of the solubilization solution to each well.
-
Leave the plate at room temperature in the dark for at least 2 hours, shaking occasionally to ensure complete dissolution of the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Calcein AM and Propidium Iodide (PI) Staining for Live/Dead Cell Assessment
This method allows for the simultaneous visualization of live (green) and dead (red) cells.
Materials:
-
Calcein AM stock solution (e.g., 1 mM in DMSO)
-
Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Fluorescence microscope
Procedure:
-
Culture and treat neurons with this compound in a suitable culture vessel (e.g., 24-well plate or chamber slide).
-
Prepare a working staining solution by diluting Calcein AM to a final concentration of 1-2 µM and PI to 1-2 µg/mL in PBS or HBSS.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Gently wash the cells once with PBS.
-
Image the cells immediately using a fluorescence microscope with appropriate filters for green (Calcein) and red (PI) fluorescence. Live cells will fluoresce green, while dead cells will have red nuclei.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cell death by measuring the release of LDH from damaged cells into the culture medium.
Materials:
-
Commercially available LDH cytotoxicity assay kit (containing substrate, cofactor, and dye solutions)
-
96-well plates
-
Plate reader (absorbance at ~490 nm)
Procedure:
-
Plate and treat neurons with this compound as described for the MTT assay. Include control wells for background (medium only), low control (untreated cells), and high control (cells treated with a lysis buffer provided in the kit).
-
After the treatment period, carefully transfer a portion of the culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate for 10-30 minutes at room temperature, protected from light.
-
Add the stop solution provided in the kit to each well.
-
Measure the absorbance at the recommended wavelength (typically 490 nm) within 1 hour.
-
Calculate the percentage of cytotoxicity based on the absorbance values of the experimental and control wells.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate key signaling pathways affected by this compound and a general workflow for troubleshooting experiments.
Caption: Neuroprotective signaling pathways activated by low-concentration this compound.
Caption: Hypothesized pathway for this compound-induced cytotoxicity at high concentrations.
Caption: A logical workflow for troubleshooting unexpected neuronal death in this compound experiments.
References
Technical Support Center: Optimizing Electrophysiological Recordings in the Presence of Perampanel
Welcome to the technical support center for researchers utilizing Perampanel in electrophysiological studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that I should be aware of for my electrophysiology experiments?
A1: this compound is a selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] It binds to an allosteric site on the AMPA receptor, reducing the excitatory effects of glutamate (B1630785).[1] This is critical to remember as it will primarily affect fast excitatory neurotransmission in your preparations. Unlike competitive antagonists, its blocking action is not dependent on the concentration of the agonist (e.g., glutamate or AMPA).[3]
Q2: Does this compound affect other receptors or ion channels?
A2: While highly selective for AMPA receptors, some studies have shown that this compound can have off-target effects. For instance, it has been demonstrated to directly inhibit voltage-gated sodium currents (INa) and M-type potassium currents (IK(M)).[4] These effects may contribute to its overall impact on neuronal excitability and should be considered when interpreting your data, especially at higher concentrations. This compound has been shown to have minimal to no effect on N-methyl-D-aspartate (NMDA) receptor currents.[2][3][5]
Q3: What are the typical concentrations of this compound used in in vitro electrophysiology?
A3: The effective concentration of this compound can vary depending on the preparation and the specific research question. The half-maximal inhibitory concentration (IC50) for AMPA-induced currents in cultured rat cortical neurons is approximately 93 nM.[5][6] For kainate-evoked currents in cultured hippocampal neurons, the IC50 is around 0.56 µM.[3] In human brain slice studies, 1 µM this compound has been shown to significantly reduce ictal-like activity. It is always recommended to perform a dose-response curve in your specific experimental setup to determine the optimal concentration.
Q4: How does this compound affect electroencephalography (EEG) recordings?
A4: this compound has been shown to alter EEG activity. Studies in patients with epilepsy have reported an increase in theta power and a potential increase in cortical EEG fast activity (beta band).[7][8] It can also reduce epileptiform discharges.[9] In terms of functional connectivity, some studies have observed a reduction in alpha band connectivity.[10]
Troubleshooting Guides
Problem 1: Reduced or Abolished Synaptic Responses
Symptom: After applying this compound, your evoked excitatory postsynaptic currents (EPSCs) or field excitatory postsynaptic potentials (fEPSPs) are significantly smaller than expected or completely gone.
Possible Causes and Solutions:
-
Concentration too high: You may be using a concentration of this compound that is completely blocking all AMPA receptor-mediated transmission.
-
Solution: Perform a dose-response experiment starting with a lower concentration (e.g., in the low nanomolar range) and titrating up to find a concentration that gives you the desired level of inhibition.
-
-
Slow binding kinetics: this compound exhibits slow blocking and unblocking kinetics.[3]
-
Solution: Ensure you are pre-incubating your preparation with this compound for a sufficient amount of time before recording. A pre-application period of at least 5-10 minutes is recommended to allow the drug to reach equilibrium.
-
-
Complete block of spontaneous activity: In some preparations, blocking AMPA receptors can significantly reduce overall network activity, which might be necessary to drive the responses you are trying to evoke.
-
Solution: If you are studying network properties, consider using a lower concentration of this compound that dampens but does not completely abolish spontaneous activity.
-
Problem 2: Difficulty Inducing Long-Term Potentiation (LTP)
Symptom: You are unable to induce LTP with your standard stimulation protocol after applying this compound.
Possible Causes and Solutions:
-
AMPA receptor antagonism: LTP induction protocols often rely on the summation of EPSPs to depolarize the postsynaptic membrane and relieve the magnesium block of NMDA receptors. By antagonizing AMPA receptors, this compound will reduce this depolarization.
-
Solution 1: Adjust stimulation intensity: You may need to increase the intensity or duration of your stimulation protocol to achieve the necessary level of postsynaptic depolarization for NMDA receptor activation.
-
Solution 2: Use a modified induction protocol: Consider using a theta-burst stimulation (TBS) protocol, which can be more effective at inducing LTP under conditions of reduced synaptic transmission.
-
Solution 3: Pharmacological rescue: In some experimental designs, you could temporarily wash out the this compound during the LTP induction phase, although this may be challenging due to its slow unbinding kinetics.
-
Problem 3: Unexpected Changes in Neuronal Excitability
Symptom: You observe changes in intrinsic firing properties, such as altered action potential threshold or firing frequency, that cannot be solely attributed to AMPA receptor blockade.
Possible Causes and Solutions:
-
Off-target effects: As mentioned, this compound can inhibit voltage-gated sodium and M-type potassium channels.[4]
-
Solution:
-
Be aware of these potential off-target effects when analyzing your data.
-
Conduct control experiments to isolate the effects of this compound on intrinsic properties in the absence of synaptic transmission (e.g., by using a cocktail of synaptic blockers).
-
If possible, compare the effects of this compound with a more specific AMPA receptor antagonist that lacks these off-target effects.
-
-
Problem 4: Slow Washout and Reversibility
Symptom: The effects of this compound are not reversing even after a prolonged washout period.
Possible Causes and Solutions:
-
Slow unbinding kinetics: this compound has a slow unbinding rate (0.58 s-1), which means it will wash out of the tissue slowly.[3]
-
Solution:
-
Plan for extended washout periods in your experimental design (e.g., 30-60 minutes or longer).
-
For critical experiments requiring reversibility, consider using a competitive AMPA receptor antagonist with faster kinetics, if appropriate for your research question.
-
Acknowledge the slow reversibility in your data analysis and interpretation.
-
-
Data Presentation
Table 1: Inhibitory Concentrations (IC50) of this compound
| Agonist | Preparation | IC50 | Reference |
| AMPA (2 µM) | Cultured Rat Cortical Neurons | 93 nM | [5] |
| Kainate (3 µM) | Cultured Rat Hippocampal Neurons | 0.58 µM | [3] |
| Kainate (10 µM) | Cultured Rat Hippocampal Neurons | 0.51 µM | [3] |
| Kainate (100 µM) | Cultured Rat Hippocampal Neurons | 0.58 µM | [3] |
Table 2: Kinetic Properties of this compound
| Parameter | Value | Unit | Reference |
| Block Rate | 1.5 x 105 | M-1s-1 | [3] |
| Unblock Rate | 0.58 | s-1 | [3] |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of AMPA-Mediated Currents
-
Preparation: Prepare acute brain slices or cultured neurons as per your standard laboratory protocol.
-
Solutions: Use standard artificial cerebrospinal fluid (aCSF) for slicing and recording. The internal pipette solution should be appropriate for recording excitatory postsynaptic currents (e.g., a cesium-based solution to block potassium channels).
-
Recording:
-
Establish a whole-cell patch-clamp configuration on a neuron of interest.
-
Clamp the neuron at a holding potential of -70 mV.
-
Evoke synaptic responses using an extracellular stimulating electrode placed in a relevant afferent pathway.
-
-
This compound Application:
-
Record a stable baseline of evoked EPSCs for 5-10 minutes.
-
Bath-apply this compound at the desired concentration. Due to its slow kinetics, allow the drug to perfuse for at least 10-15 minutes to ensure it has reached equilibrium before recording the post-drug effects.
-
Continue to record evoked EPSCs to determine the extent of inhibition.
-
-
Washout: To attempt washout, perfuse the preparation with drug-free aCSF for an extended period (30-60 minutes or more), monitoring for any recovery of the synaptic response.
Mandatory Visualizations
Caption: this compound's mechanism of action on the AMPA receptor.
Caption: Troubleshooting workflow for reduced synaptic responses.
References
- 1. researchgate.net [researchgate.net]
- 2. BLOCKING-MECHANISM-OF-THE-AMPA-RECEPTOR-ANTAGONIST-PERAMPANEL [aesnet.org]
- 3. This compound Inhibition of AMPA Receptor Currents in Cultured Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Novel Direct Modulatory Effects of this compound, an Antagonist of AMPA Receptors, on Voltage-Gated Sodium and M-type Potassium Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: a novel, orally active, noncompetitive AMPA-receptor antagonist that reduces seizure activity in rodent models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical efficacy of this compound for partial-onset and primary generalized tonic–clonic seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of this compound on EEG spectral power and connectivity in patients with focal epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Increases Cortical EEG Fast Activity in Child and Adult Patients Affected by Epilepsy: A Quantitative EEG Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. archepilepsy.org [archepilepsy.org]
- 10. jepilia.org [jepilia.org]
Challenges in translating preclinical Perampanel findings to clinical applications
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Perampanel. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges in translating preclinical findings to clinical applications.
Frequently Asked Questions (FAQs)
General
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (trade name Fycompa®) is a first-in-class anti-seizure medication (ASM). Its primary mechanism of action is as a selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] By binding to an allosteric site on the AMPA receptor, this compound reduces the excitatory effects of the neurotransmitter glutamate (B1630785), which plays a critical role in the generation and spread of epileptic seizures.[2]
Translational Challenges
Q2: Why doesn't the efficacy of this compound in my animal model directly translate to human clinical trial outcomes?
A2: Several factors contribute to the discrepancies between preclinical and clinical efficacy:
-
Species-Specific Differences: Metabolic pathways and rates can differ significantly between rodents and humans. For instance, while this compound is primarily metabolized by CYP3A4 in humans, the specifics of this process can vary across species, affecting drug exposure and half-life.[3]
-
Model Limitations: Preclinical seizure models, such as the Maximal Electroshock (MES) and amygdala kindling models, are simplifications of human epilepsy.[4] They often represent acute seizures in otherwise healthy animals, which may not fully recapitulate the complex, chronic nature of human epilepsy with its diverse etiologies and comorbidities.
-
Dose-Response Relationships: The therapeutic window observed in animal models may not be directly proportional to that in humans. Preclinical studies with this compound have shown a narrow margin between the effective dose for seizure protection and the dose causing motor impairment.[3] However, this does not always predict poor tolerability in clinical settings where dosing is carefully titrated.[3]
Q3: We are observing significant motor impairment in our rodent models at doses required for seizure control. Is this expected, and how does it relate to clinical side effects?
A3: Yes, this is a known challenge in the preclinical evaluation of AMPA receptor antagonists like this compound.[3] The narrow therapeutic window in animal models, where the effective dose (ED50) is close to the toxic dose (TD50) causing motor impairment, is a common finding.[3] This is thought to be due to the widespread role of AMPA receptors in normal motor function.
In clinical trials, the most common dose-related adverse effects are dizziness, somnolence, and fatigue, which can be considered correlates of the motor impairment seen in animals.[5][6] However, slow dose titration in humans allows for better management of these side effects, leading to a more favorable tolerability profile than what might be predicted from the acute preclinical experiments.[6]
Q4: Are there any known biomarkers that can help bridge the gap between our preclinical findings and potential clinical response to this compound?
A4: While there are no universally established clinical biomarkers for this compound response, some areas of investigation show promise for improving translation:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: A relationship between this compound plasma concentration and seizure frequency reduction has been demonstrated in clinical trials.[3] Establishing a similar relationship in preclinical models and comparing the required plasma concentrations for efficacy can aid in dose selection for first-in-human studies.
-
Neurophysiological Measures: Changes in electroencephalogram (EEG) patterns are a core component of both preclinical and clinical epilepsy research.[7] Investigating specific EEG signatures that correlate with this compound's target engagement and anti-seizure effect in animal models could provide a translatable biomarker.
-
Molecular Imaging: Positron Emission Tomography (PET) using radiotracers that bind to AMPA receptors is an emerging area of research that could allow for in vivo quantification of receptor density and occupancy in both preclinical models and human subjects, potentially providing a direct measure of target engagement.[8][9]
Troubleshooting Guides
Preclinical Efficacy Studies
Issue: Inconsistent or lower-than-expected efficacy in the Maximal Electroshock (MES) seizure model.
| Potential Cause | Troubleshooting Steps |
| Incorrect Drug Administration/Timing | Ensure this compound is administered at the appropriate time to reach peak plasma concentration at the time of the electroshock. For intraperitoneal (i.p.) administration in mice, maximal protection is often observed 10-15 minutes post-injection. |
| Stimulus Parameters | Verify the stimulus parameters (current, duration, frequency). Supramaximal stimulation is necessary to induce a tonic hindlimb extension in all control animals. Common parameters for mice are 50 mA at 60 Hz for 0.2 seconds via corneal electrodes.[10] |
| Animal Strain and Handling | Use a consistent and appropriate rodent strain. Ensure proper handling and electrode placement to minimize stress and ensure good electrical contact. The use of a topical anesthetic on the cornea is recommended. |
| Vehicle Effects | Ensure the vehicle used to dissolve this compound does not have any intrinsic anticonvulsant or proconvulsant effects. |
Issue: High variability in seizure scores and afterdischarge duration in the amygdala kindling model.
| Potential Cause | Troubleshooting Steps |
| Electrode Placement | Inaccurate electrode placement in the basolateral amygdala is a major source of variability. Use precise stereotaxic coordinates and confirm placement histologically post-mortem.[11] |
| Stimulation Threshold Determination | The afterdischarge threshold (ADT) can vary between animals. Determine the individual ADT for each animal and use a consistent stimulus intensity relative to the ADT for all subsequent stimulations.[5] |
| Kindling Progression | Ensure all animals are fully kindled (e.g., exhibit consistent Stage 5 seizures on the Racine scale) before initiating drug studies.[11] |
| Animal's State | The animal's state of alertness can influence seizure threshold. Conduct stimulations at the same time of day and in a consistent environment to minimize variability. |
Preclinical Safety/Tolerability Studies
Issue: Difficulty in assessing motor impairment using the rotarod test due to confounding factors.
| Potential Cause | Troubleshooting Steps |
| Sedative Effects of this compound | This compound can have sedative effects that may be difficult to distinguish from pure motor incoordination. Observe the animals for signs of sedation (e.g., lethargy, reduced exploratory behavior) in addition to their performance on the rotarod. |
| Learning Effects | Rodents can improve their performance on the rotarod with repeated testing. Ensure all animals have a stable baseline performance before drug administration. A pre-training period of several days is recommended. |
| Protocol Variability | Use a standardized rotarod protocol with a consistent acceleration profile (e.g., 4 to 40 rpm over 300 seconds).[12] The inter-trial interval should also be kept constant. |
| Environmental Stressors | Noise, bright lights, and excessive handling can stress the animals and affect their performance. Conduct the test in a quiet, low-stress environment. |
Data Presentation
Table 1: Preclinical Efficacy of this compound in Rodent Seizure Models
| Seizure Model | Species | Efficacy Endpoint | Result |
| Maximal Electroshock (MES) | Mouse | ED50 | 1.6 mg/kg, p.o.[13] |
| Audiogenic Seizures (DBA/2) | Mouse | ED50 | 0.47 mg/kg, p.o.[13] |
| Pentylenetetrazol (PTZ) | Mouse | ED50 | 0.94 mg/kg, p.o.[13] |
| 6 Hz (32 mA) | Mouse | ED50 | 1.7 mg/kg, p.o.[3] |
| Amygdala Kindling | Rat | Seizure Severity/Duration | Reduction at 5 and 10 mg/kg, p.o.[3] |
Table 2: Clinical Efficacy of Adjunctive this compound in Humans
| Seizure Type | Study Population | Efficacy Endpoint | Result |
| Partial-Onset Seizures | Patients ≥12 years | Median % Seizure Reduction | 4 mg/day: -23.3%; 8 mg/day: -26.3% to -30.8%; 12 mg/day: -17.6% to -34.5% vs. Placebo (-9.7% to -21.0%)[6][14] |
| Partial-Onset Seizures | Patients ≥12 years | 50% Responder Rate | 4 mg/day: 28.5-29%; 8 mg/day: 33.3-37.6%; 12 mg/day: 33.9-36.1% vs. Placebo (14.7-39.5%)[1][4][6] |
| Primary Generalized Tonic-Clonic (PGTC) | Patients ≥12 years | Median % Seizure Reduction | -76.5% vs. Placebo (-38.4%)[8][14] |
| Primary Generalized Tonic-Clonic (PGTC) | Patients ≥12 years | 50% Responder Rate | 64.2% vs. Placebo (39.5%)[8][14] |
Table 3: Comparison of Key Adverse Effects in Preclinical and Clinical Studies
| Adverse Effect | Preclinical Finding (Rodents) | Clinical Finding (Humans) |
| Motor Impairment/Ataxia | TD50 (Rotarod): 1.8 mg/kg (mouse, p.o.), 9.14 mg/kg (rat, p.o.)[3][13] | Dizziness: 32.1% (this compound) vs. Placebo (not specified) in PGTC trials.[5] In partial-onset seizure trials, 35% (8 mg/day) and 47% (12 mg/day) vs. 10% (placebo).[7] |
| Sedation | CNS depressant effects observed at >0.3 mg/kg (rat, p.o.).[13] | Somnolence: 11% incidence in a meta-analysis.[15] Fatigue: 14.8% (this compound) vs. Placebo (not specified) in PGTC trials.[5] |
| Behavioral Changes | Not a primary endpoint in most standard preclinical efficacy models. | Irritability: 11% (this compound) vs. Placebo (not specified) in PGTC trials.[6] Aggression: Dose-related increase, reported in 12% (8 mg/day) and 20% (12 mg/day) vs. 6% (placebo) in partial-onset seizure trials. |
Experimental Protocols
Maximal Electroshock (MES) Seizure Test
-
Objective: To assess the ability of a compound to prevent the spread of seizures.
-
Animal Model: Male ICR mice (or other suitable strain).
-
Procedure:
-
Administer this compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).
-
At the time of predicted peak effect, apply a drop of topical anesthetic (e.g., 0.5% tetracaine) to the corneas.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) through corneal electrodes.
-
Observe the animal for the presence or absence of a tonic hindlimb extension.
-
-
Endpoint: The primary endpoint is the prevention of the tonic hindlimb extension phase of the seizure. The ED50 (the dose that protects 50% of the animals) is then calculated.
Amygdala Kindling Model
-
Objective: To model temporal lobe epilepsy and evaluate the anti-epileptogenic or anti-seizure potential of a compound.
-
Animal Model: Adult male Wistar or Sprague-Dawley rats.
-
Procedure:
-
Surgery: Surgically implant a bipolar electrode into the basolateral amygdala using stereotaxic coordinates.
-
Recovery: Allow the animal to recover for at least one week.
-
Kindling: Deliver a sub-threshold electrical stimulus (e.g., 1-second train of 60 Hz pulses) once or twice daily.
-
Seizure Scoring: Score the behavioral seizure severity using Racine's scale and record the afterdischarge duration via EEG.
-
Fully Kindled State: "Kindling" is achieved when the animal consistently exhibits generalized seizures (Stage 4 or 5) in response to the stimulus.
-
Drug Testing: In fully kindled animals, administer this compound or vehicle prior to stimulation to assess its effect on seizure severity and duration.
-
-
Endpoints: Seizure severity score (Racine's scale), afterdischarge duration, and duration of the motor seizure.
Rotarod Test for Motor Impairment
-
Objective: To assess the effect of a compound on motor coordination and balance.
-
Animal Model: Mice or rats.
-
Procedure:
-
Training: Train the animals on the rotarod for several days until they achieve a stable baseline performance.
-
Drug Administration: Administer this compound or vehicle.
-
Testing: At the time of predicted peak effect, place the animal on the rotating rod, which is set to accelerate (e.g., from 4 to 40 rpm over 300 seconds).
-
Measurement: Record the latency to fall from the rod.
-
-
Endpoint: A significant decrease in the latency to fall compared to vehicle-treated animals indicates motor impairment. The TD50 (the dose at which 50% of animals exhibit motor impairment) can be calculated.[3]
Visualizations
Caption: this compound's mechanism of action on the AMPA receptor signaling pathway.
Caption: Workflow for translating preclinical this compound findings to clinical applications.
Caption: Logical troubleshooting flow for common preclinical experimental issues.
References
- 1. dovepress.com [dovepress.com]
- 2. AMPA Receptors as a Molecular Target in Epilepsy Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphorylation of AMPA-Type Glutamate Receptors: The Trigger of Epileptogenesis? | Journal of Neuroscience [jneurosci.org]
- 4. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. electrical amygdala kindling model in the rat: comparative study using two different stimulation protocols [aesnet.org]
- 6. This compound (Fycompa): A Review of Clinical Efficacy and Safety in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Dynamics of AMPA receptors regulate epileptogenesis in patients with epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Translational medicine of the glutamate AMPA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Kindling Models of Epileptogenesis for Developing Disease-Modifying Drugs for Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Translational medicine of the glutamate AMPA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Therapeutic Index of Perampanel in Experimental Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Perampanel in experimental settings. The focus is on strategies to improve the therapeutic index by maximizing efficacy while minimizing adverse effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a first-in-class, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] Glutamate (B1630785) is the primary excitatory neurotransmitter in the central nervous system, and its action at AMPA receptors is crucial for fast excitatory neurotransmission.[3] this compound binds to an allosteric site on the AMPA receptor, distinct from the glutamate binding site, which prevents the receptor's activation and reduces the influx of calcium ions into the neuron. This inhibitory action helps to decrease neuronal hyperexcitability, which is a hallmark of epileptic seizures.[3]
Q2: Why is improving the therapeutic index of this compound a key consideration in experimental models?
Preclinical studies in rodent models have shown that this compound has a narrow therapeutic index.[1][4][5] The doses that provide effective seizure protection are often close to those that cause motor impairment and other central nervous system (CNS) side effects.[1][4][5] For instance, in mice, the protective index (the ratio of the toxic dose for 50% of the population, TD50, to the effective dose for 50% of the population, ED50) ranges from 1.1 to 3.8 depending on the seizure model.[1][4] This narrow window can make it challenging to achieve robust efficacy without confounding adverse effects in experimental animals, highlighting the need for strategies to widen this margin.
Q3: What are the common adverse effects observed with this compound in animal models?
The most commonly reported dose-dependent adverse effect of this compound in rodent models is motor impairment, often assessed using the rotarod test.[1][4][6] Other observed CNS-related side effects can include decreased activity and abnormal gait.[5] These effects are considered an extension of its mechanism of action, as AMPA receptors are widely distributed in the brain and involved in normal motor function.
Q4: Can combination therapy improve the therapeutic index of this compound?
Yes, preclinical evidence strongly suggests that combination therapy can enhance the therapeutic index of this compound. Studies have shown synergistic effects when this compound is co-administered with other anti-seizure medications (ASMs). For example, combining this compound with levetiracetam, carbamazepine, lamotrigine, or sodium valproate has demonstrated synergistic improvements in seizure control in a rat amygdala kindling model at doses that were minimally effective when used alone.[7] Combination with benzodiazepines like diazepam has also been shown to be highly effective in terminating status epilepticus in rats.
Q5: Are there novel drug delivery systems being explored to improve this compound's therapeutic index?
Yes, novel drug delivery systems are an active area of research to improve the therapeutic profile of CNS drugs like this compound. One approach is the use of nanoparticles to enhance brain targeting and control drug release. For instance, this compound-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles have been shown to effectively reduce brain damage in a neonatal rat stroke model.[8] Another promising route is intranasal delivery using a self-microemulsifying drug delivery system (SMEDDS), which has been shown to improve brain targeting and enhance the anticonvulsant and anxiolytic effects of this compound in mice.[9] Such systems have the potential to increase the drug concentration at the target site in the brain while minimizing systemic exposure and associated side effects.[10][11][12][13]
Troubleshooting Guides
Issue 1: High Incidence of Motor Impairment at Efficacious Doses
Problem: You are observing significant motor impairment (e.g., poor performance on the rotarod test) in your rodent models at this compound doses required to achieve the desired anti-seizure effect.
Troubleshooting Steps:
-
Dose Optimization:
-
Action: Conduct a detailed dose-response study to precisely determine the ED50 for efficacy in your specific seizure model and the TD50 for motor impairment.
-
Rationale: The therapeutic index can vary between different seizure models.[1][4] A thorough understanding of the dose-response relationship in your model is crucial for selecting an optimal dose.
-
-
Combination Therapy:
-
Action: Consider co-administering this compound with a sub-therapeutic dose of another ASM. Preclinical studies have shown synergistic effects with levetiracetam, carbamazepine, lamotrigine, and sodium valproate.[7]
-
Rationale: Synergy can allow for a reduction in the dose of this compound needed for efficacy, thereby lowering the likelihood of dose-dependent side effects.
-
-
Alternative Administration Route:
-
Action: Explore alternative administration routes that may improve brain targeting. Intranasal delivery of a this compound SMEDDS formulation has shown promise in preclinical models.[9]
-
Rationale: Direct nose-to-brain delivery can potentially increase the concentration of this compound in the CNS while reducing systemic exposure, which may mitigate peripheral side effects.
-
Issue 2: Lack of Efficacy at Non-Toxic Doses
Problem: You are not observing a significant anti-seizure effect at this compound doses that do not cause motor impairment.
Troubleshooting Steps:
-
Verify Drug Formulation and Administration:
-
Action: Ensure that your this compound formulation is properly prepared and that the administration technique (e.g., oral gavage, intraperitoneal injection) is consistent and accurate.
-
Rationale: Improper formulation or administration can lead to variability in drug absorption and bioavailability, affecting efficacy.
-
-
Consider the Seizure Model:
-
Action: Be aware that this compound's efficacy can vary depending on the seizure model. For example, it has been shown to be less effective in genetic absence epilepsy models (GAERS).[6]
-
Rationale: The underlying pathophysiology of the seizure model will influence the effectiveness of a drug with a specific mechanism of action.
-
-
Implement a Combination Therapy Strategy:
-
Action: As mentioned previously, combine this compound with another ASM. This can potentiate the anti-seizure effects without needing to escalate the this compound dose into the toxic range.
-
Rationale: A synergistic mechanism of action can lead to greater efficacy than either drug alone.
-
Data Presentation
Table 1: Therapeutic Index of this compound in Mouse Seizure Models
| Seizure Model | Efficacy (ED50, mg/kg, p.o.) | Toxicity (TD50, mg/kg, p.o.) (Rotarod Test) | Protective Index (TD50/ED50) |
| Audiogenic Seizures | 0.47[1][4] | 1.8[1][4] | 3.8[1][4] |
| Pentylenetetrazole (PTZ)-induced | 0.94[1][4] | 1.8[1][4] | 1.9[1][4] |
| Maximal Electroshock (MES)-induced | 1.6[1][4] | 1.8[1][4] | 1.1[1][4] |
Table 2: Preclinical Efficacy of this compound in Combination Therapy (Rat Amygdala Kindling Model) [7]
| Treatment | Seizure Severity Reduction | Seizure Duration Reduction |
| This compound (0.75 mg/kg) | Modest | Modest |
| Levetiracetam (50 mg/kg) | Modest | Modest |
| This compound + Levetiracetam | Synergistic Improvement | Synergistic Improvement |
| Carbamazepine (20 mg/kg) | Modest | Modest |
| This compound + Carbamazepine | Synergistic Improvement | Synergistic Improvement |
| Lamotrigine (20 mg/kg) | Modest | Modest |
| This compound + Lamotrigine | Synergistic Improvement | Synergistic Improvement |
| Sodium Valproate (200 mg/kg) | Modest | Modest |
| This compound + Sodium Valproate | Synergistic Improvement | Synergistic Improvement |
Experimental Protocols
Protocol 1: Evaluation of this compound in a Mouse Maximal Electroshock (MES) Seizure Model
-
Animals: Male ICR mice (20-25 g).
-
Drug Preparation: Prepare a suspension of this compound in a vehicle of 1% Tween 80 in sterile saline.
-
Administration: Administer this compound or vehicle orally (p.o.) via gavage at a volume of 10 ml/kg body weight.
-
Seizure Induction: 60 minutes post-administration, induce seizures by applying an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.
-
Endpoint: Observe the mice for the presence or absence of a tonic hindlimb extension. Protection is defined as the absence of this sign.
-
Data Analysis: Calculate the ED50 using a probit analysis of the dose-response data.
Protocol 2: Assessment of Motor Impairment using the Rotarod Test
-
Animals: Male ICR mice (20-25 g).
-
Apparatus: An accelerating rotarod apparatus.
-
Training: Train the mice on the rotarod for a set period (e.g., 5 minutes) at a constant speed on the day before the experiment.
-
Drug Administration: Administer this compound or vehicle as described in Protocol 1.
-
Testing: At the time of peak drug effect (e.g., 60 minutes post-administration), place the mice on the accelerating rotarod (e.g., accelerating from 4 to 40 rpm over 5 minutes).
-
Endpoint: Record the latency to fall from the rod.
-
Data Analysis: Calculate the TD50, the dose at which 50% of the animals show a significant decrease in performance compared to the vehicle-treated group.
Mandatory Visualizations
Caption: this compound's mechanism of action at the synapse.
Caption: Experimental workflow for combination therapy.
Caption: Strategies to improve the therapeutic index.
References
- 1. This compound: a novel, orally active, noncompetitive AMPA-receptor antagonist that reduces seizure activity in rodent models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The AMPA receptor antagonist this compound in the adjunctive treatment of partial-onset seizures: clinical trial evidence and experience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical pharmacology of this compound, a selective non-competitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Preclinical pharmacology of this compound, a selective non-competitive AMPA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neurology.org [neurology.org]
- 8. This compound Reduces Brain Damage via Induction of M2 Microglia in a Neonatal Rat Stroke Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nose-to-brain delivery of this compound formulated in a self-microemulsifying drug delivery system improves anticonvulsant and anxiolytic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nanogels as potential drug nanocarriers for CNS drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in potential drug nanocarriers for CNS disorders: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Nanoparticles for drug delivery to the brain - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Efficacy Analysis of Perampanel and Other AMPA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Perampanel to other AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor antagonists, supported by available preclinical and clinical data. The information is intended to assist researchers and professionals in drug development in understanding the comparative landscape of these compounds.
Introduction to AMPA Receptor Antagonism in Epilepsy
Glutamate (B1630785) is the primary excitatory neurotransmitter in the central nervous system, and its action is mediated by several receptors, including the AMPA receptors.[1] Overactivation of AMPA receptors is implicated in the pathophysiology of epilepsy, making them a key target for antiepileptic drugs (AEDs).[2] AMPA receptor antagonists can be broadly categorized as competitive or non-competitive, based on their mechanism of action at the receptor.[3] This guide focuses on a comparative analysis of this compound, a non-competitive antagonist, against other notable AMPA receptor antagonists, including the competitive antagonist selurampanel (B610776) and the non-competitive antagonist talampanel (B1681217).
Mechanism of Action: Competitive vs. Non-Competitive Antagonism
Competitive AMPA receptor antagonists, such as selurampanel, bind to the same site on the receptor as the endogenous ligand glutamate, directly competing with it to prevent receptor activation.[3] In contrast, non-competitive antagonists, like this compound and talampanel, bind to an allosteric site on the receptor, inducing a conformational change that prevents the ion channel from opening, even when glutamate is bound.[1][3] This difference in mechanism can influence the efficacy and side-effect profiles of these drugs.
Preclinical Efficacy and Potency
The binding affinity and potency of AMPA receptor antagonists are key determinants of their pharmacological activity. The following table summarizes available preclinical data for this compound, selurampanel, and talampanel.
| Compound | Mechanism of Action | Binding Affinity (Value) | Potency (IC50) | Reference |
| This compound | Non-competitive | Kd: 59.8 nM ([3H]this compound binding in rat forebrain membranes) | 93 nM (AMPA-induced Ca2+ influx in rat cortical neurons) | [4] |
| Selurampanel | Competitive | Not explicitly reported as Ki | 190 nM (for AMPA receptor) | [5] |
| Talampanel | Non-competitive | Not explicitly reported as Ki | More potent than GYKI 52466 (a reference non-competitive antagonist) | [6] |
Note: Direct comparison of binding affinities is challenging due to the different parameters reported (Kd vs. IC50). Kd (dissociation constant) is a direct measure of binding affinity, while IC50 (half maximal inhibitory concentration) is a measure of functional potency that can be influenced by experimental conditions.
Clinical Efficacy in Partial-Onset Seizures
Clinical trials provide the most relevant data for comparing the efficacy of these compounds in a therapeutic setting. The following tables summarize the results from key clinical trials in patients with refractory partial-onset seizures.
This compound: Phase III Clinical Trial Data (Adjunctive Therapy)
This compound has undergone extensive evaluation in three pivotal Phase III, randomized, double-blind, placebo-controlled trials (Studies 304, 305, and 306).[7]
| Study | Treatment Group (daily dose) | N | Median % Reduction in Seizure Frequency | ≥50% Responder Rate | Reference |
| Study 304 (NCT00699972) | Placebo | 129 | -10.7% | 17.9% | [8] |
| This compound 8 mg | 130 | -26.3% | 37.6% | [8] | |
| This compound 12 mg | 128 | -34.5% | 36.1% | [8] | |
| Study 305 (NCT00699582) | Placebo | 136 | -9.7% | 14.7% | [9] |
| This compound 8 mg | 129 | -30.5% | 33.3% | [9] | |
| This compound 12 mg | 121 | -17.6% | 33.9% | [9] | |
| Study 306 (NCT00700310) | Placebo | 174 | -10.7% | 17.9% | [10] |
| This compound 2 mg | 175 | -13.6% | 20.6% | [10] | |
| This compound 4 mg | 181 | -23.3% | 28.5% | [10] | |
| This compound 8 mg | 176 | -30.8% | 34.9% | [10] |
Selurampanel (BGG492): Phase II Clinical Trial Data (Adjunctive Therapy)
Selurampanel was evaluated in a Phase II, randomized, double-blind, placebo-controlled, dose-titration study in patients with partial-onset seizures.[11]
| Treatment Group (daily dose) | N | Median % Reduction in Total Partial Seizure Frequency (vs. Placebo) | ≥50% Responder Rate | Reference |
| Placebo | 25 | - | 28.0% | [11] |
| Selurampanel 100 mg t.i.d. | 24 | Not statistically significant | 37.5% | [11] |
| Selurampanel 150 mg t.i.d. | 44 | 37.32% | 50.0% | [11] |
Talampanel: Phase II Clinical Trial Data (Adjunctive Therapy)
Talampanel was assessed in a double-blind, placebo-controlled, crossover study in patients with refractory partial seizures.[12]
| Treatment | N | Median Seizure Reduction | Patients with Fewer Seizures than on Placebo | Reference |
| Talampanel | 49 | 21% | 80% | [12] |
Experimental Protocols
Preclinical: Radioligand Binding Assay (General Protocol)
The binding affinity of a compound to its target receptor is often determined using a radioligand binding assay. While specific protocols for each compound are proprietary, a general methodology is as follows:
References
- 1. Open‐label study to investigate the safety and efficacy of adjunctive this compound in pediatric patients (4 to <12 years) with inadequately controlled focal seizures or generalized tonic‐clonic seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. novctrd.com [novctrd.com]
- 3. Phase II Trial of Talampanel, a Glutamate Receptor Inhibitor, for Adults with Recurrent Malignant Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rndsystems.com [rndsystems.com]
- 7. BGG492 (selurampanel), an AMPA/kainate receptor antagonist drug for epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical pharmacology of this compound, a selective non-competitive AMPA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The AMPA receptor antagonist this compound in the adjunctive treatment of partial-onset seizures: clinical trial evidence and experience - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. BGG492 as an adjunctive treatment in patients with partial-onset seizures: A 12-week, randomized, double-blind, placebo-controlled, phase II dose-titration study with an open-label extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A crossover, add-on trial of talampanel in patients with refractory partial seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the selectivity of Perampanel for AMPA receptors versus NMDA or Kainate receptors
For Researchers, Scientists, and Drug Development Professionals
Perampanel, marketed as Fycompa®, is a first-in-class antiepileptic drug celebrated for its novel mechanism of action as a selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] This guide provides an objective comparison of this compound's selectivity for AMPA receptors over other ionotropic glutamate (B1630785) receptors, namely N-methyl-D-aspartate (NMDA) and Kainate receptors, supported by experimental data and detailed methodologies.
Quantitative Comparison of Receptor Inhibition
The selectivity of this compound is quantitatively demonstrated by its differential inhibitory concentrations (IC50) and binding affinities (Ki) for AMPA, NMDA, and Kainate receptors. The following table summarizes key findings from various preclinical studies.
| Receptor Subtype | Assay Type | Agonist | Test System | This compound Concentration/IC50 | Effect | Reference |
| AMPA | Calcium Influx | AMPA | Cultured Rat Cortical Neurons | 93 nM | Inhibition of AMPA-induced Ca2+ influx.[4] | Hanada T, et al., Epilepsia 2011 |
| AMPA | Whole-cell Voltage Clamp | Kainate | Cultured Rat Hippocampal Neurons | 692 ± 94 nM | Concentration-dependent inhibition of inward AMPA receptor currents.[4] | Ceolin et al., 2012 |
| AMPA | Whole-cell Voltage Clamp | Kainate (non-desensitizing) | Cultured Rat Hippocampal Neurons | 0.56 µM | Block of non-desensitizing kainate-evoked currents.[5] | Rogawski et al., 2014 |
| AMPA | Field EPSP Recording | Schaffer Collateral Stimulation | Rat Hippocampal Slices | 0.23 µM | Inhibition of the AMPA receptor component of the field response.[5] | Rogawski et al., 2014 |
| NMDA | Whole-cell Voltage Clamp | NMDA | Cultured Rat Hippocampal Neurons | 30 µM | No effect on NMDA-evoked responses.[4] | Ceolin et al., 2012 |
| NMDA | Calcium Influx | NMDA | Cultured Rat Cortical Neurons | Not specified | Little or no inhibition of NMDA-induced Ca2+ responses.[6] | Hanada T, et al., Epilepsia 2011 |
| Kainate | Field EPSP Recording | Schaffer Collateral Stimulation | Rat Hippocampal Slices | 10 µM | Did not affect the kainate receptor-mediated component of EPSPs.[6] | Rogawski et al., 2013 |
| Kainate (GluK1/GluK5, GluK2/GluK5) | Not specified | Not specified | Recombinant and Neuronal KARs | IC50 values comparable to AMPA receptors | Inhibition of heteromeric Kainate receptors.[7][8] | G. M. Martin et al., 2022 |
| Kainate (homomeric GluK1 or GluK2) | Not specified | Not specified | Recombinant KARs | Much less potent than on heteromeric receptors | Low potency of inhibition.[7][8] | G. M. Martin et al., 2022 |
Experimental Protocols
The validation of this compound's selectivity relies on established neuropharmacological techniques. Below are summaries of the key experimental methodologies cited in the literature.
Whole-Cell Voltage-Clamp Recordings in Cultured Neurons
This technique is employed to directly measure the ion flow through receptor channels in response to agonist application and the modulatory effect of this compound.
-
Cell Culture : Hippocampal neurons are typically obtained from embryonic rats (E19) and cultured for 10-25 days.[4]
-
Recording Setup : A glass micropipette forms a high-resistance seal with the cell membrane of a single neuron. The membrane is then ruptured to allow electrical access to the cell's interior. The voltage across the cell membrane is clamped at a specific value (e.g., -60 mV).
-
Agonist and Antagonist Application : A fast perfusion system is used to apply agonists (e.g., AMPA, NMDA, Kainate) to the neuron, evoking an inward current.[4] this compound is then co-applied with the agonist to measure its inhibitory effect on the current.
-
Data Analysis : The amplitude of the evoked currents in the presence and absence of this compound is measured and compared. The concentration of this compound that causes a 50% reduction in the current amplitude (IC50) is calculated to determine its potency.
Calcium Influx Assays in Cultured Neurons
This method assesses the functional consequence of receptor activation—an increase in intracellular calcium—and its inhibition by this compound.
-
Cell Culture : Cortical neurons are isolated from rat embryos and cultured.
-
Calcium Imaging : Neurons are loaded with a calcium-sensitive fluorescent dye.
-
Stimulation : The cells are stimulated with an AMPA receptor agonist, leading to an increase in intracellular calcium, which is detected as an increase in fluorescence.
-
Inhibition Measurement : this compound is added at various concentrations prior to agonist stimulation, and the reduction in the calcium response is quantified to determine the IC50 value.[4]
Visualizing Glutamate Receptor Signaling and Experimental Workflow
To further elucidate the mechanism and validation of this compound's selectivity, the following diagrams are provided.
References
- 1. fycompa.com [fycompa.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. BLOCKING-MECHANISM-OF-THE-AMPA-RECEPTOR-ANTAGONIST-PERAMPANEL [aesnet.org]
- 5. This compound Inhibition of AMPA Receptor Currents in Cultured Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical pharmacology of this compound, a selective non-competitive AMPA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Antiseizure Drug this compound Is a Subunit-Selective Negative Allosteric Modulator of Kainate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Antiseizure Drug this compound Is a Subunit-Selective Negative Allosteric Modulator of Kainate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Perampanel and Topiramate in the Spotlight: A Comparative Analysis of Seizure Reduction in Epilepsy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiepileptic drugs (AEDs), both perampanel and topiramate (B1683207) stand as significant therapeutic options for the management of epilepsy, particularly for partial-onset seizures. While head-to-head clinical trial data remains limited, this guide provides a comprehensive comparison of their efficacy in seizure reduction, drawing upon data from pivotal placebo-controlled studies. This analysis is intended to offer an objective overview for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visualizations of their distinct mechanisms of action.
Quantitative Comparison of Efficacy
The following tables summarize the efficacy data for this compound and topiramate in adjunctive therapy for treatment-resistant partial-onset seizures, based on results from key clinical trials. It is important to note that these data are from separate placebo-controlled trials and not from direct comparative studies.
Table 1: this compound Adjunctive Therapy for Partial-Onset Seizures
| Study/Analysis | Treatment Group (daily dose) | Median Percent Seizure Reduction from Baseline | Responder Rate (≥50% reduction) | Placebo Responder Rate |
| Pooled Phase III Trials | This compound 8 mg | -30.5% | 33.3% | 14.7% |
| (Study 304, 305, 306) | This compound 12 mg | -17.6% to -34.5% | 33.9% to 36.1% | 14.7% to 26.4% |
| Study 304[1] | This compound 8 mg | -26.3% | 37.6% | 26.4% |
| This compound 12 mg | -34.5% | 36.1% | 26.4% |
Table 2: Topiramate Adjunctive Therapy for Partial-Onset Seizures
| Study | Treatment Group (daily dose) | Median Percent Seizure Reduction from Baseline | Responder Rate (≥50% reduction) | Placebo Responder Rate |
| Privitera et al., 1996[2] | Topiramate 200 mg | -30% | 27% | 18% |
| Topiramate 400 mg | -48% | 47% | 18% | |
| Topiramate 600 mg | -45% | 46% | 18% | |
| Faught et al., 1996 | Topiramate 400 mg | Not Reported | 41% | Not Reported |
| Elterman et al., 2000[3] (Pediatric) | Topiramate ~6 mg/kg | -33.1% | 39% | 20% |
| Tassinari et al., 2000[4] | Topiramate 600 mg | -46% | 47% | 10% |
Mechanisms of Action: Distinct Pathways to Seizure Control
This compound and topiramate achieve their anticonvulsant effects through different molecular mechanisms, targeting distinct aspects of neuronal excitability.
This compound is a selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor on postsynaptic neurons. By binding to the AMPA receptor, this compound prevents the binding of the excitatory neurotransmitter glutamate (B1630785), thereby reducing the influx of sodium and calcium ions and decreasing excitatory neurotransmission.
Mechanism of action of this compound.
Topiramate, in contrast, has a multi-modal mechanism of action. It blocks voltage-dependent sodium channels, enhances the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at GABA-A receptors, antagonizes glutamate at AMPA and kainate receptors, and weakly inhibits carbonic anhydrase. This broad range of actions contributes to its efficacy across different seizure types.
Multi-modal mechanism of action of Topiramate.
Experimental Protocols: A Look into Pivotal Adjunctive Therapy Trials
The efficacy data presented in this guide are derived from randomized, double-blind, placebo-controlled, parallel-group multicenter trials, which represent the gold standard for evaluating new antiepileptic drugs. The general workflow for these pivotal adjunctive therapy trials is outlined below.
Typical workflow of a pivotal adjunctive therapy clinical trial.
Key Methodological Components:
-
Patient Population: The studies typically enroll patients (adults and adolescents) with a diagnosis of epilepsy with partial-onset seizures, with or without secondary generalization, who are refractory to one to three concomitant AEDs. A baseline period (e.g., 8 weeks) is used to establish a stable seizure frequency.
-
Study Design: A double-blind, placebo-controlled, randomized, parallel-group design is employed. Patients are randomly assigned to receive either the investigational drug (this compound or topiramate) or a placebo, in addition to their ongoing AED regimen.
-
Dosing and Titration: The investigational drug is initiated at a low dose and gradually titrated upwards over a period of several weeks (e.g., 6 weeks) to the target maintenance dose. This titration schedule is designed to improve tolerability.
-
Maintenance Phase: Following titration, patients enter a maintenance phase (e.g., 12 to 19 weeks) where they continue to receive the stable target dose of the investigational drug or placebo.
-
Efficacy Endpoints: The primary efficacy endpoint is typically the median percent change in seizure frequency per 28 days from baseline. A key secondary endpoint is the responder rate, defined as the percentage of patients who experience a 50% or greater reduction in seizure frequency.
-
Safety and Tolerability: Adverse events are systematically recorded throughout the trial to assess the safety and tolerability profile of the drug.
Conclusion
Both this compound and topiramate have demonstrated significant efficacy in reducing seizure frequency in patients with treatment-resistant partial-onset seizures when used as adjunctive therapy. This compound offers a targeted mechanism of action by selectively antagonizing AMPA receptors, while topiramate provides a broader spectrum of activity through multiple mechanisms. The choice between these agents in a clinical or research setting will depend on a variety of factors, including the specific seizure type, patient characteristics, and the desired mechanistic approach. The data and methodologies presented in this guide provide a foundation for informed comparison and further investigation into the relative merits of these important antiepileptic drugs.
References
- 1. Adjunctive this compound for refractory partial-onset seizures: Randomized phase III study 304 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neurology.org [neurology.org]
- 3. neurology.org [neurology.org]
- 4. Double-blind, placebo-controlled trial of topiramate (600 mg daily) for the treatment of refractory partial epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Vitro Showdown: Perampanel vs. Levetiracetam in Taming Neuronal Hyperexcitability
For Immediate Release
A comprehensive in-vitro comparison of Perampanel and Levetiracetam (B1674943) reveals distinct mechanisms and potencies in mitigating neuronal hyperexcitability, a key factor in epileptic seizures. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of their performance, supported by experimental data, to inform future research and therapeutic strategies.
Neuronal hyperexcitability, the tendency of neurons to be excessively active, is a hallmark of epilepsy. Two prominent anti-seizure medications, this compound and Levetiracetam, are widely prescribed to manage this condition. While both are effective, their actions at the cellular level differ significantly. This guide delves into the in-vitro evidence, offering a side-by-side comparison of their effects on neuronal function.
At a Glance: Key In-Vitro Effects
The following tables summarize the key quantitative data from in-vitro studies, highlighting the distinct profiles of this compound and Levetiracetam in reducing neuronal hyperexcitability.
Table 1: In-Vitro Efficacy of this compound on Neuronal Hyperexcitability
| Parameter | Experimental Model | Concentration | Observed Effect | Citation |
| AMPA-induced Ca²⁺ influx | Cultured rat cortical neurons | IC₅₀: 93 nM | Inhibition of AMPA-mediated increase in intracellular calcium | [1] |
| AMPA receptor currents | Cultured rat hippocampal neurons | IC₅₀: 0.23 µM | Inhibition of the AMPA receptor component of field excitatory postsynaptic potentials | [2] |
| Kainate-evoked currents | Cultured rat hippocampal neurons | IC₅₀: 0.56 µM | Noncompetitive block of kainate-evoked currents | [2] |
| Epileptiform discharges | Human iPSC-derived cortical networks | 2 µM | Suppression of LiCl-induced epileptiform population super-bursting | [3] |
Table 2: In-Vitro Efficacy of Levetiracetam on Neuronal Hyperexcitability
| Parameter | Experimental Model | Concentration | Observed Effect | Citation |
| Epileptiform bursting | Rat hippocampal slices (CA3) | 10 µM | Strong inhibition of the development of epileptiform bursting induced by bicuculline | [4] |
| Burst size | Rat hippocampal slices (CA3) | 10 µM | Decrease in the size of established bicuculline-induced bursts | [4] |
| Spiking and Bursting Activity | Human iPSC-derived neuronal cultures | Not specified | Significant effect on spiking, single-electrode bursting, and network bursting activity | [5][6] |
| Neuronal hypersynchrony | Rat hippocampal slices (CA3) | 32 µM | Reduction of the second and third population spikes and the number of repetitive population spikes in a high K⁺/low Ca²⁺ model | [7] |
Unraveling the Mechanisms of Action
The distinct in-vitro effects of this compound and Levetiracetam stem from their unique molecular targets. This compound acts as a selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory synaptic transmission.[8] By blocking this receptor, this compound directly reduces the excitatory signals that can lead to hyperexcitability.
In contrast, Levetiracetam's primary target is the synaptic vesicle protein 2A (SV2A).[9] While the precise downstream effects are still being fully elucidated, binding to SV2A is thought to modulate neurotransmitter release, thereby reducing the excessive neuronal communication that contributes to seizures.
Visualizing the Pathways
To better understand their mechanisms, the following diagrams illustrate the signaling pathways affected by each drug.
Experimental Protocols: A Closer Look
The data presented in this guide are derived from established in-vitro methodologies designed to model and measure neuronal hyperexcitability. Below are detailed protocols for key experiments cited.
Electrophysiological Recording in Brain Slices
This technique allows for the direct measurement of neuronal electrical activity in a tissue preparation that preserves local synaptic circuits.
Experimental Workflow:
Methodology:
-
Slice Preparation: Rodent brains are rapidly dissected and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Slices of a specific brain region, typically the hippocampus or cortex (300-400 µm thick), are prepared using a vibratome.
-
Induction of Epileptiform Activity: To model hyperexcitability, slices are perfused with aCSF containing a pro-convulsant agent. A common method is the application of bicuculline, a GABA-A receptor antagonist, which blocks synaptic inhibition.[4] Alternatively, a high concentration of potassium chloride (KCl) can be used to depolarize neurons.[7]
-
Electrophysiological Recordings:
-
Field Potential Recordings: An electrode is placed in the extracellular space to record the synchronized activity of a population of neurons.
-
Patch-Clamp Recordings: A glass micropipette is sealed to the membrane of a single neuron to record its membrane potential and currents. This allows for a more detailed analysis of individual neuronal firing properties.
-
-
Drug Application: After establishing a stable baseline of epileptiform activity, this compound or Levetiracetam is added to the perfusing aCSF at various concentrations.
-
Data Analysis: Changes in the frequency, amplitude, and duration of epileptiform discharges (e.g., bursts of action potentials, paroxysmal depolarizing shifts) are quantified and compared to the baseline recordings.
Calcium Imaging in Cultured Neurons
This method allows for the visualization and quantification of changes in intracellular calcium concentration, a key indicator of neuronal activation.
Methodology:
-
Cell Culture: Primary neurons are isolated from rodent embryos and cultured on glass coverslips.
-
Calcium Indicator Loading: The cultured neurons are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM). The fluorescence intensity of this dye changes in response to binding with intracellular calcium.
-
Stimulation: Neurons are stimulated with an agonist that induces calcium influx, such as AMPA, to establish a baseline response.
-
Drug Application: this compound or Levetiracetam is pre-incubated with the neurons before stimulation with the agonist.
-
Imaging and Analysis: Changes in fluorescence are monitored using a fluorescence microscope. The reduction in the agonist-induced calcium signal in the presence of the drug is quantified to determine its inhibitory potency (e.g., IC₅₀).[1]
Conclusion
The in-vitro data clearly demonstrate that both this compound and Levetiracetam are effective in reducing neuronal hyperexcitability, albeit through different mechanisms and with varying potencies in different experimental models. This compound exhibits a direct and potent blockade of a primary excitatory receptor, while Levetiracetam modulates presynaptic neurotransmitter release. This comparative guide provides a foundational understanding of their distinct cellular actions, which can aid researchers in designing more targeted experiments and developing novel therapeutic approaches for epilepsy and other neurological disorders characterized by neuronal hyperexcitability.
References
- 1. This compound: a novel, orally active, noncompetitive AMPA-receptor antagonist that reduces seizure activity in rodent models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Inhibition of AMPA Receptor Currents in Cultured Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Levetiracetam (ucb LO59) affects in vitro models of epilepsy in CA3 pyramidal neurons without altering normal synaptic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Real-Time Monitoring of Levetiracetam Effect on the Electrophysiology of an Heterogenous Human iPSC-Derived Neuronal Cell Culture Using Microelectrode Array Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Real-Time Monitoring of Levetiracetam Effect on the Electrophysiology of an Heterogenous Human iPSC-Derived Neuronal Cell Culture Using Microelectrode Array Technology [ricerca.unich.it]
- 7. Inhibition of neuronal hypersynchrony in vitro differentiates levetiracetam from classical antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The broad-spectrum activity of this compound: state of the art and future perspective of AMPA antagonism beyond epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Piracetam and levetiracetam: close structural similarities but different pharmacological and clinical profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic effects of Perampanel with other anti-epileptic drugs in co-administration studies
For Researchers, Scientists, and Drug Development Professionals
Perampanel, a first-in-class, non-competitive AMPA receptor antagonist, has emerged as a significant adjunctive therapy for refractory partial-onset and generalized tonic-clonic seizures.[1][2][3] Its unique mechanism of action, targeting the primary excitatory neurotransmitter glutamate (B1630785), presents a compelling rationale for its use in combination with other anti-epileptic drugs (AEDs) that act on different molecular targets.[1] This guide synthesizes preclinical and clinical evidence to provide an objective comparison of this compound's performance in co-administration, supported by experimental data and detailed methodologies.
Preclinical Evidence of Synergy: In-Vivo Studies
A substantial body of preclinical research, primarily utilizing the rat amygdala kindling model, has demonstrated synergistic or supra-additive anti-seizure effects when this compound is co-administered with a range of AEDs. These studies are crucial for understanding the pharmacodynamic interactions and for guiding clinical trial design.
Summary of Synergistic Effects in the Rat Amygdala Kindling Model
| Combination | This compound Dose (mg/kg) | Concomitant AED & Dose (mg/kg) | Key Findings | Reference |
| This compound + Carbamazepine | 0.75 | Carbamazepine 20 | Synergistic improvements in seizure severity, motor seizure duration, and EEG seizure duration. | [4][5] |
| This compound + Lamotrigine | 0.75 | Lamotrigine 20 | Co-administration achieved reductions in seizure severity and duration that were more than additive. | [4][5][6] |
| This compound + Levetiracetam | 0.75 | Levetiracetam 50 | Synergistic improvements in seizure severity and duration. | [4][5][6] |
| This compound + Sodium Valproate | 0.75 | Sodium Valproate 200 | Synergistic amelioration of efficacy parameters. | [4][5] |
| This compound + Zonisamide (B549257) | Variable | Zonisamide (Variable) | Pronounced synergistic anticonvulsant effect, confirmed by isobolographic analysis. | [7] |
These studies consistently show that combinations of this compound with other AEDs at doses that have minimal individual anti-seizure effects result in a significant and synergistic reduction in seizure activity.[4][6]
Experimental Protocol: Rat Amygdala Kindling Model
The rat amygdala kindling model is a widely used and validated model of temporal lobe epilepsy, designed to study drug-resistant seizures.[5]
Animal Model: Male Wistar-Kyoto or Sprague Dawley rats (250-400 g) are used.[4][6][8]
Surgical Implantation:
-
Rats are anesthetized and placed in a stereotaxic frame.
-
A tripolar electrode is implanted into the basolateral amygdala, with a reference electrode placed on the contralateral cortex.[4][6]
Kindling Procedure:
-
After a recovery period of at least one week, electrical stimulation of the amygdala is initiated (e.g., 500 µA, 1 msec, monophasic square-wave pulses, 50/sec for 1 sec).[4][6]
-
Stimulation is repeated until at least three consecutive seizures of Racine stage 5 are observed.[4][6]
-
The after-discharge threshold (ADT), the minimum current intensity required to elicit an after-discharge, is determined for each rat.[6]
Drug Administration and Seizure Evaluation:
-
This compound and/or other AEDs are administered, typically intraperitoneally.[4][5]
-
To assess drug efficacy, a stimulation intensity of three times the ADT is used to induce seizures.[6]
-
Seizure severity (using the Racine scale), motor seizure duration, and electroencephalogram (EEG) seizure duration are measured before and after drug administration.[4][5]
Interaction Analysis: Pharmacodynamic interactions are often determined using statistical methods like two-way analysis of variance (ANOVA) or isobolographic analysis.[5][7]
Clinical Evidence and Pharmacokinetic Interactions
Clinical trials have established the efficacy of this compound as an adjunctive therapy for patients with drug-resistant focal epilepsy.[9] A pooled analysis of seven trials involving 2,524 participants demonstrated that this compound significantly increases the likelihood of achieving a 50% or greater reduction in seizure frequency compared to placebo.[9]
While clinical trials were not designed to specifically study pharmacodynamic synergy with individual AEDs, they provide valuable insights into pharmacokinetic interactions.[4]
Summary of this compound's Impact on Concomitant AEDs
A pooled analysis of three Phase III clinical studies evaluated the effect of this compound on the clearance of 11 concomitant AEDs.[10]
| Concomitant AED | Effect of this compound on Clearance | Clinical Relevance |
| Clonazepam, Levetiracetam, Phenobarbital, Phenytoin (B1677684), Topiramate, Zonisamide | No significant impact | No dose adjustment typically required |
| Carbamazepine | +4.3% increase with 12 mg this compound | Small and not considered clinically relevant |
| Clobazam | +3.4% (males), +7.7% (females) increase with 12 mg this compound | Small and not considered clinically relevant |
| Lamotrigine | +9.3% increase with 12 mg this compound | Small and not considered clinically relevant |
| Valproic Acid | +5.0% increase with 12 mg this compound | Small and not considered clinically relevant |
| Oxcarbazepine | -26% decrease | Clinical relevance is unclear as the active metabolite was not measured |
Note: While this compound has a minimal effect on the clearance of most AEDs, certain enzyme-inducing AEDs (EIAEDs) like carbamazepine, oxcarbazepine, and phenytoin can significantly increase the clearance of this compound, potentially reducing its plasma concentration and efficacy.[10][11]
Mechanism of Action and Signaling Pathway
This compound is a selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] AMPA receptors are ionotropic glutamate receptors that mediate fast excitatory neurotransmission in the central nervous system.[1] In epilepsy, an overactivity of glutamatergic signaling contributes to neuronal hyperexcitability and seizure generation.[1]
By binding to an allosteric site on the AMPA receptor, this compound reduces the receptor's response to glutamate, thereby decreasing the influx of sodium ions and dampening excitatory neurotransmission.[1]
Mechanism of this compound at the glutamatergic synapse.
Research also indicates that this compound can modulate downstream signaling pathways involved in GluA1 phosphorylation, a key process in regulating AMPA receptor function.[12] this compound has been shown to increase the phosphorylation of CaMKII and PKA, which in turn phosphorylate the S831 and S845 sites of the GluA1 subunit, respectively.[12]
This compound's influence on GluA1 phosphorylation pathways.
Experimental Workflow: In-Vivo Synergy Study
The following diagram illustrates a typical workflow for an in-vivo study investigating the synergistic effects of this compound with another AED.
Workflow for a preclinical synergy study.
Conclusion
The available preclinical data strongly support the synergistic or supra-additive anti-seizure effects of this compound when co-administered with a variety of other AEDs. This synergy is likely due to the combination of this compound's unique AMPA receptor antagonism with the diverse mechanisms of action of other anti-epileptic agents. While clinical trials confirm the efficacy of this compound as an adjunctive therapy, further dedicated clinical studies are needed to fully characterize the synergistic potential of specific AED combinations in patient populations. The pharmacokinetic profile of this compound is generally favorable for co-administration, with minimal clinically relevant effects on the clearance of most other AEDs. Understanding these interactions is paramount for optimizing polytherapy regimens and improving outcomes for patients with refractory epilepsy.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. The AMPA receptor antagonist this compound in the adjunctive treatment of partial-onset seizures: clinical trial evidence and experience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. neurology.org [neurology.org]
- 5. Pharmacodynamic and pharmacokinetic interactions of this compound and other antiepileptic drugs in a rat amygdala kindling model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EFFECT-OF-PERAMPANEL-IN-COMBINATION-WITH-AEDS-IN-AMYGDALA-KINDLING-MODEL [aesnet.org]
- 7. Synergism of this compound and zonisamide in the rat amygdala kindling model of temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SYNERGISTIC-EFFECTS-OF-PERAMPANEL-COMBINED-WITH-DIAZEPAM-IN-THE-LITHIUM-PILOCARPINE-RAT-MODEL-OF-STATUS-EPILEPTICUS [aesnet.org]
- 9. This compound add-on for drug-resistant focal epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Impact of this compound on pharmacokinetics of concomitant antiepileptics in patients with partial‐onset seizures: pooled analysis of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound efficacy and tolerability with enzyme-inducing AEDs in patients with epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
Perampanel's Neuroprotective Efficacy in Ischemic Stroke Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of Perampanel in preclinical ischemia models. This compound, a selective, non-competitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist, has demonstrated significant therapeutic potential in mitigating neuronal damage following ischemic stroke.[1][2][3][4][5] This document summarizes key experimental findings, presents detailed methodologies, and visualizes the underlying mechanisms and workflows to facilitate objective evaluation against other neuroprotective strategies.
Quantitative Assessment of Neuroprotection
The neuroprotective efficacy of this compound has been quantified across various preclinical studies, primarily utilizing rodent models of focal cerebral ischemia, such as transient middle cerebral artery occlusion (tMCAO) and pial vessel disruption (PVD). Key outcome measures consistently demonstrate this compound's ability to reduce infarct volume, ameliorate neurological deficits, and modulate downstream cellular and molecular pathways involved in ischemic injury.
Table 1: Effect of this compound on Infarct Volume and Neurological Deficits
| Model | Species | This compound Dose | Administration Route & Time | Infarct Volume Reduction (%) | Neurological Score Improvement | Reference |
| tMCAO (90 min) | Rat (Sprague-Dawley) | 1.5 mg/kg | Intraperitoneal, post-MCAO | Significant reduction (p < 0.05) | Significant improvement in motor function (p < 0.05) | [6] |
| tMCAO | Rat | 1.5 mg/kg | Intraperitoneal, 10-15 min post-reperfusion | Not specified, but neuronal loss was attenuated | Improved motor coordination in rotating pole tests | [2][5] |
| tMCAO | Rat | 10 mg/kg | Oral, 1 h before MCAO or 1 h after reperfusion | 38.1% reduction at 7 days | Improved functional outcomes (foot-fault, adhesive removal, mNSS tests) | [4] |
| PVD | Rat (Sprague-Dawley) | 3 mg/kg | Intraperitoneal, 1 h post-PVD, repeated for 2 days | Not specified, but inhibited hippocampal neurodegeneration | Attenuated motor deficits, depressive/anxiety-like behaviors, and cognitive impairment | [3][7][8] |
Table 2: Modulation of Post-Ischemic Cellular and Molecular Markers by this compound
| Marker Type | Specific Markers | Model | Effect of this compound | Reference |
| Neuroinflammation | Microglial activation (Iba-1+), Astrocytic activation (GFAP+) | tMCAO | Suppressed | [2] |
| Pro-inflammatory cytokines (IL-1β, TNF-α) | tMCAO | Decreased | [1][4] | |
| Anti-inflammatory cytokines (IL-10, TGF-β1) | tMCAO | Increased | [4] | |
| Oxidative Stress | 4-HNE, 8-OHdG | tMCAO | Inhibited | [1] |
| iNOS, nNOS, NO generation | tMCAO | Decreased | [4][9] | |
| Apoptosis | Bcl-2 associated X protein (Bax) | tMCAO | Downregulated | [6] |
| Bcl-extra-large (Bcl-xL) | tMCAO | Upregulated | [6] | |
| Ferroptosis | FTH-1, GPX-4 | tMCAO | Reversed MCAO-driven downregulation | [2] |
| Ferroptosis Suppressor Protein 1 (FSP1) | tMCAO | Enhanced neuronal expression | [2][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key in vivo and in vitro experiments cited in the evaluation of this compound.
In Vivo Ischemia Model: Transient Middle Cerebral Artery Occlusion (tMCAO)
The tMCAO model is a widely used method to mimic focal cerebral ischemia followed by reperfusion.[10][11][12][13]
-
Animal Preparation: Male Sprague-Dawley rats (250-300g) are anesthetized, typically with isoflurane. Body temperature is maintained at 37°C throughout the surgical procedure.
-
Surgical Procedure: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated and a nylon monofilament (e.g., 4-0) with a blunted tip is inserted into the ECA stump. The filament is advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).[11] Occlusion is typically maintained for 60-90 minutes.
-
Reperfusion: After the occlusion period, the monofilament is withdrawn to allow for reperfusion of the MCA territory.
-
Drug Administration: this compound or vehicle is administered via the specified route (e.g., intraperitoneal or oral) at the indicated time points relative to MCAO or reperfusion.
-
Outcome Assessment: At designated time points post-reperfusion (e.g., 24 hours, 7 days), animals are assessed for neurological deficits and euthanized for brain tissue analysis (e.g., infarct volume measurement, histological staining, biochemical assays).
Histological Staining
Nissl staining is used to visualize Nissl bodies in the cytoplasm of neurons, allowing for the assessment of neuronal morphology and survival.[14][15][16][17][18]
-
Tissue Preparation: Brains are fixed (e.g., with 4% paraformaldehyde), cryoprotected in sucrose (B13894) solutions, and sectioned on a cryostat or vibratome.
-
Staining: Sections are mounted on slides and stained with a 0.1% cresyl violet solution for 3-10 minutes.
-
Differentiation and Dehydration: Sections are rinsed and differentiated in graded ethanol (B145695) solutions to remove excess stain and define neuronal structures.
-
Clearing and Mounting: Sections are cleared in xylene and coverslipped with a mounting medium.
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[19][20][21][22][23]
-
Tissue Preparation: Paraffin-embedded or frozen brain sections are deparaffinized (if necessary) and rehydrated.
-
Permeabilization: Sections are treated with Proteinase K to permeabilize the tissue.
-
TUNEL Reaction: Sections are incubated with a mixture of Terminal deoxynucleotidyl transferase (TdT) and labeled dUTP (e.g., FITC-dUTP) in a humidified chamber at 37°C.
-
Detection: The incorporated label is visualized directly by fluorescence microscopy or indirectly using an antibody conjugate (e.g., anti-FITC antibody conjugated to a reporter enzyme).
-
Counterstaining and Mounting: Nuclei are often counterstained (e.g., with DAPI) before coverslipping.
Biochemical Assays
These assays are typically performed on brain tissue homogenates to quantify the extent of oxidative damage.[24][25][26][27][28]
-
Malondialdehyde (MDA) Assay (TBARS method):
-
Homogenization: Brain tissue is homogenized in ice-cold buffer (e.g., 1.15% KCl).
-
Reaction: The homogenate is mixed with a reagent containing thiobarbituric acid (TBA) and trichloroacetic acid (TCA) and heated in a boiling water bath.
-
Measurement: After cooling and centrifugation, the absorbance of the pink-colored supernatant is measured spectrophotometrically (typically at 532 nm).
-
-
Superoxide (B77818) Dismutase (SOD) Activity Assay:
-
Homogenization: Brain tissue is homogenized in cold buffer and centrifuged to obtain the supernatant.
-
Enzymatic Reaction: The supernatant is added to a reaction mixture containing a substrate that generates superoxide radicals (e.g., xanthine (B1682287) and xanthine oxidase) and a detection reagent (e.g., NBT).
-
Measurement: The inhibition of the reduction of the detection reagent by SOD in the sample is measured spectrophotometrically.
-
Visualizing the Mechanisms and Workflows
Graphviz diagrams are provided to illustrate the proposed signaling pathway of this compound's neuroprotective action and a typical experimental workflow for its evaluation.
Caption: this compound's neuroprotective signaling pathway in ischemia.
Caption: Experimental workflow for validating this compound's neuroprotection.
Comparison with Other Neuroprotective Agents
While direct, side-by-side comparative studies are limited in the currently available literature, this compound's mechanism as a non-competitive AMPA receptor antagonist offers a distinct profile compared to other classes of neuroprotective agents.
-
NMDA Receptor Antagonists: While effective in preclinical models, NMDA receptor antagonists have often failed in clinical trials due to significant psychoactive side effects, such as schizophrenia-like symptoms and cognitive impairment.[1] this compound, by targeting AMPA receptors, may offer a safer therapeutic window with a reduced risk of such adverse effects.[29]
-
Other AMPA Receptor Antagonists: Several other AMPA receptor antagonists have been investigated for neuroprotection. For instance, talampanel (B1681217) showed efficacy in epilepsy but was associated with adverse events like ataxia and dizziness.[1] The non-competitive nature of this compound's antagonism may contribute to its favorable pharmacokinetic and safety profile.
Conclusion
The available experimental data strongly support the neuroprotective effects of this compound in preclinical models of ischemic stroke. It effectively reduces brain injury and improves functional outcomes by targeting multiple downstream pathways, including neuroinflammation, oxidative stress, apoptosis, and ferroptosis. While further comparative studies are warranted, this compound's established clinical use as an anti-epileptic, coupled with its robust neuroprotective profile in ischemia models, positions it as a promising candidate for adjunctive therapy in the treatment of acute ischemic stroke.
References
- 1. Therapeutic potential of AMPA receptor antagonist this compound against cerebral ischemia: beyond epileptic disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Regulates Neuroinflammation and Ferroptosis via Activating FSP1 Following Brain Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Orally Active Noncompetitive AMPAR Antagonist this compound Attenuates Focal Cerebral Ischemia Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Regulates Neuroinflammation and Ferroptosis via Activating FSP1 Following Brain Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AMPA Receptor Antagonist this compound Ameliorates Post-Stroke Functional and Cognitive Impairments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Non-Competitive AMPA Receptor Antagonist this compound Inhibits Ischemia-Induced Neurodegeneration and Behavioral Deficits in Focal Cortical Pial Vessel Disruption Stroke Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Non-Competitive AMPA Receptor Antagonist this compound Inhibits Ischemia-Induced Neurodegeneration and Behavioral Deficits in Focal Cortical Pial Vessel Disruption Stroke Model [harvest.usask.ca]
- 9. The Orally Active Noncompetitive AMPAR Antagonist this compound Attenuates Focal Cerebral Ischemia Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modeling Transient Focal Ischemic Stroke in Rodents by Intraluminal Filament Method of Middle Cerebral Artery Occlusion | Springer Nature Experiments [experiments.springernature.com]
- 11. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RODENT STROKE MODEL GUIDELINES FOR PRECLINICAL STROKE TRIALS (1ST EDITION) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. ronaldschulte.nl [ronaldschulte.nl]
- 15. lumiprobe.com [lumiprobe.com]
- 16. r.marmosetbrain.org [r.marmosetbrain.org]
- 17. Nissl Staining Method and Protocol on Frozen or Vibratome Sections for Brain & Spinal Cord - IHC WORLD [ihcworld.com]
- 18. biomedical-sciences.uq.edu.au [biomedical-sciences.uq.edu.au]
- 19. sinobiological.com [sinobiological.com]
- 20. High-resolution in situ hybridization and TUNEL staining with free-floating brain sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. Oxidative Stress Biomarkers in Some Rat Brain Structures and Peripheral Organs Underwent Cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. This compound, a potent AMPA receptor antagonist, protects against tetramethylenedisulfotetramine-induced seizures and lethality in mice: comparison with diazepam - PMC [pmc.ncbi.nlm.nih.gov]
Perampanel's Differential Impact on Neuronal Subtypes: A Comparative Analysis
For Immediate Release
A deep dive into the nuanced effects of Perampanel on distinct neuronal populations reveals a complex mechanism of action beyond simple AMPA receptor antagonism. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of this compound's impact on various neuronal subtypes, supported by experimental data and detailed protocols.
This compound, a selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, is a cornerstone in the management of epilepsy.[1] While its primary mechanism of action is the blockade of excitatory glutamatergic neurotransmission, emerging evidence indicates that its effects are not uniform across all neuronal populations.[1][2] This differential activity is critical to understanding both its therapeutic efficacy and potential side effects. This guide synthesizes findings from multiple studies to provide a comparative overview of this compound's influence on pyramidal neurons and interneurons, among other neuronal cell types.
Quantitative Analysis of this compound's Effects
The following tables summarize the quantitative data on this compound's inhibitory actions on various neuronal parameters.
| Neuronal Subtype | Parameter | Effect of this compound | Concentration | Source |
| Pyramidal Neurons (Basolateral Amygdala) | Paroxysmal Depolarizing Shift (PDS) | Marked inhibition of post-stimulation plateau | Not specified | [2] |
| Interneurons (Basolateral Amygdala) | Burst Discharges | Elimination of burst activities | Not specified | [2] |
| Cultured Rat Cortical Neurons | AMPA-induced Ca2+ influx | IC50: 93 nM | 2 µM AMPA | [3] |
| Cultured Rat Hippocampal Neurons | AMPA receptor currents (evoked by kainate) | Mean IC50: 692 ± 94 nM | 3, 10, and 100 µM kainate | [3] |
| Human Epileptic Cortical Tissue | Spike Count | Median reduction of 49.96% | 1 µM | [4] |
| Human Epileptic Cortical Tissue | Bursting Behavior | Median reduction of 72.3% | 1 µM | [4] |
| Hippocampal mHippoE-14 Neurons | Peak Voltage-gated Na+ current (INa) | IC50: 4.12 µM | N/A | [1] |
| Hippocampal mHippoE-14 Neurons | Late Voltage-gated Na+ current (INa) | IC50: 0.78 µM | N/A | [1] |
| Hippocampal mHippoE-14 Neurons | M-type K+ current (IK(M)) | IC50: 0.92 µM | N/A | [1] |
| Motor Neuron-like NSC-34 Cells | M-type K+ current (IK(M)) | Suppression | Not specified | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
Whole-Cell Patch-Clamp Recording in Brain Slices
This protocol is adapted from methodologies used to study neuronal activity in acute brain slices and is suitable for comparing the effects of this compound on different neuronal subtypes.[5][6][7][8]
1. Slice Preparation:
-
Animals (e.g., mice or rats) are anesthetized and decapitated in accordance with institutional animal care and use committee protocols.
-
The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution (composition in mM: 125 NaCl, 2.5 KCl, 25 NaHCO3, 1.25 NaH2PO4, 2.5 CaCl2, 1.3 MgCl2, and 10 D-glucose).[5]
-
Coronal or sagittal slices (e.g., 300 µm thick) of the desired brain region (e.g., hippocampus or amygdala) are prepared using a vibratome.
-
Slices are allowed to recover in an incubation chamber containing artificial cerebrospinal fluid (aCSF) at room temperature for at least 1 hour before recording.
2. Electrophysiological Recording:
-
Slices are transferred to a recording chamber on the stage of an upright microscope and continuously perfused with oxygenated aCSF.
-
Pyramidal neurons and interneurons are visually identified based on their morphology and location within the slice using differential interference contrast (DIC) microscopy. Pyramidal neurons typically have a larger, triangular-shaped soma, while interneurons are generally smaller and have a more rounded or multipolar appearance.[5]
-
Whole-cell patch-clamp recordings are obtained using borosilicate glass pipettes (3-5 MΩ resistance) filled with an internal solution (e.g., containing in mM: 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine, pH adjusted to 7.3 with KOH).
-
Recordings are performed in voltage-clamp or current-clamp mode to measure synaptic currents (EPSCs, IPSCs) or firing properties, respectively.
3. Drug Application:
-
A stable baseline of neuronal activity is recorded for a sufficient period.
-
This compound is then bath-applied at the desired concentration (e.g., 1-10 µM).
-
Changes in neuronal parameters (e.g., firing frequency, amplitude and frequency of synaptic currents) are recorded and compared to the baseline.
Signaling Pathways and Mechanisms of Action
This compound's primary mechanism involves the non-competitive antagonism of AMPA receptors, which are critical for fast excitatory synaptic transmission in the central nervous system.[1]
Workflow for Investigating this compound's Effect on Neuronal Activity
Figure 1. Experimental workflow for assessing this compound's neuronal impact.
This compound's Differential Effect on Pyramidal vs. Interneuron Firing
The differential impact of this compound on excitatory pyramidal neurons and inhibitory interneurons is crucial for its anti-epileptic effects. In pathological states like epilepsy, there is excessive synchronization of neuronal firing. This compound's actions appear to disrupt this hypersynchrony.
In the basolateral amygdala, a region implicated in seizure generation, this compound has been shown to markedly inhibit the "paroxysmal depolarizing shift" (PDS) in pyramidal neurons.[2] The PDS is a sustained depolarization that underlies burst firing in epilepsy. Concurrently, this compound eliminates burst discharges in interneurons.[2] This is significant because, under seizure conditions, interneurons can paradoxically contribute to network hyperexcitability. By suppressing the activity of both cell types, but in different ways, this compound helps to quell the reverberating excitatory and inhibitory signals that sustain a seizure.
Figure 2. this compound's action on the pyramidal-interneuron circuit.
Beyond AMPA Receptors: Other Ionic Effects
Recent studies have revealed that this compound's actions may extend beyond AMPA receptor antagonism. In hippocampal and motor neuron-like cell lines, this compound has been shown to modulate voltage-gated sodium (Na+) and M-type potassium (K+) currents.[1] Specifically, it inhibits both the peak and late components of the Na+ current and suppresses the M-type K+ current.[1] These effects on ion channels that are fundamental to neuronal excitability could also contribute to its broad anti-epileptic efficacy.
Conclusion
The impact of this compound on neuronal function is multifaceted and varies depending on the neuronal subtype. While its primary role as an AMPA receptor antagonist is well-established, its differential effects on the firing patterns of pyramidal neurons and interneurons, as well as its influence on other ion channels, highlight a more complex mechanism of action. This comparative analysis provides a framework for further research into the nuanced effects of this compound, which could lead to the development of more targeted and effective anti-epileptic therapies. A deeper understanding of how this compound modulates distinct neuronal populations will be instrumental in optimizing its clinical use and exploring its potential in other neurological disorders characterized by neuronal hyperexcitability.
References
- 1. The Novel Direct Modulatory Effects of this compound, an Antagonist of AMPA Receptors, on Voltage-Gated Sodium and M-type Potassium Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound reduces paroxysmal depolarizing shift and inhibitory synaptic input in excitatory neurons to inhibit epileptic network oscillations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BLOCKING-MECHANISM-OF-THE-AMPA-RECEPTOR-ANTAGONIST-PERAMPANEL [aesnet.org]
- 4. The AMPA receptor antagonist this compound suppresses epileptic activity in human focal cortical dysplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Whole-cell patch clamp and extracellular electrophysiology recordings in mouse brain slices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. re-place.be [re-place.be]
- 7. researchgate.net [researchgate.net]
- 8. Whole-cell Patch-clamp Recordings from Morphologically- and Neurochemically-identified Hippocampal Interneurons - PMC [pmc.ncbi.nlm.nih.gov]
A Cross-Species Comparative Guide to the Pharmacokinetics and Pharmacodynamics of Perampanel
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic and pharmacodynamic properties of Perampanel, a selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, across various species. The data presented herein is collated from preclinical and clinical studies to support research and development efforts.
Pharmacokinetic Parameters
This compound exhibits notable differences in its pharmacokinetic profile across species. Generally, it is characterized by rapid absorption and, in humans, a long terminal half-life, which is considerably shorter in preclinical animal models.[1] The subsequent tables summarize key single-dose oral and intravenous pharmacokinetic parameters.
Table 1: Single-Dose Oral Pharmacokinetics of this compound
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Half-life (t½) (h) | Oral Bioavailability (%) |
| Human | 2 | 77.9 | 0.75 - 1.0 | 85.6 - 122 | ~100 |
| 4 | - | - | - | ||
| 8 | 276 | ||||
| 12 | - | 0.5 - 2.5 | 105 | ||
| Monkey | 1 | 90.5 | - | 7.55 | 74.5 |
| Dog | 1 | 90.5 | - | 5.34 | 53.5 |
| Rat | 10 | 830 | 1.0 | 1.67 | 46.1 |
| Mouse | 1.8 (TD50) | Not Reported | Not Reported | Not Reported | Not Reported |
Data for Cmax and Tmax in Dog and Monkey at 1 mg/kg are mean values from male and female animals. Human data is derived from various studies with ranges presented.
Table 2: Single-Dose Intravenous Pharmacokinetics of this compound
| Species | Dose (mg/kg) | Vd (L/kg) | CL (mL/min/kg) |
| Human | 12 (30-min infusion) | - | - |
| Monkey | 0.03 | - | - |
| Dog | 0.1 | - | - |
| Rat | 1 | - | - |
| Mouse | Not Reported | Not Reported | Not Reported |
Detailed intravenous pharmacokinetic data for Vd and CL were not consistently available across all preclinical species in the reviewed literature.
Pharmacodynamic Parameters
This compound's pharmacodynamic effects are demonstrated through its potent, non-competitive antagonism of the AMPA receptor and its broad-spectrum anti-seizure activity in various animal models.
Table 3: In Vitro and In Vivo Pharmacodynamics of this compound
| Parameter | Species | Model/Assay | Value |
| IC50 | Rat | AMPA-induced Ca2+ influx in cortical neurons | 93 nM |
| Kd | Rat | [3H]this compound binding to forebrain membranes | 59.8 nM |
| ED50 | Mouse | Audiogenic seizures | 0.47 mg/kg, p.o. |
| Mouse | Maximal Electroshock (MES) | 1.6 mg/kg, p.o. | |
| Mouse | Pentylenetetrazol (PTZ) | 0.94 mg/kg, p.o. | |
| TD50 | Mouse | Rotarod test (motor impairment) | 1.8 mg/kg, p.o. |
| Rat | Rotarod test (motor impairment) | 9.14 mg/kg, p.o. |
Experimental Protocols
Pharmacokinetic Studies
Animal Models and Drug Administration:
-
Species: Sprague-Dawley or Wistar rats, Beagle dogs, Cynomolgus monkeys, and various mouse strains (e.g., ICR, DBA/2) are commonly used.[2]
-
Oral (p.o.) Administration: this compound is typically suspended in a vehicle like 0.5% methylcellulose (B11928114) solution and administered via oral gavage.[2]
-
Intravenous (i.v.) Administration: For intravenous studies, this compound is dissolved in a suitable vehicle and administered as a bolus injection or infusion into a major vein (e.g., tail vein in rats).[2]
Blood Sampling and Analysis:
-
Serial blood samples are collected at predetermined time points post-administration from sites such as the tail vein (rats) or cephalic vein (dogs, monkeys).[2]
-
Plasma is separated by centrifugation and stored frozen until analysis.[2]
-
Plasma concentrations of this compound are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2][3]
Typical LC-MS/MS Parameters for this compound Quantification:
-
Sample Preparation: Protein precipitation with acetonitrile (B52724) is a common method for extracting this compound from plasma.[3]
-
Chromatographic Separation: A C18 reversed-phase column is frequently used with a gradient mobile phase consisting of an aqueous component with a modifier (e.g., 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).[3]
-
Mass Spectrometric Detection: Detection is typically performed using a triple quadrupole mass spectrometer in positive ion mode, monitoring specific precursor-to-product ion transitions for this compound and an internal standard.[3]
Pharmacodynamic Studies
In Vitro AMPA Receptor Binding and Function Assays:
-
Receptor Binding: Radioligand binding assays using [3H]this compound are performed on forebrain membranes from rats to determine the binding affinity (Kd) and receptor density (Bmax).[1] Competition binding assays with other AMPA receptor antagonists are used to characterize the binding site.[4]
-
Functional Assays: The inhibitory effect of this compound on AMPA receptor function is assessed by measuring changes in intracellular free Ca2+ concentration in primary rat cortical neurons following stimulation with AMPA.[4]
In Vivo Seizure Models:
-
Maximal Electroshock (MES) Seizure Test: This model, typically in mice, assesses the ability of a compound to prevent the tonic hindlimb extension phase of a seizure induced by a corneal electrical stimulus.[5]
-
Pentylenetetrazol (PTZ) Seizure Test: This model induces clonic seizures in mice through the administration of the GABA-A receptor antagonist pentylenetetrazol.[4]
-
Audiogenic Seizure Model: Genetically susceptible mouse strains, such as DBA/2, are exposed to a high-intensity sound to induce seizures.[4]
-
Amygdala Kindling Model: This model of temporal lobe epilepsy in rats involves repeated electrical stimulation of the amygdala to induce progressively more severe seizures.[1]
Visualized Signaling Pathways and Workflows
Caption: this compound's mechanism of action as a non-competitive AMPA receptor antagonist.
Caption: A generalized workflow for preclinical pharmacokinetic and pharmacodynamic studies.
Conclusion
This compound demonstrates significant inter-species variability in its pharmacokinetic profile, with a notably longer half-life in humans compared to preclinical animal models such as rats, dogs, and monkeys. This highlights the importance of careful dose-scaling and consideration of metabolic differences when translating findings from animal studies to clinical applications. Pharmacodynamically, this compound consistently shows potent and selective non-competitive antagonism of the AMPA receptor, leading to broad-spectrum anti-seizure efficacy in various rodent models. The compiled data and experimental outlines in this guide serve as a valuable resource for researchers and professionals in the field of epilepsy drug development, facilitating a deeper understanding of this compound's cross-species characteristics. Further research to fully elucidate the pharmacokinetic profile in mice would be beneficial for a more complete cross-species comparison.
References
- 1. Preclinical pharmacology of this compound, a selective non-competitive AMPA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Pharmacokinetics and brain uptake study of novel AMPA receptor antagonist this compound in SD rats using a validated UHPLC-QTOF-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a novel, orally active, noncompetitive AMPA-receptor antagonist that reduces seizure activity in rodent models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a potent AMPA receptor antagonist, protects against tetramethylenedisulfotetramine-induced seizures and lethality in mice: comparison with diazepam - PMC [pmc.ncbi.nlm.nih.gov]
Perampanel's Preclinical Efficacy in Refractory Seizures: A Comparative Meta-Analysis
A deep dive into the preclinical data reveals Perampanel's robust, broad-spectrum anti-seizure activity in established animal models of refractory epilepsy. This guide provides a comparative analysis of its efficacy against other prominent anti-epileptic drugs (AEDs), supported by detailed experimental protocols and visualizations of its mechanism of action and experimental workflows.
This compound, a first-in-class selective, non-competitive AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor antagonist, has demonstrated significant efficacy in controlling seizures in a variety of preclinical models that mimic different aspects of human epilepsy.[1][2] Its unique mechanism of action, which targets the principal excitatory neurotransmitter pathway in the central nervous system, distinguishes it from many other AEDs.[3] This guide synthesizes the available preclinical data to offer an objective comparison of this compound's performance against other established AEDs, providing valuable insights for researchers and drug development professionals.
Comparative Efficacy in Preclinical Seizure Models
The following table summarizes the median effective dose (ED50) of this compound and other AEDs in protecting against seizures in several widely used and validated rodent models of epilepsy. A lower ED50 value indicates higher potency.
| Preclinical Model | This compound (ED50 mg/kg, p.o.) | Carbamazepine (ED50 mg/kg, p.o.) | Sodium Valproate (ED50 mg/kg, p.o.) | Levetiracetam (ED50 mg/kg, i.p.) | Lamotrigine (ED50 mg/kg, p.o.) | Zonisamide (B549257) (ED50 mg/kg, p.o.) |
| Maximal Electroshock (MES) | 1.6[4] | 21[1] | 460[1] | >50[5] | 2.3 | 17.4 |
| Audiogenic Seizures (DBA/2 mice) | 0.47[4] | 6.1[1] | 160[1] | 7.7 | 4.9 | 23.1 |
| Pentylenetetrazol (PTZ) - induced | 0.94[4] | >100[1] | 350[1] | 16 | 2.5 | 30.1 |
| 6 Hz (32mA) | 2.1[1] | 50[1] | 394[1] | 9.7 | 11.5 | 33.7 |
| Amygdala Kindling (Rat) | ~1.5-2.0 (effective dose)[6] | 20 (modest effect)[6] | 200 (modest effect)[7] | 50 (modest effect)[6] | 20 (modest effect)[6] | Dose-dependent increase in afterdischarge threshold[8] |
Data for Levetiracetam, Lamotrigine, and Zonisamide are compiled from various preclinical studies and may have different experimental conditions. The route of administration for Levetiracetam was intraperitoneal (i.p.), while for others it was oral (p.o.).
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental processes, the following diagrams were generated using Graphviz.
Caption: AMPA Receptor Signaling and this compound's Mechanism of Action.
Caption: Generalized Experimental Workflow for Preclinical AED Evaluation.
Detailed Experimental Protocols
The following are detailed methodologies for the key preclinical refractory seizure models cited in this guide.
Maximal Electroshock (MES) Seizure Model
-
Objective: To assess a compound's ability to prevent the spread of seizures. This model is considered a model of generalized tonic-clonic seizures.
-
Animal Model: Male ICR mice or Sprague-Dawley rats.
-
Procedure:
-
The test compound (e.g., this compound, Carbamazepine) or vehicle is administered, typically orally (p.o.) or intraperitoneally (i.p.).
-
After a predetermined pretreatment time (e.g., 30-60 minutes), a maximal electrical stimulus (e.g., 50-60 Hz, 0.2-1.0 seconds) is delivered through corneal or ear-clip electrodes.
-
The animal is observed for the presence or absence of a tonic hindlimb extension seizure.
-
-
Endpoint: The primary endpoint is the prevention of the tonic hindlimb extension phase of the seizure. The ED50 is calculated as the dose of the drug that protects 50% of the animals from the tonic extension.
Audiogenic Seizure Model (DBA/2 Mice)
-
Objective: To evaluate anti-seizure efficacy in a genetic model of reflex epilepsy. DBA/2 mice are genetically susceptible to sound-induced seizures.
-
Animal Model: DBA/2 mice, typically between 21 and 28 days of age when susceptibility is highest.
-
Procedure:
-
The test compound or vehicle is administered to the mice.
-
After the appropriate pretreatment time, individual mice are placed in an acoustic chamber.
-
A high-intensity sound stimulus (e.g., 110-120 dB bell or siren) is presented for a fixed duration (e.g., 60 seconds).
-
Seizure responses are scored, typically including a wild running phase, followed by clonic and then tonic seizures.
-
-
Endpoint: The ED50 is determined as the dose that prevents the tonic-clonic seizure component in 50% of the mice.
Pentylenetetrazol (PTZ)-Induced Seizure Model
-
Objective: To assess a compound's ability to raise the seizure threshold. This model is often used to identify drugs effective against myoclonic and absence seizures.
-
Animal Model: Male mice or rats.
-
Procedure:
-
The test compound or vehicle is administered.
-
After the pretreatment period, a convulsant dose of pentylenetetrazol (PTZ) is administered, usually subcutaneously (s.c.) or intraperitoneally (i.p.).
-
Animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures (typically defined as clonus of at least 5 seconds duration).
-
-
Endpoint: The primary endpoint is the prevention of clonic seizures. The ED50 is the dose of the drug that protects 50% of the animals from experiencing clonic seizures.
6 Hz Seizure Model
-
Objective: To identify compounds effective against therapy-resistant partial seizures. The 6 Hz model is considered more resistant to standard AEDs than the MES test.
-
Animal Model: Male CF-1 mice.
-
Procedure:
-
The test compound or vehicle is administered.
-
Following the pretreatment interval, a low-frequency (6 Hz) electrical stimulus of long duration (3 seconds) is delivered through corneal electrodes. The stimulus intensity (e.g., 32 mA or 44 mA) can be varied to assess efficacy against more severe seizures.
-
Animals are observed for the presence of seizure activity, characterized by a stun posture with forelimb clonus and Straub tail.
-
-
Endpoint: Protection is defined as the absence of the characteristic seizure behavior. The ED50 is the dose that protects 50% of the animals.
Amygdala Kindling Model
-
Objective: To model temporal lobe epilepsy and assess a compound's anti-epileptogenic and anti-seizure effects. Kindling involves the repeated application of a sub-convulsive electrical stimulus to a brain region, typically the amygdala, leading to the progressive development of seizures.
-
Animal Model: Adult male rats (e.g., Wistar or Sprague-Dawley).
-
Procedure:
-
A stimulating electrode is surgically implanted into the basolateral amygdala.
-
After a recovery period, a daily sub-threshold electrical stimulus is delivered.
-
The behavioral seizure severity is scored using a standardized scale (e.g., Racine's scale), and the afterdischarge duration (electrographic seizure activity) is recorded via EEG.
-
"Kindling" is achieved when the animal consistently exhibits generalized seizures (e.g., Racine stage 5).
-
To test anti-seizure effects, the compound is administered to fully kindled animals before stimulation.
-
-
Endpoint: Efficacy is measured by a reduction in seizure severity score, a decrease in afterdischarge duration, and/or an increase in the afterdischarge threshold (the minimum current required to elicit an afterdischarge).[6][8]
References
- 1. Preclinical pharmacology of this compound, a selective non-competitive AMPA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Novel Mechanism for the Management of Epilepsy [practicalneurology.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. EFFECT-OF-PERAMPANEL-IN-COMBINATION-WITH-AEDS-IN-AMYGDALA-KINDLING-MODEL [aesnet.org]
- 6. neurology.org [neurology.org]
- 7. Pharmacodynamic and pharmacokinetic interactions of this compound and other antiepileptic drugs in a rat amygdala kindling model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergism of this compound and zonisamide in the rat amygdala kindling model of temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
Perampanel's Efficacy in Preclinical Models of Status Epilepticus: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Perampanel's performance against other anti-epileptic drugs (AEDs) in established preclinical models of status epilepticus (SE). The data presented is collated from a range of studies to objectively evaluate its therapeutic potential and to provide detailed experimental methodologies for replication and further investigation.
Mechanism of Action: Targeting Glutamatergic Excitotoxicity
This compound is a first-in-class selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] In status epilepticus, excessive glutamate (B1630785) release leads to over-activation of AMPA receptors, contributing to sustained seizure activity and neuronal damage.[1] By binding to an allosteric site on the AMPA receptor, this compound reduces the excitatory effects of glutamate, thereby interrupting seizure propagation.[1][3] This mechanism is distinct from many other AEDs that primarily target GABAergic systems or ion channels.[2]
Caption: AMPA Receptor Signaling and this compound's Mechanism of Action.
Comparative Efficacy in Status Epilepticus Models
This compound has demonstrated significant efficacy in terminating seizures and reducing neurodegeneration in various rodent models of SE, particularly in scenarios where benzodiazepines, the first-line treatment, are less effective.
Lithium-Pilocarpine Induced Status Epilepticus
This model is widely used to study temporal lobe epilepsy and is known to become refractory to benzodiazepines over time.
| Treatment | Dose (mg/kg) | Time of Administration (post-SE onset) | Seizure Termination | Citation(s) |
| This compound | 8 | 10 or 30 min | 6/6 rats at both time points | [4][5] |
| 5.1 (ED₅₀) | 30 min | 50% of rats | [4][5] | |
| 1.7 (ED₅₀) | 10 min | 50% of rats | [4][5] | |
| Diazepam | 20 | 10 min | 2/6 rats | [5] |
| 20 | 30 min | 0/6 rats | [5][6] | |
| This compound + Diazepam | 1 + 5 | 30 min | 9/9 rats | [4][5] |
| GYKI52466 | 50 | 30 min | 2/4 rats | [4][5] |
Soman-Induced Status Epilepticus
This organophosphate nerve agent model induces a cholinergic SE that becomes refractory to benzodiazepines with delayed treatment.
| Treatment | Dose (mg/kg) | Time of Administration (post-SE onset) | Outcome | Citation(s) |
| Midazolam alone | 3 | 40 min | Less effective in terminating seizures with delayed treatment. | [7][8] |
| This compound + Midazolam | 4 + 3 | 60 min (this compound 20 min after Midazolam) | - Reduced seizure duration in the first 24h.- Reduced EEG power integral at 1h and 6h post-treatment.- Reduced incidence of spontaneous recurrent seizures.- Reduced neurodegeneration in the amygdala and hippocampus. | [7][8][9][10] |
Experimental Protocols
Detailed methodologies for the key preclinical experiments cited are provided below.
Lithium-Pilocarpine Rat Model of Status Epilepticus
Objective: To induce a state of SE that becomes refractory to benzodiazepines, allowing for the evaluation of second-line or adjunctive therapies.
Animal Model: Male Sprague Dawley rats (240–400 g).[4]
Procedure:
-
Sensitization: Administer Lithium Chloride (3 mEq/kg, i.p.) 18-26 hours prior to pilocarpine (B147212) injection.[6][11]
-
Reduction of Peripheral Effects: Administer scopolamine (B1681570) methyl bromide (5 mg/kg, i.p.) 30 minutes before pilocarpine to counteract peripheral cholinergic effects.[6][11]
-
Induction of SE: Administer Pilocarpine (30 mg/kg, i.p.). Seizure onset is defined by the first electrographic spike train on EEG.[6][11]
-
Drug Administration: Administer test compounds (e.g., this compound, Diazepam) intravenously at specified time points (e.g., 10 or 30 minutes) after seizure onset.[4][5]
-
Monitoring: Continuously record EEG to evaluate the termination of SE, defined as the abolition of high-frequency spike activity. Behavioral seizures are also monitored and can be scored using the Racine scale.[6][12]
Soman-Induced Status Epilepticus Rat Model
Objective: To model SE induced by organophosphate nerve agent exposure and to test therapies in a benzodiazepine-refractory condition.
Animal Model: Adult male Sprague–Dawley rats.[7][8]
Procedure:
-
Induction of SE: Expose rats to a seizure-inducing dose of soman (B1219632) (e.g., 1.2 x LD₅₀).[9]
-
First-Line Treatment: Administer Midazolam (3 mg/kg, i.p.) 40 minutes after seizure onset.[7][8]
-
Second-Line Treatment: Administer this compound (4 mg/kg, i.p.) or vehicle 20 minutes after midazolam (60 minutes post-SE onset).[7][8]
-
Monitoring and Analysis:
Caption: Generalized Experimental Workflow for SE Drug Validation.
Conclusion
The available preclinical data strongly supports the validation of this compound as a potent anti-seizure medication in models of status epilepticus. Its efficacy, particularly in benzodiazepine-resistant scenarios, highlights the therapeutic potential of targeting AMPA receptors in SE. The synergistic effect observed when this compound is combined with diazepam suggests a promising avenue for adjunctive therapy.[4][5] Further research is warranted to translate these findings into clinical practice for the management of refractory and super-refractory status epilepticus.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. BLOCKING-MECHANISM-OF-THE-AMPA-RECEPTOR-ANTAGONIST-PERAMPANEL [aesnet.org]
- 4. Effect of this compound, a novel AMPA antagonist, on benzodiazepine-resistant status epilepticus in a lithium-pilocarpine rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of this compound, a novel AMPA antagonist, on benzodiazepine-resistant status epilepticus in a lithium-pilocarpine rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-TERMINATES-DIAZEPAM-RESISTANT-STATUS-EPILEPTICUS-IN-A-LITHIUM-PILOCARPINE-RAT-MODEL [aesnet.org]
- 7. This compound as a second‐line therapy to midazolam reduces soman‐induced status epilepticus and neurodegeneration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound as a second-line therapy to midazolam reduces soman-induced status epilepticus and neurodegeneration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound reduces the effects of benzodiazepine-refractory status epilepticus in a delayed treatment rat model of soman exposure [aesnet.org]
- 10. researchgate.net [researchgate.net]
- 11. Early-Intervention-With-Perampanel-Prevents-Chronic-Epilepsy-and-Behavioral-Abnormalities-in-the-Lithium-Pilocarpine-Rat-Model-of-Status-Epilepticus-(SE) [aesnet.org]
- 12. rsawa.research.ucla.edu [rsawa.research.ucla.edu]
Safety Operating Guide
Proper Disposal Procedures for Perampanel: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Perampanel, the active ingredient in Fycompa®, is a potent, non-competitive AMPA receptor antagonist used as an anti-epileptic drug. As a controlled substance (CIII) with potential reproductive and other health hazards, the proper handling and disposal of this compound in a laboratory setting are critical to ensure personnel safety and environmental protection. This guide provides a procedural framework for the safe disposal of this compound waste, aligning with established safety protocols for hazardous pharmaceutical compounds.
Hazard Profile of this compound
According to its Safety Data Sheet (SDS), this compound is classified with several hazards that necessitate careful handling and disposal. It is suspected of damaging fertility or the unborn child and may cause long-lasting harmful effects to aquatic life.[1] Precautionary statements advise obtaining special instructions before use, avoiding release to the environment, and wearing appropriate personal protective equipment (PPE), including gloves and eye protection.[1]
This compound Waste Disposal Procedures
The primary and recommended method for the final disposal of this compound waste is through a licensed professional waste disposal service, typically involving incineration at an approved facility.[1] Do not dispose of this compound waste down the drain or in regular trash.
Step 1: Waste Segregation and Collection
Proper segregation of waste at the point of generation is the first critical step.
-
Identify Waste Streams: Differentiate between the following types of this compound waste:
-
Grossly Contaminated Solids: Unused neat compound, heavily contaminated gloves, weigh boats, and bench paper.
-
Sharps: Contaminated needles, syringes, or glass Pasteur pipettes.
-
Trace Contaminated Materials: Items with minimal residual contamination, such as empty vials (after scraping) and lightly contaminated consumables.
-
Contaminated Liquid Waste: Solutions containing this compound, such as from experimental procedures or decontamination rinsates.
-
-
Use Designated Waste Containers:
-
Collect grossly contaminated solids and trace contaminated materials in a clearly labeled, sealable plastic bag or container marked as "Hazardous Waste: this compound."
-
Place all contaminated sharps directly into a designated sharps container for hazardous chemical waste.
-
Collect contaminated liquid waste in a sealed, leak-proof container that is chemically compatible with the solvents used. The container must be labeled as "Hazardous Waste: this compound" and list all chemical constituents.
-
Step 2: Decontamination of Spills and Work Surfaces
In the event of a spill, immediate and proper decontamination is crucial.
-
Alert Personnel and Isolate the Area: Notify others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: At a minimum, this includes double nitrile gloves, a lab coat, and safety glasses with side shields or chemical splash goggles.
-
Contain the Spill:
-
For solid spills: Gently cover the spill with absorbent pads to avoid raising dust. Wet the absorbent material slightly if necessary.
-
For liquid spills: Cover the spill with a non-combustible inert absorbent material.
-
-
Clean the Area:
-
Carefully scoop the absorbed spill material and place it into a designated hazardous waste container.
-
Decontaminate the surface with water and detergent.[2] For thorough decontamination, especially after a significant spill, a sequence of cleaning with a mild detergent solution, followed by rinsing, is recommended.[3][4]
-
-
Dispose of Cleaning Materials: All materials used for cleanup (absorbent pads, contaminated PPE) must be disposed of as hazardous waste.
Chemical Degradation Data
Forced degradation studies have been performed on this compound, providing insight into its stability and potential chemical deactivation pathways. These studies show that this compound degrades under acidic, basic, and oxidative conditions but is stable under thermal and photolytic stress.[5][6] This information can be valuable for developing decontamination procedures for liquid waste streams before final disposal, although it should be performed in accordance with institutional EHS guidelines.
| Stress Condition | Reagent/Parameters | Degradation Observed |
| Acid Hydrolysis | 1 M HCl at 80°C | Yes |
| Alkaline (Base) Hydrolysis | 1 M NaOH at 80°C | Yes |
| Oxidative Degradation | 30% H₂O₂ at ambient temperature | Yes |
| Neutral Hydrolysis | Water at 80°C | Not significant |
| Photolytic Degradation | Exposure to direct sunlight | Stable |
| Thermal Degradation | 75°C for 30 minutes | Stable |
This table summarizes findings from multiple sources.[5][7][8]
Experimental Protocols for Chemical Degradation Studies
The following are summaries of the methodologies used in forced degradation studies, which can inform laboratory-scale decontamination procedures.
Acid Hydrolysis Protocol: A solution of this compound (e.g., 500 µg/mL) was treated with 1 M hydrochloric acid (HCl). The mixture was then heated at 80°C for a specified period. Following the stress period, the solution was neutralized before analysis to confirm degradation.[8]
Alkaline Hydrolysis Protocol: A solution of this compound was treated with 1 M sodium hydroxide (B78521) (NaOH) and heated at 80°C. After the designated time, the solution was neutralized for subsequent analysis.[8]
Oxidative Degradation Protocol: A solution of this compound was exposed to 30% hydrogen peroxide (H₂O₂) at ambient temperature. The reaction was monitored to determine the extent of degradation.[8]
This compound Disposal Workflow
The following diagram illustrates the key decision-making and procedural flow for handling and disposing of this compound waste in a laboratory setting.
Caption: Workflow for this compound waste from generation to final disposal.
References
- 1. medkoo.com [medkoo.com]
- 2. catalystpharma.com [catalystpharma.com]
- 3. ph.health.mil [ph.health.mil]
- 4. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. rjptonline.org [rjptonline.org]
- 8. academic.oup.com [academic.oup.com]
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Perampanel
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides essential safety and logistical information for the handling of Perampanel, a non-competitive AMPA receptor antagonist. Adherence to these procedural guidelines is critical to ensure personnel safety and maintain the integrity of research. The information herein is compiled from safety data sheets and general chemical handling best practices.
I. Essential Personal Protective Equipment (PPE)
When handling this compound in a laboratory setting, a comprehensive approach to personal protection is necessary to minimize exposure. This includes protection for the eyes, face, hands, and body, as well as respiratory protection when warranted.
Eye and Face Protection: Always wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[1] In situations with a higher risk of splashing, a face shield should be worn in addition to safety goggles.
Hand Protection: Chemical-resistant, impervious gloves must be worn when handling this compound.[1][2][3] While specific breakthrough time data for this compound is not readily available, nitrile gloves are a commonly recommended material for handling cytotoxic and other hazardous drugs and offer good chemical resistance.[1] It is crucial to inspect gloves for any signs of degradation or puncture before and during use.[1] Always wash hands thoroughly after removing gloves. For tasks with a higher risk of contamination, consider double-gloving.
Body Protection: Wear a protective, impervious gown or lab coat.[1][2] For procedures with a significant risk of contamination, fire/flame resistant and impervious clothing is recommended.[1] Ensure that the sleeves of the gown are tucked into the gloves to provide a complete barrier.
Respiratory Protection: In well-ventilated areas such as a laboratory fume hood, respiratory protection may not be necessary.[1] However, if dust or aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3]
II. Quantitative Data Summary for PPE Selection
While specific quantitative data for this compound is limited in the provided search results, the following table summarizes the general recommendations for PPE. It is imperative for researchers to consult the specific Safety Data Sheet (SDS) for the this compound product they are using and to perform a risk assessment for their specific procedures.
| PPE Component | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields (EN 166/NIOSH approved).[1] Face shield as needed. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant, impervious gloves (Nitrile recommended for general chemical handling).[1][2][3] | Prevents dermal absorption of the compound. |
| Body Protection | Impervious protective clothing, lab coat, or gown.[1][2] Fire/flame resistant clothing for specific applications.[1] | Protects skin from contamination. |
| Respiratory Protection | NIOSH/MSHA or EN 149 approved respirator. | Required when there is a risk of inhaling dust or aerosols, especially outside of a ventilated enclosure.[3] |
| Engineering Controls | Laboratory fume hood or other appropriate local exhaust ventilation.[1] | Minimizes airborne concentrations of the compound. |
III. Procedural Workflow for PPE Usage
The following diagram outlines the standard operating procedure for the selection, use, and disposal of PPE when handling this compound.
Caption: PPE Workflow for Handling this compound.
IV. Disposal Plan for Contaminated Materials
All materials contaminated with this compound, including disposable PPE, are to be considered hazardous waste.
-
Segregation: Immediately after use, contaminated items such as gloves, gowns, and any disposable labware must be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal: Disposal of this compound-contaminated waste must adhere to all applicable federal, state, and local regulations.[4] Consult your institution's environmental health and safety (EHS) department for specific guidelines on hazardous waste disposal. Do not dispose of this compound or contaminated materials in standard laboratory trash or down the drain.[1]
By strictly following these guidelines, researchers can significantly mitigate the risks associated with handling this compound, ensuring a safe and compliant laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
